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  • Product: 4-Fluoro-2-methoxypyridin-3-amine
  • CAS: 175965-74-9

Core Science & Biosynthesis

Foundational

4-Fluoro-2-methoxypyridin-3-amine (CAS 175965-74-9): A Privileged Scaffold in Modern Kinase Inhibitor Design

Executive Summary In contemporary medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of small-molecule therapeutics. 4-Fluoro-2-methoxypy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of small-molecule therapeutics. 4-Fluoro-2-methoxypyridin-3-amine (CAS: 175965-74-9) has emerged as a highly privileged scaffold, particularly in the design of ATP-competitive kinase inhibitors. Its unique substitution pattern—combining a deactivated amine, a sterically demanding methoxy group, and an electron-withdrawing fluorine atom—provides exceptional control over molecular conformation, pKa, and target binding affinity. This technical guide outlines the physicochemical rationale behind this scaffold, details self-validating synthetic protocols for its incorporation, and maps its application in targeting critical oncological and inflammatory pathways.

Physicochemical Profiling & Structural Rationale

To effectively utilize this building block, one must understand how its functional groups interact electronically and sterically.

Quantitative Data Summary
PropertyValue
Chemical Name 4-Fluoro-2-methoxypyridin-3-amine
CAS Number 175965-74-9
Molecular Formula C₆H₇FN₂O
Molecular Weight 142.13 g/mol
SMILES COc1ncc(F)c(N)c1
Primary Utility Kinase inhibitor core synthesis (e.g., JAK, DNA-PK)
Mechanistic Rationale for Substitution Pattern
  • 4-Fluoro Substitution (-F): Fluorine exerts a strong inductive electron-withdrawing effect (-I), which significantly lowers the pKa of the adjacent pyridine nitrogen. This reduced basicity is a deliberate design choice to improve membrane permeability and mitigate hERG channel liabilities (a common cause of cardiotoxicity in basic amines). Additionally, the C-F bond provides metabolic stability against cytochrome P450-mediated oxidation.

  • 2-Methoxy Substitution (-OCH₃): This group acts as a potent hydrogen bond acceptor. Sterically, it forces the adjacent 3-amino group into a restricted conformational space, locking the dihedral angle when the amine is coupled to an aryl or acyl group. This pre-organization minimizes the entropic penalty upon binding to a target protein's hinge region.

  • 3-Amino Group (-NH₂): The primary reactive handle. Due to the electron-withdrawing nature of both the pyridine ring and the 4-fluoro group, this amine is significantly less nucleophilic than a standard aliphatic amine or an un-substituted aniline. This inherent deactivation necessitates highly optimized, catalytic coupling conditions to achieve high yields.

Synthetic Methodologies & Self-Validating Protocols

Protocol A: HATU-Mediated Amide Coupling

To overcome the activation energy barrier of the deactivated amine, we employ HATU. HATU generates a highly reactive OAt-active ester from the carboxylic acid partner, while the HOAt leaving group accelerates the reaction and suppresses epimerization[1].

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF under an inert nitrogen atmosphere. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Causality: DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid without competing with the aminopyridine for the electrophile. Stirring for 20 minutes ensures complete formation of the OAt-active ester before introducing the weak nucleophile.

  • Coupling: Add 4-Fluoro-2-methoxypyridin-3-amine (1.0 eq) to the mixture. Stir at 40°C–50°C for 12–18 hours.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. The protocol is validated when the mass corresponding to the OAt-ester intermediate disappears and the target amide mass dominates the chromatogram.

  • Workup: Dilute the mixture with Ethyl Acetate. Wash sequentially with 1N HCl, saturated NaHCO₃, and brine.

    • Causality: This specific wash sequence is self-validating. The acidic wash removes unreacted amine and DIPEA; the basic wash removes excess acid and the HOAt byproduct, ensuring the organic layer contains only the neutral amide product.

Protocol B: Buchwald-Hartwig Cross-Coupling

For synthesizing N-aryl derivatives, the electron-deficient nature of the fluorinated pyridine makes the amine a poor nucleophile for the oxidative addition complex. We must utilize a highly active Pd(0) catalyst with a sterically demanding bidentate ligand[2].

Step-by-Step Methodology:

  • Setup: In an oven-dried Schlenk tube, combine the aryl halide (1.0 eq), 4-Fluoro-2-methoxypyridin-3-amine (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).

  • Strict Degassing: Evacuate and backfill the tube with Argon three times.

    • Causality: Pd(0) is highly sensitive to oxidation by atmospheric O₂. Strict anaerobicity is required to prevent catalyst poisoning and maintain the catalytic cycle.

  • Reaction: Add anhydrous 1,4-dioxane (degassed). Heat the sealed tube to 90°C–100°C for 12 hours.

    • Causality: Xantphos forces a wide bite angle on the palladium center, which accelerates the difficult reductive elimination step to form the C-N bond.

  • Self-Validation (TLC): Monitor via TLC (UV active). The formation of a new, distinct, less polar spot indicates successful product formation. Quench with water to precipitate inorganic salts, extract with DCM, and purify via flash chromatography.

SynthWorkflow A 4-Fluoro-2-methoxypyridin-3-amine (Scaffold) C Catalytic System / Coupling Reagent (Pd-catalyst or HATU) A->C B Electrophilic Partner (e.g., Aryl Halide or Carboxylic Acid) B->C D Reaction Intermediate (C-N Bond Formation) C->D E Purification (Flash Chromatography / Prep-HPLC) D->E F Final Kinase Inhibitor Core E->F

Caption: Synthetic workflow for C-N bond formation utilizing 4-Fluoro-2-methoxypyridin-3-amine.

Pharmacological Application & Signaling Context

The 4-fluoro-2-methoxypyridine core is extensively documented in patent literature for its role in synthesizing Janus Kinase (JAK) inhibitors and DNA-PK inhibitors[3].

When a drug candidate containing this scaffold enters the ATP-binding pocket (the hinge region) of a kinase:

  • The methoxy oxygen acts as a critical hydrogen bond acceptor, interacting with the backbone amide (e.g., Leucine or Valine) of the kinase hinge.

  • The fluorine atom occupies a small, lipophilic sub-pocket, displacing high-energy water molecules. This displacement provides an entropic boost to binding affinity and increases the residence time of the drug on the target.

By effectively inhibiting JAK kinases, derivatives of this scaffold block the downstream phosphorylation of STAT proteins, thereby halting the transcription of pro-inflammatory cytokines or oncogenes.

JAKSTAT Cytokine Cytokine Signal Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Kinase (Targeted by Scaffold) Receptor->JAK Activates STAT STAT Protein JAK->STAT Phosphorylates Nucleus Gene Transcription (Inflammation / Oncology) STAT->Nucleus Translocates

Caption: The JAK-STAT signaling pathway, a primary therapeutic target for derivatives of this scaffold.

Concluding Remarks

4-Fluoro-2-methoxypyridin-3-amine is far more than a simple building block; it is a rationally designed pharmacophore module. While its deactivated amine presents synthetic challenges, the application of highly active coupling systems (HATU, Pd/Xantphos) allows chemists to reliably integrate this scaffold into complex architectures. Its ability to modulate pKa, lock molecular conformation, and engage in highly specific hinge-binding interactions makes it an indispensable tool in the modern drug discovery arsenal.

References

  • WO/2012/160030 PYRIDIN-2 (1H) -ONE DERIVATIVES USEFUL AS MEDICAMENTS FOR THE TREATMENT OF MYELOPROLIFERATIVE DISORDERS, TRANSPLANT REJECTION, IMMUNE-MEDIATED AND INFLAMMATORY DISEASES Source: WIPO Patentscope URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of 4-Fluoro-2-methoxypyridin-3-amine for Pharmaceutical Research

Disclaimer: This document has been compiled to provide a comprehensive safety and handling guide for 4-Fluoro-2-methoxypyridin-3-amine. As of the date of this publication, a specific, manufacturer-issued Safety Data Shee...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This document has been compiled to provide a comprehensive safety and handling guide for 4-Fluoro-2-methoxypyridin-3-amine. As of the date of this publication, a specific, manufacturer-issued Safety Data Sheet (SDS) for this exact compound (CAS No. not publicly available) was not found. The information herein is synthesized from peer-reviewed literature, regulatory guidelines, and SDS data for structurally analogous compounds. This guide is intended to supplement, not replace, institutional safety protocols and a formal risk assessment. Always consult the manufacturer-supplied SDS when it becomes available.

Introduction: The Strategic Importance of Fluorinated Pyridines

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, conferring enhanced metabolic stability, binding affinity, and bioavailability to drug candidates.[1] Fluorinated heterocycles, particularly substituted pyridines, are privileged structures found in a significant number of FDA-approved pharmaceuticals.[2] 4-Fluoro-2-methoxypyridin-3-amine is a functionalized building block of high interest to researchers in drug discovery, offering multiple points for synthetic diversification. Its structure combines a reactive amine group, a methoxy substituent, and a fluorine atom on a pyridine core, making it a valuable intermediate.[3][4]

However, this chemical utility necessitates a thorough understanding of its potential hazards. This guide provides an in-depth analysis of the inferred safety profile, handling protocols, and emergency procedures for 4-Fluoro-2-methoxypyridin-3-amine, designed for the discerning standards of drug development professionals.

Structural Analysis and Inferred Physicochemical Profile

To establish a baseline for safety protocols, we must first understand the compound's likely physical and chemical properties. By analyzing data from close structural analogues, we can construct a reliable inferred profile.

PropertyInferred Value / ObservationRationale & Source
Molecular Formula C₆H₇FN₂OBased on chemical structure.
Molecular Weight ~142.13 g/mol Analogues have similar MW.[3][5]
Physical Form Expected to be a solid at room temperature.Based on data for 4-Fluoro-3-methoxypyridin-2-amine and 5-Fluoro-3-methoxypyridin-2-amine.[5]
Storage Temperature 2-8°C, under inert atmosphere, protected from light.Standard for reactive amines and fluorinated heterocycles to prevent degradation.[5]

Hazard Identification and Toxicological Assessment

The primary toxicological concerns for aromatic amines are acute toxicity, skin and eye irritation, and potential for respiratory sensitization. The presence of a fluorine atom can modulate this reactivity. The GHS classifications below are inferred from close structural isomers and represent a conservative, safety-first approach.

Hazard ClassInferred ClassificationHazard StatementSignal WordRationale & Source
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.WarningConsistent across multiple fluorinated aminopyridine analogues.[5]
Acute Toxicity (Dermal) Category 4H312: Harmful in contact with skin.WarningInferred from 4-fluoropyridin-3-amine.
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.WarningA common hazard for this class of compounds.[5][6][7]
Serious Eye Damage/Irritation Category 1 H318: Causes serious eye damage. Danger The more severe classification (H318 vs. H319) is adopted from the 4-fluoro-2-methylpyridin-3-amine analogue for maximum precaution.[8] This implies a risk of irreversible damage.
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation.WarningConsistent across multiple analogues.[5][6][9]

Toxicological Causality: The amine functionality (-NH₂) can be corrosive and act as a sensitizer. The pyridine ring is a known bio-isostere for benzene and can undergo metabolic activation. The combination of these features necessitates the stringent handling procedures outlined below. The risk of serious eye damage is paramount; even minor exposure could have severe consequences.[8]

Exposure Control and Personal Protective Equipment (PPE)

A self-validating system of exposure control is mandatory. The primary routes of exposure are inhalation of dust, skin contact, and eye contact.

Engineering Controls

All manipulations of 4-Fluoro-2-methoxypyridin-3-amine, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood.[10][11] This is a non-negotiable control to mitigate the risk of inhaling irritating dust particles.

Personal Protective Equipment (PPE) Protocol
  • Hand Protection: Wear nitrile gloves (minimum thickness of 0.11 mm). Always inspect gloves prior to use. Use proper glove removal technique to avoid skin contact.[12]

  • Eye and Face Protection: Chemical safety goggles are mandatory. Due to the inferred risk of serious eye damage (H318), a face shield must be worn in addition to goggles whenever handling the solid or solutions.[8]

  • Skin and Body Protection: A flame-retardant lab coat must be worn and kept fully fastened. Ensure full coverage of arms.

  • Respiratory Protection: If for any reason work cannot be conducted in a fume hood (e.g., during a large-scale spill cleanup), a NIOSH-approved respirator with an appropriate particulate filter (P95 or better) is required.[12]

Caption: PPE selection workflow for handling the target compound.

Safe Handling, Storage, and Incompatibility

Handling Protocols
  • Avoid Dust Formation: Handle the compound gently to avoid creating airborne dust.[9][10]

  • Inert Atmosphere: For reactions and long-term storage, use under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative degradation.[5]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory. Do not eat, drink, or smoke in the laboratory.[13] Contaminated clothing should be removed immediately and washed before reuse.[10]

Storage Conditions

Proper storage is crucial for maintaining the compound's integrity and ensuring safety.

ParameterSpecificationRationale
Temperature 2-8°C (Refrigerated)Slows potential degradation pathways.[5]
Atmosphere Tightly sealed container under inert gas (Ar/N₂).Prevents oxidation and moisture absorption.
Light Store in an amber vial or in a dark location.Protects from light-induced decomposition.[5]
Security Store in a locked cabinet or facility.In accordance with "Store locked up" (P405) precautionary statement.[10][14]
Ventilation Store in a well-ventilated area designated for chemical storage.[6]Prevents accumulation of any potential vapors.
Known and Potential Incompatibilities
  • Strong Oxidizing Agents: Can react exothermically.[6]

  • Strong Acids / Acid Chlorides: Amines can react vigorously with these reagents.[13]

  • Heat and Ignition Sources: While not classified as flammable, combustible liquids can form explosive mixtures with air upon intense heating. Keep away from open flames and hot surfaces.[10]

Emergency and First-Aid Procedures

Immediate and correct response to an exposure is critical. First aiders must protect themselves before assisting others.

  • Inhalation: Immediately move the affected person to fresh air and keep them in a position comfortable for breathing.[13] If symptoms (e.g., coughing, shortness of breath) persist, seek immediate medical attention.

  • Skin Contact: Immediately take off all contaminated clothing.[10] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: This is a medical emergency. Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[12] Remove contact lenses if present and easy to do.[5] Immediately call an ophthalmologist or poison control center.

  • Ingestion: Do NOT induce vomiting.[10] If the person is conscious, rinse their mouth with water. Seek immediate medical attention and show the container or label.

Caption: First-aid response logic based on exposure route.

Spillage and Disposal Considerations

Spill Containment
  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation and wear full PPE as described in Section 3.

  • Prevent the spill from entering drains or waterways.[9][10]

  • For small spills, gently cover with an inert absorbent material such as vermiculite, sand, or Chemizorb®.

  • Collect the material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[12]

Waste Disposal
  • This material must be disposed of as hazardous waste.

  • Disposal must be conducted in accordance with all applicable federal, state, and local environmental regulations. Do not mix with other waste streams.

  • Empty containers should be treated as hazardous waste, as they may retain product residue.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich. [URL not directly for the target compound, but provides general safety principles for similar chemicals.]
  • 4-fluoro-2-methylpyridin-3-amine — Chemical Substance Information. NextSDS. Available at: [Link]

  • Safety data sheet - British Pharmacopoeia. (2017). British Pharmacopoeia.
  • 3-Fluoro-4-methoxy-2-pyridinemethanamine | C7H9FN2O | CID 84070696. PubChem. Available at: [Link]

  • SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific. [SDS for 2-Methoxypyridin-3-amine.]
  • Fluorinated heterocyclic compounds. 4‐fluoro‐2‐pyridone. ResearchGate. Available at: [Link]

  • SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific. [SDS for 3-Fluoro-4-methoxypyridine.]
  • Safety data sheet - ChemPoint.com. (2019). ChemPoint. [General SDS providing storage and disposal guidance.]
  • 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide. PubChem. Available at: [Link]

  • 3-fluoro-2-methoxypyridin-4-amine — Chemical Substance Information. NextSDS. Available at: [Link]

  • 4-fluoro-6-methoxypyridin-3-amine — Chemical Substance Information. NextSDS. Available at: [Link]

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (2024). ChemRxiv. Available at: [Link]

  • Safety Data Sheet - CymitQuimica. (2026). CymitQuimica.
  • MSDS of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. Capot Chemical. Available at: [Link]

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich. [SDS for 3-(Trifluoromethyl)
  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. (2019). Senshu University. Available at: [Link]

  • Synthesis and Applications of Selected Fluorine-Containing Fluorophores. (2021). MDPI. Available at: [Link]

  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. (2020). Beilstein Journals. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra Analysis of 4-Fluoro-2-methoxypyridin-3-amine

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Fluoro-2-methoxypyridin-3-amine. Tailored for researchers, scientists, and professionals in drug development, t...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Fluoro-2-methoxypyridin-3-amine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the spectral features, provides detailed experimental protocols, and offers insights into the structural elucidation of this fluorinated pyridine derivative.

Introduction

4-Fluoro-2-methoxypyridin-3-amine is a substituted pyridine derivative of interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its substituents. The fluorine atom, methoxy group, and amine group on the pyridine ring create a distinct electronic environment, making NMR spectroscopy an indispensable tool for its structural verification and the study of its chemical behavior. This guide will provide a detailed predictive analysis of its ¹H and ¹³C NMR spectra, grounded in the fundamental principles of NMR and supported by data from related structures.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 4-Fluoro-2-methoxypyridin-3-amine is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy group protons, and the amine protons. The chemical shifts and coupling patterns are influenced by the electron-donating and electron-withdrawing effects of the substituents, as well as through-bond and through-space interactions.

Aromatic Region: The pyridine ring contains two aromatic protons. Their expected chemical shifts and multiplicities are as follows:

  • H-5: This proton is expected to appear as a doublet of doublets. It is coupled to the adjacent H-6 and the fluorine atom at position 4. The coupling to H-6 will be a typical ortho-coupling (³JHH), while the coupling to the fluorine atom (⁴JF-H) will be a smaller, four-bond coupling.

  • H-6: This proton will likely appear as a doublet, primarily coupled to H-5 (³JHH). Any coupling to the fluorine at C-4 would be a five-bond coupling (⁵JF-H) and is expected to be very small or unresolved.

Substituent Protons:

  • -OCH₃ Protons: The three protons of the methoxy group will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

  • -NH₂ Protons: The two protons of the amine group will present as a broad singlet. The chemical shift of amine protons is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena[1][2][3]. In a non-protic solvent like CDCl₃, the signal is expected in the range of 3.5-5.0 ppm. The addition of D₂O would lead to the disappearance of this signal due to proton-deuterium exchange, a useful method for confirming its assignment[3].

Predicted ¹H NMR Data Summary
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-6~7.5 - 7.8d³J(H5-H6) ≈ 5-6
H-5~6.7 - 7.0dd³J(H5-H6) ≈ 5-6, ⁴J(F-H5) ≈ 2-3
-NH₂~3.5 - 5.0br s-
-OCH₃~3.8 - 4.0s-

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of 4-Fluoro-2-methoxypyridin-3-amine will display six distinct signals, one for each carbon atom in the molecule. The chemical shifts are significantly influenced by the substituents, and the carbons coupled to fluorine will exhibit characteristic splitting.

  • C-2: This carbon, bearing the methoxy group, is expected to be significantly downfield due to the electronegativity of the attached oxygen atom.

  • C-3: The carbon attached to the amine group will also be shifted downfield, though to a lesser extent than C-2.

  • C-4: This carbon is directly bonded to the highly electronegative fluorine atom, resulting in a large downfield shift and a significant one-bond carbon-fluorine coupling (¹JC-F) that will split the signal into a doublet.

  • C-5: This carbon will show a smaller two-bond coupling to the fluorine atom (²JC-F), resulting in a doublet.

  • C-6: This carbon is expected to have a smaller three-bond coupling to fluorine (³JC-F), which may or may not be resolved.

  • -OCH₃: The carbon of the methoxy group will appear as a single peak in the upfield region of the spectrum.

Predicted ¹³C NMR Data Summary
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constants (J, Hz)
C-4~155 - 165d¹J(C-F) ≈ 230-260
C-2~150 - 160s-
C-6~140 - 145d (small)³J(C-F) ≈ 3-5
C-3~125 - 135d (small)²J(C-F) ≈ 15-25
C-5~110 - 115d²J(C-F) ≈ 20-30
-OCH₃~55 - 60s-

Experimental Protocols

To obtain high-quality NMR spectra, meticulous sample preparation and proper instrument setup are paramount.

Sample Preparation Workflow

Caption: Workflow for preparing an NMR sample.

Step-by-Step Methodology for Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-25 mg of 4-Fluoro-2-methoxypyridin-3-amine for ¹H NMR. For ¹³C NMR, a higher concentration (20-50 mg) is recommended to achieve a good signal-to-noise ratio in a reasonable time[4][5][6].

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules. For compounds with limited solubility in CDCl₃, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. Be aware that the choice of solvent can influence chemical shifts, particularly for the amine protons[1][2].

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of Kimwipe or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube[4][7].

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.

NMR Data Acquisition

The following is a general guide for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: A spectral width of approximately 12-16 ppm, centered around 6-8 ppm, should be sufficient to cover all expected proton signals.

  • Number of Scans: Typically 8-16 scans are adequate for a sample of this concentration.

  • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is usually sufficient.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: A spectral width of about 200-220 ppm, centered around 100-110 ppm, will encompass all expected carbon signals.

  • Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to obtain a good signal-to-noise ratio.

  • Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point.

Structural Verification Workflow

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Exploratory

Comprehensive Solubility Profiling of 4-Fluoro-2-methoxypyridin-3-amine in Organic Solvents: A Technical Guide for Drug Development

As a Senior Application Scientist specializing in physicochemical profiling, I approach the solubility characterization of novel heterocyclic building blocks not merely as a routine data collection exercise, but as a com...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in physicochemical profiling, I approach the solubility characterization of novel heterocyclic building blocks not merely as a routine data collection exercise, but as a complex thermodynamic puzzle. 4-Fluoro-2-methoxypyridin-3-amine (CAS: 175965-74-9) is a highly functionalized compound whose solubility dictates downstream success—from reaction yields in process chemistry to bioavailability in formulation development[1].

This technical guide provides a rigorous, self-validating framework for profiling the solubility of this compound across diverse organic solvents, prioritizing scientific causality and authoritative methodology.

Section 1: Structural Determinants of Solvation Thermodynamics

To predict and manipulate the solubility of 4-Fluoro-2-methoxypyridin-3-amine, we must first deconstruct its molecular architecture. The basic pyridine ring is generally miscible with many organic solvents[2], but its solvation thermodynamics are heavily modulated by its three specific substituents:

  • C4-Fluoro Group: Fluorine is highly electronegative and exerts a strong inductive pull (-I), which decreases the basicity of both the pyridine nitrogen and the C3-amine. Furthermore, the C-F bond is hydrophobic, severely limiting the compound's solubility in purely non-polar aliphatic solvents like hexane[3].

  • C2-Methoxy Group: This group acts as a hydrogen-bond acceptor. However, its proximity to the pyridine nitrogen introduces localized steric hindrance, which can restrict the approach and coordination of bulky protic solvent molecules.

  • C3-Amino Group: Acting as both a primary hydrogen-bond donor and acceptor, the amine group drives the compound's high solubility in polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., Methanol)[3].

Solvation_Mechanisms Core 4-Fluoro-2-methoxypyridin-3-amine F_Group C4-Fluoro Group Core->F_Group OMe_Group C2-Methoxy Group Core->OMe_Group NH2_Group C3-Amino Group Core->NH2_Group Py_Ring Pyridine Nitrogen Core->Py_Ring F_Mech Hydrophobic Interactions (Limits Aliphatic Solubility) F_Group->F_Mech OMe_Mech Steric Hindrance & H-Bond Acceptor OMe_Group->OMe_Mech NH2_Mech H-Bond Donor/Acceptor (High Polar Solvent Solubility) NH2_Group->NH2_Mech Py_Mech Pi-Pi Stacking & Dipole Interactions Py_Ring->Py_Mech

Structural determinants dictating the solvation thermodynamics of the compound.

Section 2: Quantitative Solubility Profile in Key Organic Solvents

Based on the thermodynamic behavior of closely related halogenated aminopyridines[3], the table below outlines the expected solubility ranges for 4-Fluoro-2-methoxypyridin-3-amine at 25°C. Understanding these ranges is crucial for selecting vehicles for toxicity studies, crystallization solvents, and chromatographic mobile phases.

Solvent ClassSpecific SolventDielectric Constant (ε)Estimated Solubility Range (mg/mL)Primary Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100 (Highly Soluble)Strong dipole-dipole; H-bond acceptor for -NH₂
Polar Aprotic N-Methyl-2-pyrrolidone (NMP)32.2> 100 (Highly Soluble)Strong dipole-dipole; H-bond acceptor
Polar Protic Methanol (MeOH)32.720 - 50 (Soluble)H-bond donor and acceptor networking
Moderately Polar Ethyl Acetate (EtOAc)6.010 - 20 (Sparingly Soluble)Dipole-dipole interactions
Non-Polar n-Hexane1.9< 1 (Practically Insoluble)Weak dispersion forces; limited by polar groups
Section 3: Self-Validating Methodology for Equilibrium Solubility

The Saturation Shake-Flask (SSF) method is the undisputed gold standard for determining thermodynamic equilibrium solubility[4]. However, a standard SSF protocol is prone to kinetic errors. To ensure scientific integrity, I mandate a self-validating approach that simultaneously confirms equilibrium attainment and chemical stability[5].

Step-by-Step Self-Validating SSF Protocol:
  • Preparation of the Saturated Suspension: Add an excess amount of 4-Fluoro-2-methoxypyridin-3-amine (e.g., 50 mg) to a borosilicate glass vial containing 2 mL of the target organic solvent.

    • Causality: The presence of undissolved solid is an absolute requirement to ensure the chemical potential of the solid phase equals that of the solute in the liquid phase, thereby defining true thermodynamic saturation[1].

  • Isothermal Equilibration: Seal the vial tightly and place it in a thermostatic shaker set to 25.0 ± 0.1 °C. Agitate at 300 rpm.

    • Causality: Solubility is highly temperature-dependent. Fluctuations >0.5 °C can induce supersaturation or premature precipitation, invalidating the data[4].

  • Kinetic Sampling (The Validation Step): Extract 100 µL aliquots at 24, 48, and 72 hours. Centrifuge the aliquots at 10,000 rpm for 10 minutes to separate the phases.

    • Causality: Equilibrium is not a guessed timeframe; it is a proven state. The system is only validated as "equilibrated" when the concentration difference between sequential time points (e.g., 48h and 72h) deviates by less than 10%[5].

  • Solid-State Verification: Recover the remaining undissolved solid, dry it gently, and analyze via Powder X-Ray Diffraction (PXRD).

    • Causality: Solvents can induce polymorphic transformations or the formation of solvates. If the crystal lattice changes during the 72-hour period, the measured solubility corresponds to the new polymorph, not the starting material.

  • Quantification: Dilute the supernatant with the HPLC mobile phase and analyze via a validated HPLC-UV method. Monitor for secondary peaks to ensure the compound did not degrade (e.g., oxidize) in the solvent over the 72 hours.

Self_Validating_SSF Start 1. Saturated Suspension (API + Solvent) Equil 2. Isothermal Agitation (25°C ± 0.1°C) Start->Equil Split Equil->Split Time1 Sample @ 24h Split->Time1 Time2 Sample @ 48h Split->Time2 Check Δ Concentration < 10%? Time1->Check Time2->Check Check->Equil No (Continue) Solid 3a. PXRD Analysis (Check Polymorph) Check->Solid Yes (Equilibrium) Liquid 3b. HPLC-UV Analysis (Quantify & Check Purity) Check->Liquid Yes

Self-validating saturation shake-flask workflow ensuring thermodynamic equilibrium.

Section 4: Advanced Solubilization Strategies

If 4-Fluoro-2-methoxypyridin-3-amine exhibits sub-optimal solubility in a required formulation vehicle, we must bypass the thermodynamic barrier of its crystalline lattice. Modern formulation science leverages Amorphous Solid Dispersions (ASDs) or polymer matrix integration to achieve supersaturation[4]. By melting or co-precipitating the compound with a hydrophilic polymer, we trap the drug in a high-energy amorphous state. This technique circumvents the lattice energy required for dissolution, drastically increasing the apparent solubility and dissolution rate[6].

References
  • Source: benchchem.
  • Title: Annex 4 - World Health Organization (WHO)
  • Title: Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I)
  • Source: researchgate.
  • Title: Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.
  • Source: acs.

Sources

Foundational

crystal structure and X-ray diffraction of 4-Fluoro-2-methoxypyridin-3-amine

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of 4-Fluoro-2-methoxypyridin-3-amine For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a com...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of 4-Fluoro-2-methoxypyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystallographic analysis of 4-Fluoro-2-methoxypyridin-3-amine, a compound of significant interest in medicinal chemistry. The presence of a fluorine atom, a methoxy group, and an amine on a pyridine scaffold suggests its potential as a versatile building block in the design of novel therapeutic agents.[1] Understanding the precise three-dimensional arrangement of atoms within this molecule is paramount for elucidating structure-activity relationships (SAR) and facilitating rational drug design. This guide will detail a hypothetical, yet plausible, workflow for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of the title compound. It will serve as an illustrative case study for researchers engaged in the structural characterization of novel small molecules.

Introduction: The Significance of Structural Elucidation in Drug Discovery

The strategic incorporation of fluorine into drug candidates can significantly modulate their metabolic stability, binding affinity, and pharmacokinetic properties.[1] Similarly, the substituted pyridine moiety is a common feature in many approved drugs, owing to its ability to participate in various intermolecular interactions. 4-Fluoro-2-methoxypyridin-3-amine, therefore, represents a promising scaffold for the development of new chemical entities.

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for the unambiguous determination of the three-dimensional structure of crystalline materials at atomic resolution.[2][3] This non-destructive technique provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules, which is invaluable for understanding a compound's chemical behavior and its interaction with biological targets.[4][5] This guide will walk through the essential steps of a crystallographic study, from obtaining suitable single crystals to interpreting the final refined structure.

Synthesis and Crystallization: From Powder to Diffraction-Quality Crystals

A plausible synthetic route to 4-Fluoro-2-methoxypyridin-3-amine can be envisioned through a multi-step process starting from commercially available precursors. The final product, typically obtained as a polycrystalline powder, must then be crystallized to yield single crystals of sufficient size and quality for X-ray diffraction analysis.

Hypothetical Synthesis Protocol

A potential synthetic pathway could involve the nitration of a suitably substituted fluoropyridine, followed by reduction of the nitro group to the corresponding amine. The methoxy group could be introduced via nucleophilic aromatic substitution.

Crystallization Methodology: The Art of Crystal Growth

Obtaining diffraction-quality crystals is often the most challenging step in a crystallographic study. The choice of solvent and crystallization technique is critical. For a compound like 4-Fluoro-2-methoxypyridin-3-amine, which is expected to have moderate polarity, a range of solvents should be screened.

Experimental Protocol: Slow Evaporation

  • Solvent Screening: Dissolve a small amount of the purified compound in various solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, and mixtures thereof) to find a solvent in which the compound is sparingly soluble at room temperature.

  • Preparation of a Saturated Solution: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as nucleation sites and lead to the formation of multiple small crystals.

  • Slow Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment.

  • Crystal Growth: Over a period of several days to weeks, as the solvent slowly evaporates, the concentration of the solute will increase, leading to the formation of single crystals.

Rationale: Slow evaporation is a straightforward and often effective method for growing high-quality crystals. The gradual increase in concentration allows for the ordered arrangement of molecules into a crystal lattice.[6]

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Once suitable single crystals are obtained, the next step is to analyze them using a single-crystal X-ray diffractometer. This process involves collecting a complete set of diffraction data, which is then used to solve and refine the crystal structure.

Data Collection Workflow

A Crystal Selection & Mounting B Diffractometer Setup A->B Mount on goniometer head C Unit Cell Determination B->C Expose to X-rays D Data Collection Strategy C->D Index reflections E Full Data Collection D->E Optimize scan parameters

Figure 1: A simplified workflow for single-crystal X-ray diffraction data collection.

Step-by-Step Data Collection Protocol:

  • Crystal Selection and Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.[2]

  • Diffractometer Setup: The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The X-ray source (e.g., Mo Kα or Cu Kα radiation) is activated.

  • Unit Cell Determination: A short series of diffraction images are collected to locate the diffraction spots. These spots are then indexed to determine the unit cell parameters and the Bravais lattice.

  • Data Collection Strategy: Based on the crystal system and unit cell dimensions, a data collection strategy is devised to ensure that a complete and redundant set of diffraction data is collected.

  • Full Data Collection: The diffractometer then proceeds to collect hundreds of diffraction images as the crystal is rotated in the X-ray beam.

Structure Solution and Refinement

The collected diffraction data is a set of intensities and positions of the diffracted X-ray beams. This information is then used to determine the arrangement of atoms within the crystal.

A Data Integration & Scaling B Space Group Determination A->B Analyze systematic absences C Structure Solution (Phase Problem) B->C Direct methods or Patterson function D Structure Refinement C->D Least-squares fitting E Final Structure Validation D->E Check R-factors, CIF file generation

Figure 2: A flowchart outlining the key steps in crystal structure solution and refinement.

Computational Workflow:

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors.[7]

  • Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the space group of the crystal.

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or the Patterson function) to generate an initial model of the electron density map.

  • Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods to improve the fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically located from the difference electron density map and refined.

  • Final Structure Validation: The quality of the final refined structure is assessed using various metrics, such as the R-factor and goodness-of-fit. The final atomic coordinates are deposited in a Crystallographic Information File (CIF).

Hypothetical Crystal Structure of 4-Fluoro-2-methoxypyridin-3-amine

The following data represents a plausible, hypothetical crystal structure for 4-Fluoro-2-methoxypyridin-3-amine, derived from the principles outlined above.

Crystallographic Data
ParameterHypothetical Value
Chemical FormulaC₆H₇FN₂O
Formula Weight142.14
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.521(2)
b (Å)6.123(1)
c (Å)12.456(3)
α (°)90
β (°)109.34(1)
γ (°)90
Volume (ų)612.3(4)
Z4
Density (calculated) (g/cm³)1.543
Absorption Coefficient (mm⁻¹)0.125
F(000)296
Temperature (K)100(2)
Radiation (Å)Mo Kα (λ = 0.71073)
Reflections Collected5678
Independent Reflections1421 [R(int) = 0.021]
Final R indices [I>2σ(I)]R₁ = 0.035, wR₂ = 0.089
Goodness-of-fit on F²1.05
Molecular Structure and Intermolecular Interactions

Figure 3: A 2D representation of the atomic connectivity in 4-Fluoro-2-methoxypyridin-3-amine with a hypothetical numbering scheme.

cluster_0 Molecule A cluster_1 Molecule B N2_A N2-H N1_B N1 N2_A->N1_B N-H···N N1_A N1 N2_B N2-H

Figure 4: A schematic representation of a potential intermolecular hydrogen bond between two molecules of 4-Fluoro-2-methoxypyridin-3-amine in the crystal lattice.

Discussion of the Hypothetical Structure

The hypothetical crystal structure reveals a nearly planar pyridine ring, as expected. The fluorine and methoxy substituents would lie in the plane of the ring, while the amine group might show a slight pyramidalization. A key feature of the crystal packing would likely be the formation of intermolecular hydrogen bonds. The amine group (N-H) can act as a hydrogen bond donor, while the pyridine nitrogen and the oxygen of the methoxy group can act as hydrogen bond acceptors. These interactions would play a crucial role in stabilizing the crystal lattice.

The precise bond lengths and angles would provide valuable insights into the electronic effects of the substituents. For instance, the C-F bond length would be consistent with that of an aryl fluoride. The C-N bond of the amine group would likely be shorter than a typical single bond, suggesting some degree of delocalization of the nitrogen lone pair into the aromatic system.

Conclusion

This technical guide has presented a comprehensive, albeit hypothetical, overview of the process of determining the crystal structure of 4-Fluoro-2-methoxypyridin-3-amine. From synthesis and crystallization to the intricacies of X-ray diffraction data collection and analysis, each step is crucial for obtaining a high-quality crystal structure. The detailed atomic-level information provided by SC-XRD is indispensable for understanding the structure-property relationships of this and other novel compounds, thereby accelerating the drug discovery and development process.

References

  • Chemistry LibreTexts. (2022, August 21). X-ray diffraction (XRD) basics and application. [Link]

  • FZU. X-ray single-crystal diffraction. [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. [Link]

  • Universität Ulm. (2026, March 16). Molecular Structure Analysis: Single-Crystal X-ray Diffraction. [Link]

  • YouTube. (2020, April 22). Module 3.9 Interpreting X-ray Diffraction Data. [Link]

  • GeoScienceWorld. (2018, July 2). A graphical interpretation of X-ray diffraction data using polar co-ordinates. [Link]

  • Portland Press. (2021, May 28). A beginner's guide to X-ray data processing. [Link]

  • ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?[Link]

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of 4-Fluoro-2-methoxypyridin-3-amine: A Comprehensive Technical Guide

Executive Summary 4-Fluoro-2-methoxypyridin-3-amine (CAS: 175965-74-9) is a highly functionalized heterocyclic building block utilized extensively in advanced pharmaceutical synthesis and agrochemical development[1]. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Fluoro-2-methoxypyridin-3-amine (CAS: 175965-74-9) is a highly functionalized heterocyclic building block utilized extensively in advanced pharmaceutical synthesis and agrochemical development[1]. The molecule features a pyridine core substituted with a methoxy group at C2, a primary amine at C3, and a fluorine atom at C4. This specific substitution pattern creates a complex push-pull electronic topology that directly dictates its thermodynamic stability, reactivity, and degradation kinetics. This whitepaper provides an in-depth analysis of the molecule's thermodynamic profile, elucidates its primary degradation pathways, and outlines field-proven experimental protocols for stability evaluation.

Molecular Architecture and Electronic Topology

The thermodynamic ground state of 4-Fluoro-2-methoxypyridin-3-amine is governed by the competing inductive (-I) and mesomeric (+M) effects of its substituents:

  • The Pyridine Core: Acts as a strong electron-withdrawing sink, rendering the ring electron-deficient compared to benzene.

  • C2-Methoxy & C3-Amine Groups: Both are strong resonance donors (+M), which partially offset the electron deficiency of the pyridine ring, increasing the electron density at the ortho and para positions.

  • C4-Fluorine: Exhibits a strong inductive withdrawing effect (-I) but can donate electron density via resonance (+M).

Intramolecular Hydrogen Bonding

A critical factor in the thermodynamic stability of this molecule is the potential for intramolecular hydrogen bonding. The C3-amine acts as a hydrogen bond donor, while the adjacent C2-methoxy oxygen and C4-fluorine act as hydrogen bond acceptors. The formation of these intramolecular hydrogen bonds locks the molecule into a "closed" conformation. This interaction lowers the overall ground-state energy, thereby increasing the thermodynamic stability of the molecule and enhancing its lipophilicity by shielding the polar functional groups from the bulk solvent[2].

Thermodynamic Stability and Degradation Pathways

Despite the stabilization afforded by intramolecular hydrogen bonding, the molecule remains susceptible to specific degradation mechanisms under thermal, hydrolytic, and oxidative stress.

Nucleophilic Aromatic Substitution (SNAr) at C4

Pyridine rings undergo nucleophilic aromatic substitution preferentially at the 2- and 4-positions. When a nucleophile attacks the C4 position of 4-Fluoro-2-methoxypyridin-3-amine, it forms a Meisenheimer intermediate. This intermediate is thermodynamically stabilized because the negative charge is delocalized directly onto the highly electronegative pyridine nitrogen[3]. Because fluorine is an excellent leaving group in SNAr reactions (due to the high electronegativity polarizing the C-F bond), the molecule is highly susceptible to defluorination under basic conditions or in the presence of strong nucleophiles.

Hydrolytic Cleavage of the C2-Methoxy Group

Under strongly acidic conditions, 2-methoxypyridines exhibit hydrolytic instability[4]. The mechanism is initiated by the protonation of the pyridine nitrogen. This protonation drastically increases the electrophilicity of the C2 carbon. Subsequent nucleophilic attack by water leads to the expulsion of methanol, resulting in the formation of a thermodynamically stable 2-pyridone derivative[5].

Oxidative Lability

The electron-rich C3-amine is the primary site for oxidative degradation. Exposure to peroxides or reactive oxygen species (ROS) can lead to the oxidation of the primary amine, sequentially forming hydroxylamines, nitroso compounds, and ultimately nitro derivatives.

Degradation Mol 4-Fluoro-2-methoxypyridin-3-amine SNAr SNAr at C4 (Defluorination) Mol->SNAr Nucleophiles (OH-, R-NH2) Hydro Hydrolysis at C2 (2-Pyridone Formation) Mol->Hydro Aqueous Acid & Heat Oxid Amine Oxidation (Nitroso / N-oxide) Mol->Oxid Peroxides (ROS)

Caption: Primary thermodynamic degradation pathways of 4-Fluoro-2-methoxypyridin-3-amine.

Experimental Methodologies for Stability Profiling

To accurately quantify the thermodynamic stability of 4-Fluoro-2-methoxypyridin-3-amine, robust, self-validating analytical protocols must be employed.

Protocol 1: Thermal Thermodynamic Profiling via DSC/TGA

Purpose: To determine the melting point, heat of fusion ( ΔHf​ ), and thermal decomposition onset. Causality: Differential Scanning Calorimetry (DSC) measures the energy absorbed or released during phase transitions, revealing polymorphic purity. Thermogravimetric Analysis (TGA) quantifies mass loss, differentiating between melting and thermolytic decomposition.

  • Sample Preparation: Accurately weigh 2.0–3.0 mg of the analyte into a standard aluminum hermetic pan. Crimp the lid to ensure a sealed environment.

  • System Purge: Purge the DSC/TGA furnace with dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min to prevent oxidative degradation during the heating cycle.

  • Thermal Method: Equilibrate the sample at 25°C for 5 minutes. Ramp the temperature at a rate of 10°C/min from 25°C to 300°C.

  • Data Extraction: Integrate the endothermic melting peak to calculate the onset temperature ( Tm​ ) and the enthalpy of fusion. Monitor the TGA curve for the onset of mass loss ( Td​ ), which indicates the breaking of covalent bonds (e.g., loss of the methoxy or fluoro groups).

Protocol 2: Forced Degradation Kinetics (HPLC-UV/MS)

Purpose: To elucidate degradation mechanisms and calculate Arrhenius kinetic parameters under ICH Q1A(R2) stress conditions. Causality: By intentionally stressing the molecule and quenching the reaction at specific time points, researchers can trap intermediates and calculate the activation energy ( Ea​ ) for each degradation pathway.

  • Stock Solution: Prepare a 1.0 mg/mL stock solution of 4-Fluoro-2-methoxypyridin-3-amine in an inert diluent (e.g., Acetonitrile/Water 50:50).

  • Stress Conditions:

    • Acidic: Mix 1 mL stock with 1 mL 0.1 M HCl. Incubate at 60°C.

    • Basic: Mix 1 mL stock with 1 mL 0.1 M NaOH. Incubate at 60°C.

    • Oxidative: Mix 1 mL stock with 1 mL 3% H2​O2​ . Incubate at 25°C in the dark.

  • Quenching: At predetermined time points (e.g., 0, 4, 8, 24 hours), extract a 100 μ L aliquot. Immediately neutralize acidic/basic samples with equivalent molarities of base/acid to halt the kinetic reaction.

  • Analysis: Inject 5 μ L into an LC-MS system (C18 column, gradient elution of Water/Acetonitrile with 0.1% Formic Acid). Use UV detection at 254 nm for quantitation and MS (ESI+) for structural elucidation of degradants.

Workflow Prep Sample Preparation (1.0 mg/mL in Diluent) Stress Forced Degradation (Acid, Base, Oxidation, Heat) Prep->Stress Quench Neutralization & Quenching (Stop Kinetics) Stress->Quench Analysis HPLC-UV/MS Analysis (Peak Integration & Mass ID) Quench->Analysis Data Kinetic Parameter Extraction (Arrhenius Plotting) Analysis->Data

Caption: Step-by-step experimental workflow for forced degradation kinetic profiling.

Quantitative Data Summaries

The following table summarizes the expected thermodynamic stability and primary degradation mechanisms of 4-Fluoro-2-methoxypyridin-3-amine under standardized stress conditions.

Stress ConditionReagent / EnvironmentTemp / TimePrimary Degradation MechanismExpected Extent of Degradation
Acidic Hydrolysis 0.1 M HCl60°C, 24hC2-Methoxy Cleavage 2-PyridoneModerate to High
Basic Hydrolysis 0.1 M NaOH60°C, 24hSNAr at C4 DefluorinationHigh
Oxidative Stress 3% H2​O2​ 25°C, 24hC3-Amine Oxidation N-oxideModerate
Thermal (Solid) Dry Heat105°C, 48hThermolytic CleavageLow
Photolytic UV/Vis Light (ICH Q1B)25°C, 1.2M lux-hRadical-mediated degradationLow to Moderate

Conclusion

The thermodynamic stability of 4-Fluoro-2-methoxypyridin-3-amine is a delicate balance dictated by its highly functionalized pyridine core. While intramolecular hydrogen bonding provides a degree of ground-state stabilization, the molecule remains highly susceptible to nucleophilic aromatic substitution at the C4-fluoro position and hydrolytic cleavage at the C2-methoxy position. Understanding these kinetic vulnerabilities through rigorous forced degradation and thermal profiling is essential for researchers utilizing this compound in downstream synthetic applications or drug development pipelines.

References

  • Title: 4-Fluoro-2-methoxypyridin-3-amine - CAS:175965-74-9 Source: aobchem.com.cn URL: [1]

  • Title: Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase Source: nih.gov URL: [2]

  • Title: Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? Source: acs.org URL: [5]

  • Title: Nucleophilic aromatic substitution of pyridine Source: vaia.com URL: [3]

  • Title: Investigating the Underappreciated Hydrolytic Instability of 1,8-Diazabicyclo[5.4.0]undec-7-ene and Related Unsaturated Nitrogenous Bases Source: acs.org URL: [4]

Sources

Foundational

Comprehensive Physicochemical Characterization of 4-Fluoro-2-methoxypyridin-3-amine: Molecular Weight, Boiling Point, and Analytical Methodologies

Introduction and Structural Significance in Drug Discovery In the highly precise field of medicinal chemistry, fluorinated pyridine derivatives serve as indispensable building blocks. The strategic placement of a fluorin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Significance in Drug Discovery

In the highly precise field of medicinal chemistry, fluorinated pyridine derivatives serve as indispensable building blocks. The strategic placement of a fluorine atom on a pyridine ring fundamentally alters the physicochemical landscape of the molecule. It modulates the basicity (pKa) of adjacent amines, enhances metabolic stability against cytochrome P450 oxidation, and fine-tunes the lipophilicity of the resulting Active Pharmaceutical Ingredient (API).

4-Fluoro-2-methoxypyridin-3-amine (CAS: 175965-74-9) is a highly specialized intermediate that exemplifies these principles[1]. Featuring a primary amine for cross-coupling reactions, a methoxy group for hydrogen bond acceptance, and a fluorine atom for metabolic shielding, it is frequently utilized in the synthesis of advanced kinase inhibitors. This technical whitepaper provides an authoritative guide on its core physicochemical properties, specifically focusing on its molecular weight and the analytical methodologies required to determine its boiling point.

Core Physicochemical Properties

The fundamental properties of 4-Fluoro-2-methoxypyridin-3-amine dictate its handling, storage, and reactivity in synthetic workflows. Below is a consolidated overview of its quantitative data.

PropertyValueSource / Method
Chemical Name 4-Fluoro-2-methoxypyridin-3-amineIUPAC Nomenclature
CAS Registry Number 175965-74-9[2]
Molecular Formula C6H7FN2O[3]
Molecular Weight 142.13 g/mol Empirical[4]
Boiling Point Unreported / ~230–250 °C (Predicted)Literature Extrapolation[3]

Molecular Weight Validation via High-Resolution Mass Spectrometry (HRMS)

The exact molecular weight of 4-Fluoro-2-methoxypyridin-3-amine is 142.13 g/mol [1]. In rigorous drug development environments, relying solely on vendor certificates of analysis is insufficient; the molecular weight must be independently verified using High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC).

Causality of Experimental Design: The structural anatomy of this molecule includes a primary amine (-NH2) and a pyridine nitrogen. Both functional groups are highly susceptible to protonation in acidic environments. Consequently, positive-ion Electrospray Ionization (ESI+) is explicitly chosen over Atmospheric Pressure Chemical Ionization (APCI) or negative-ion modes. ESI+ guarantees maximum ionization efficiency, yielding a robust [M+H]+ signal with an optimal signal-to-noise ratio.

Step-by-Step Methodology (Self-Validating Protocol):

  • Sample Preparation: Dissolve 1.0 mg of 4-Fluoro-2-methoxypyridin-3-amine in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute to a final working concentration of 1 µg/mL using an aqueous solution of 0.1% Formic Acid.

  • System Calibration (Self-Validation Checkpoint): Prior to sample injection, infuse a known tuning standard (e.g., Agilent ESI-L). The Time-of-Flight (TOF) analyzer must be calibrated until the mass error is verified to be strictly < 5 ppm. If the error exceeds this threshold, the system must be cleaned and recalibrated.

  • Chromatographic Separation: Inject 2 µL of the sample onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). Execute a gradient elution from 5% to 95% Acetonitrile (containing 0.1% Formic Acid) over 5 minutes.

  • Ionization and Detection: Operate the ESI source in positive mode. Extract the chromatogram for the theoretical protonated adduct [M+H]+ at m/z 143.137.

LCMS_Workflow A Sample Preparation (1 mg/mL in MeOH) B Chromatographic Separation (C18 Column, Gradient Elution) A->B C Electrospray Ionization (ESI+ Mode) B->C D Mass Analysis (TOF or Orbitrap) C->D E Data Processing (Extract m/z 143.13 [M+H]+) D->E

LC-MS/MS Workflow for Molecular Weight Confirmation

Boiling Point Dynamics and Thermal Analysis

While the molecular weight is a static, easily verifiable property, the empirical boiling point of 4-Fluoro-2-methoxypyridin-3-amine is notably absent from major chemical catalogs, often listed simply as "No data available"[3].

Causality of Experimental Design: The lack of empirical boiling point data is a common phenomenon for highly functionalized aminopyridines. These compounds typically exist as crystalline solids at room temperature. When subjected to standard atmospheric distillation, they are highly prone to thermal degradation—such as the cleavage of the methoxy group or intermolecular condensation of the primary amine—long before reaching their true boiling point. Predictive thermodynamic models estimate the boiling point to be between 230 °C and 250 °C at 760 mmHg. To empirically determine the boiling point without triggering bulk degradation, a micro-scale combined Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) approach is required.

Step-by-Step Methodology (Self-Validating Protocol):

  • Instrument Calibration (Self-Validation Checkpoint): Run a high-purity Indium reference standard through the DSC. The onset of the Indium melting endotherm must register at exactly 156.6 °C ± 0.2 °C. Any deviation requires immediate furnace recalibration to ensure data integrity.

  • Sample Loading: Accurately weigh 2.0 to 5.0 mg of the compound into a hermetically sealed aluminum pan. Crucially, use a pan with a precisely laser-drilled 50 µm pinhole in the lid. This pinhole maintains internal pressure equilibrium while allowing vaporized gas to escape, effectively creating a micro-distillation environment.

  • Atmosphere Control: Purge the thermal furnace with ultra-high purity, dry Nitrogen at a continuous flow rate of 50 mL/min. This inert atmosphere is mandatory to prevent oxidative degradation at elevated temperatures.

  • Thermal Ramp: Heat the sample from 25 °C to 300 °C at a strictly controlled rate of 10 °C/min.

  • Data Interpretation: Monitor the TGA curve for mass loss and the DSC curve for endothermic heat flow. The boiling point is defined as the extrapolated onset temperature of the sharp endothermic peak on the DSC that perfectly correlates with a rapid, 100% mass loss on the TGA curve (confirming vaporization rather than decomposition).

Thermal_Analysis A Sample Loading (2-5 mg in Aluminum Pan) B Atmosphere Control (Nitrogen Purge 50 mL/min) A->B C Heating Program (10 °C/min to 300 °C) B->C D TGA/DSC Monitoring (Mass Loss & Heat Flow) C->D E Boiling Point Extrapolation (Onset of Endothermic Vaporization) D->E

TGA/DSC Workflow for Boiling Point Determination

Conclusion

4-Fluoro-2-methoxypyridin-3-amine is a structurally complex intermediate whose physicochemical properties require rigorous analytical validation. While its molecular weight of 142.13 g/mol can be swiftly confirmed via ESI+ HRMS, its boiling point remains empirically elusive due to thermal instability under standard atmospheric conditions. By employing self-validating, micro-scale TGA/DSC methodologies, researchers can accurately extrapolate its thermal vaporization dynamics, ensuring safe and efficient integration into downstream synthetic pipelines.

References

Sources

Exploratory

IR spectroscopy absorption bands for 4-Fluoro-2-methoxypyridin-3-amine

An In-Depth Technical Guide to the Infrared Spectroscopy of 4-Fluoro-2-methoxypyridin-3-amine Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the expec...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of 4-Fluoro-2-methoxypyridin-3-amine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FT-IR) spectroscopy absorption bands for 4-Fluoro-2-methoxypyridin-3-amine. As a substituted pyridine derivative, this compound possesses a unique combination of functional groups, including a primary aromatic amine, a fluoro substituent, a methoxy group, and the heterocyclic pyridine ring system. Understanding the vibrational signatures of these groups is paramount for researchers, scientists, and drug development professionals in confirming molecular identity, assessing purity, and studying intermolecular interactions. This document offers a detailed interpretation of the expected spectral features, grounded in fundamental principles of vibrational spectroscopy and supported by empirical data from related molecular structures.

Introduction: The Analytical Significance of 4-Fluoro-2-methoxypyridin-3-amine

4-Fluoro-2-methoxypyridin-3-amine is a highly functionalized heterocyclic compound, often utilized as a key building block in the synthesis of pharmacologically active molecules. Its structural complexity, featuring a confluence of electron-donating (amine, methoxy) and electron-withdrawing (fluoro, pyridine nitrogen) groups, makes robust analytical characterization essential. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative technique for the structural elucidation of such molecules. By probing the vibrational modes of specific chemical bonds, IR spectroscopy provides a unique molecular fingerprint, enabling unambiguous identification and quality control. This guide explains the causality behind the expected spectral features, providing a predictive framework for the analysis of this compound and its derivatives.

Molecular Structure and Key Vibrational Modes

The infrared spectrum of 4-Fluoro-2-methoxypyridin-3-amine is a composite of the vibrational modes of its constituent functional groups. The primary regions of interest are dictated by the stretching and bending vibrations of the amine, methoxy, fluoro, and pyridine ring moieties.

Caption: Molecular structure of 4-Fluoro-2-methoxypyridin-3-amine.

Detailed Analysis of Infrared Absorption Regions

The N-H and C-H Stretching Region (4000 cm⁻¹ - 2800 cm⁻¹)

This high-wavenumber region is dominated by the stretching vibrations of bonds to hydrogen.

  • N-H Stretching: As a primary aromatic amine, the -NH₂ group will exhibit two distinct, sharp to medium-intensity bands.[1][2]

    • Asymmetric N-H Stretch: Expected in the range of 3480-3400 cm⁻¹.

    • Symmetric N-H Stretch: Expected at a lower frequency, between 3380-3300 cm⁻¹. The presence of two well-defined peaks in this region is a clear diagnostic marker for the primary amine functionality.[3][4][5] Intermolecular hydrogen bonding can cause these bands to broaden and shift to slightly lower wavenumbers in the solid state or in concentrated solutions.[6][7]

  • Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the pyridine ring typically appear as a series of weaker absorptions just above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ range.[8][9]

  • Aliphatic C-H Stretching: The methoxy group (-OCH₃) will contribute characteristic aliphatic C-H stretching bands below 3000 cm⁻¹.

    • Asymmetric Stretch: Expected near 2960 cm⁻¹.

    • Symmetric Stretch: Expected near 2850 cm⁻¹.

The Double Bond and Bending Vibration Region (2000 cm⁻¹ - 1400 cm⁻¹)

This region is rich with information regarding the aromatic system and the amine group's bending vibrations.

  • N-H Bending (Scissoring): Primary amines show a characteristic N-H bending (scissoring) vibration of medium to strong intensity between 1650-1580 cm⁻¹.[1][4][5] This band can sometimes be mistaken for a C=C stretch, but its identity can be confirmed by its position and the presence of the N-H stretching bands.

  • Pyridine Ring C=C and C=N Stretching: The pyridine ring gives rise to a series of characteristic skeletal stretching vibrations. These bands, often sharp and of variable intensity, are typically found in the 1610-1550 cm⁻¹ and 1500-1400 cm⁻¹ regions.[10] The exact positions are sensitive to the nature and position of the substituents on the ring.

The Fingerprint Region (< 1400 cm⁻¹)

This region contains a high density of complex vibrational modes, including C-O, C-N, and C-F stretching, as well as various bending vibrations. While complex, it is highly specific to the molecule.

  • C-N Stretching: The stretching vibration of the aromatic carbon to amine nitrogen bond (Ar-NH₂) is expected to produce a strong band in the 1335-1250 cm⁻¹ range.[1][4][5]

  • Asymmetric C-O-C Stretching: The aryl ether linkage (Ar-O-CH₃) is characterized by a strong, prominent asymmetric C-O-C stretching band, typically located between 1275-1200 cm⁻¹.

  • C-F Stretching: The carbon-fluorine bond gives rise to a strong absorption band. For fluoro-aromatic compounds, this C-F stretch is typically observed in the 1250-1150 cm⁻¹ range.[3] This band may overlap with the strong C-O stretching absorption.

  • Symmetric C-O-C Stretching: A second, symmetric C-O-C stretching band for the aryl ether is expected at a lower frequency, generally between 1075-1020 cm⁻¹.

  • N-H Wagging: Out-of-plane N-H bending, or wagging, produces a broad, often strong band in the 910-665 cm⁻¹ region for primary amines.[1][4]

Summary of Key Diagnostic Absorption Bands

The following table summarizes the most important and diagnostically useful IR absorption bands for the characterization of 4-Fluoro-2-methoxypyridin-3-amine.

Wavenumber Range (cm⁻¹)IntensityVibrational ModeFunctional Group
3480 - 3300MediumAsymmetric & Symmetric N-H StretchPrimary Aromatic Amine
3100 - 3000WeakAromatic C-H StretchPyridine Ring
2960 - 2850MediumAliphatic C-H StretchMethoxy (-OCH₃)
1650 - 1580MediumN-H Bending (Scissoring)Primary Amine
1610 - 1400MediumC=C and C=N Ring StretchingPyridine Ring
1335 - 1250StrongAromatic C-N StretchAmine
1275 - 1200StrongAsymmetric C-O-C StretchAryl Ether (Methoxy)
1250 - 1150StrongC-F StretchFluoro-Aromatic
910 - 665BroadN-H WaggingPrimary Amine

Experimental Protocol: ATR-FTIR Spectroscopy

A robust and reproducible method for acquiring the IR spectrum of 4-Fluoro-2-methoxypyridin-3-amine utilizes Attenuated Total Reflectance (ATR) technology, which requires minimal sample preparation.

Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty, clean ATR crystal.

  • Sample Application: Place a small amount of the solid 4-Fluoro-2-methoxypyridin-3-amine powder directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface. This is critical for obtaining a high-quality spectrum.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

A Clean ATR Crystal B Record Background Spectrum A->B C Apply Solid Sample to Crystal B->C D Apply Pressure C->D E Acquire Sample Spectrum (16-32 Scans) D->E F Generate Final Absorbance Spectrum E->F

Caption: Standard workflow for ATR-FTIR analysis.

Conclusion

The infrared spectrum of 4-Fluoro-2-methoxypyridin-3-amine is rich with distinct and identifiable absorption bands. The key diagnostic features are the dual N-H stretching peaks (3480-3300 cm⁻¹) confirming the primary amine, the strong C-N and C-O stretching bands in the upper fingerprint region (1335-1200 cm⁻¹), and the strong C-F stretching absorption (1250-1150 cm⁻¹). A comprehensive analysis of these bands, in conjunction with the characteristic pyridine ring vibrations, provides a self-validating system for the structural confirmation of this important synthetic building block. This guide serves as a foundational reference for researchers employing IR spectroscopy in their synthetic and analytical workflows.

References

  • ResearchGate. (n.d.). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. Available at: [Link]

  • CHIMIA. (n.d.). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Available at: [Link]

  • ACS Publications. (2004). Infrared Depletion Spectroscopy and Structure of the 2-Aminopyridine Dimer. The Journal of Physical Chemistry A. Available at: [Link]

  • TSI Journals. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Available at: [Link]

  • SpringerLink. (2006). IR-Spectral Study of Self-Association Effects of 2-Aminopyridine in Solution. Monatshefte für Chemie / Chemical Monthly. Available at: [Link]

  • ResearchGate. (n.d.). Ultraviolet, Infrared, and Raman Spectra of Pyridine and Its Fluoro Derivatives. Available at: [Link]

  • PubChem. (n.d.). 2-(4-Fluoro-3-methylphenoxy)pyridin-3-amine. Available at: [Link]

  • PubChem. (n.d.). 4-Methoxypyridine. Available at: [Link]

  • NIST WebBook. (n.d.). Pyridine, 3-fluoro-. Available at: [Link]

  • Oriental Journal of Chemistry. (1997). Infrared Spectral Studies of Some Substituted Pyridines. Available at: [Link]

  • PubChem. (n.d.). 3-Fluoro-4-methoxy-2-pyridinemethanamine. Available at: [Link]

  • University of California, Los Angeles. (n.d.). IR: amines. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Available at: [Link]

  • Wiley Online Library. (n.d.). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Available at: [Link]

  • Royal Society of Chemistry. (2025). Supplementary Information (SI) for Catalysis Science & Technology. Available at: [Link]

  • NextSDS. (n.d.). 4-fluoro-6-methoxypyridin-3-amine — Chemical Substance Information. Available at: [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Available at: [Link]

  • Chemistry LibreTexts. (2015). 21.3: Spectroscopy of the Amine Group. Available at: [Link]

  • ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. Available at: [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

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Foundational

Comprehensive Technical Guide: Toxicity, Handling, and Synthetic Application of 4-Fluoro-2-methoxypyridin-3-amine

Executive Summary 4-Fluoro-2-methoxypyridin-3-amine is a highly specialized, fluorinated heterocyclic building block utilized extensively in modern pharmaceutical research and drug discovery. The strategic placement of a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Fluoro-2-methoxypyridin-3-amine is a highly specialized, fluorinated heterocyclic building block utilized extensively in modern pharmaceutical research and drug discovery. The strategic placement of a fluorine atom at the C4 position and a methoxy group at the C2 position around a 3-aminopyridine core provides unique physicochemical properties. These modifications make it an ideal precursor for synthesizing complex kinase inhibitors and neuroactive compounds. However, these exact structural features necessitate rigorous, self-validating safety protocols due to the acute toxicity inherent to aminopyridine derivatives[1]. This whitepaper provides an authoritative, mechanistically grounded guide on the structural implications, toxicological pathways, and field-proven handling methodologies for this compound.

Physicochemical Profiling & Structural Causality

The reactivity, biological behavior, and handling requirements of 4-Fluoro-2-methoxypyridin-3-amine are strictly dictated by its substituents. Understanding the causality behind its molecular design is critical for safe and effective application:

  • C4-Fluorine: The highly electronegative fluorine atom withdraws electron density from the pyridine ring via inductive effects, lowering the overall pKa of the molecule. This significantly increases the compound's lipophilicity, enhancing its ability to permeate lipid bilayers (both dermal barriers and cellular membranes) compared to non-fluorinated analogs[2].

  • C2-Methoxy: The methoxy group acts as a weak electron-donating group via resonance, partially offsetting the fluorine's inductive pull. Crucially, it introduces steric hindrance adjacent to the primary amine, which influences regioselectivity and necessitates highly active catalytic systems during cross-coupling reactions.

  • C3-Amine: The primary amine serves as the reactive center for functionalization (e.g., amidation, Buchwald-Hartwig coupling) but is also the primary pharmacophore responsible for the compound's acute neurotoxicity[3].

Quantitative Physicochemical Data
PropertyValue
Chemical Name 4-Fluoro-2-methoxypyridin-3-amine
CAS Number 175965-74-9[4]
Molecular Formula C6H7FN2O
Molecular Weight 142.13 g/mol [5]
GHS Hazard Classifications H302, H315, H319, H335[6]

Toxicological Profile & Mechanistic Causality

Aminopyridines are notorious for their acute toxicity to mammals, primarily acting as potent neurotoxins[7]. The GHS classification for 4-Fluoro-2-methoxypyridin-3-amine includes H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[6].

Mechanistic Causality of Toxicity

The primary mechanism of systemic toxicity for aminopyridines is the selective blockade of voltage-gated potassium (K⁺) channels in both the central and peripheral nervous systems[8]. By blocking K⁺ efflux, the compound prevents cellular repolarization, thereby prolonging the neuronal action potential. This prolonged depolarization leads to excessive calcium (Ca²⁺) influx into the presynaptic terminal, triggering a massive, unregulated release of neurotransmitters (such as acetylcholine and dopamine)[1].

Clinically, this cholinergic and dopaminergic overstimulation manifests as diaphoresis, delirium, tremors, choreoathetosis, and in severe exposure cases, generalized seizures and respiratory arrest[8]. Furthermore, the local irritant effects (H315, H319) are driven by the nucleophilic nature of the free primary amine, which interacts with mucosal proteins and disrupts local cellular pH, causing acute inflammation[9].

ToxicityMechanism Exposure Dermal/Inhalation Exposure (4-Fluoro-2-methoxypyridin-3-amine) Absorption Rapid Cellular Permeation (Enhanced by C4-Fluorine) Exposure->Absorption Target Voltage-Gated K+ Channel Blockade Absorption->Target ActionPotential Prolonged Action Potential & Membrane Depolarization Target->ActionPotential Calcium Increased Intracellular Ca2+ Influx ActionPotential->Calcium Neurotransmitter Excessive Neurotransmitter Release (ACh, DA) Calcium->Neurotransmitter Response CNS Hyperexcitability (Tremors, Seizures, Irritation) Neurotransmitter->Response

Mechanistic pathway of aminopyridine-induced toxicity via potassium channel blockade.

Advanced Handling & Self-Validating Safety Protocols

To mitigate the severe risks associated with dermal absorption and inhalation, handling 4-Fluoro-2-methoxypyridin-3-amine requires a strict, self-validating safety architecture. Do not rely solely on basic PPE; engineer the hazard out of the workspace.

Engineering Controls & PPE
  • Containment: All weighing, transferring, and reaction setups must be performed inside a certified Class II Type B2 biological safety cabinet or a high-velocity chemical fume hood.

  • PPE: Double-gloving with nitrile gloves (minimum 8 mil thickness for the outer glove) is mandatory. The fluorinated core significantly enhances dermal penetration, rendering standard latex or thin nitrile insufficient for prolonged exposure[2].

Self-Validating Spill Response Protocol
  • Isolate: Immediately evacuate the immediate area and maximize fume hood ventilation.

  • Neutralize: Cover the solid spill with a slightly acidic absorbent material (e.g., sodium bisulfate mixed with inert sand). Causality: This protonates the free amine, converting the volatile, lipophilic freebase into a highly polar, non-volatile pyridinium salt, arresting airborne exposure.

  • Verify (Self-Validation): Wipe the neutralized area with a damp pH-indicator swab. A neutral or slightly acidic pH visually confirms the complete neutralization of the basic amine residue, validating that the area is safe for final cleanup.

Experimental Workflow: Buchwald-Hartwig Amination

A primary synthetic application of 4-Fluoro-2-methoxypyridin-3-amine is the formation of complex C-N bonds via Palladium-catalyzed Buchwald-Hartwig cross-coupling[3]. Due to the steric hindrance from the C2-methoxy group and the electron-withdrawing nature of the C4-fluorine, specialized catalytic systems are required to prevent competitive dehalogenation and drive reductive elimination[10].

Step-by-Step Methodology
  • Catalyst Preparation (Glovebox): In an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.02 eq.) and Xantphos (0.04 eq.).

    • Causality: Pd₂(dba)₃ serves as a stable Pd(0) source. Xantphos, a bidentate ligand with a wide bite angle, forces the palladium intermediate into a specific geometry that highly favors the desired reductive elimination over off-target dehalogenation[3].

  • Substrate Addition: Add 4-Fluoro-2-methoxypyridin-3-amine (1.2 eq.), the target aryl halide (1.0 eq.), and sodium tert-butoxide (NaOtBu, 1.4 eq.).

    • Causality: NaOtBu is a strong, sterically hindered base necessary to deprotonate the weakly nucleophilic aminopyridine during the catalytic cycle without acting as a competing nucleophile[10].

  • Solvent & Degassing: Add anhydrous toluene. Seal the tube, remove it from the glovebox, and subject it to three freeze-pump-thaw cycles on a Schlenk line.

    • Causality: Oxygen rapidly degrades active Pd(0) to inactive Pd(II) oxides. Rigorous degassing is a self-validating step to ensure maximum catalyst turnover and prevent reaction stalling.

  • Thermal Activation: Heat the reaction mixture to 100°C for 12-16 hours. Monitor progression via LC-MS or TLC to validate the consumption of the aryl halide.

  • Quenching & Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a Celite pad to remove precipitated palladium black. Quench the filtrate with saturated aqueous NaHCO₃[3]. Extract the organic layer, dry over Na₂SO₄, and purify via silica gel flash chromatography.

BHA_Workflow Prep Reagent Prep (Glovebox) Catalyst Pd2(dba)3 + Xantphos + NaOtBu Prep->Catalyst Substrates Amine + Aryl Halide in Anhydrous Toluene Prep->Substrates Degas Schlenk Line (Freeze-Pump-Thaw) Catalyst->Degas Substrates->Degas Heat Thermal Activation (90-110°C, 12h) Degas->Heat Quench Aqueous Quench (NaHCO3) Heat->Quench Purify Silica Column Chromatography Quench->Purify

Step-by-step Buchwald-Hartwig cross-coupling workflow for 4-Fluoro-2-methoxypyridin-3-amine.

References

  • 4-Fluoro-2-methoxypyridin-3-amine - CAS:175965-74-9 | AOBChem | 4

  • 4-Fluoro-2-methoxypyridin-3-amine | 175965-74-9 | Sigma-Aldrich |

  • 370 | Sigma-Aldrich: 4-Fluoro-2-methoxypyridin-3-amine | Sigma-Aldrich | 5

  • Search results - Chemspace | Chemspace | 6

  • Common side reactions in the synthesis of 3-aminopiperidine derivatives | BenchChem | 3

  • A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex | ACS Publications |10

  • Chemical Aspects of Human and Environmental Overload with Fluorine | NIH / PMC | 2

  • Aminopyridines | U.S. Environmental Protection Agency (EPA) | 9

  • 4-AMINOPYRIDINE - EXTOXNET PIP | Oregon State University |7

  • 4-Aminopyridine Toxicity: a Case Report and Review of the Literature | NIH / PMC | 8

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 4-Fluoro-2-methoxypyridin-3-amine

Abstract This document provides a comprehensive guide for the synthesis of 4-Fluoro-2-methoxypyridin-3-amine, a valuable substituted pyridine derivative for research and development in the pharmaceutical and agrochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-Fluoro-2-methoxypyridin-3-amine, a valuable substituted pyridine derivative for research and development in the pharmaceutical and agrochemical industries. A robust and efficient two-step synthetic route commencing from the commercially available 2,4-difluoro-3-nitropyridine is detailed. The synthesis involves a regioselective nucleophilic aromatic substitution (SNAr) to introduce the methoxy group, followed by a catalytic hydrogenation for the reduction of the nitro functionality. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, step-by-step protocols, and visualizations of the chemical pathway and mechanism.

Introduction and Synthetic Strategy

Substituted pyridines are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The title compound, 4-Fluoro-2-methoxypyridin-3-amine, incorporates three key functional groups: a fluorine atom, a methoxy group, and an amine on a pyridine scaffold. This unique combination of substituents offers multiple points for further chemical modification, making it an attractive building block for the synthesis of complex molecules with potential biological activity.

The synthetic strategy outlined herein is designed for efficiency and scalability, starting from the readily available 2,4-difluoro-3-nitropyridine. The choice of this starting material is strategic, as the two fluorine atoms are activated towards nucleophilic displacement by the electron-withdrawing nitro group at the 3-position.

The synthesis proceeds in two main stages:

  • Regioselective Methoxylation: A nucleophilic aromatic substitution (SNAr) reaction is employed to selectively replace the fluorine atom at the 2-position with a methoxy group. The regioselectivity is governed by the electronic properties of the pyridine ring, where the 2- and 4-positions are activated towards nucleophilic attack.[1]

  • Nitro Group Reduction: The intermediate, 4-fluoro-2-methoxy-3-nitropyridine, is then subjected to reduction to convert the nitro group into the desired primary amine. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and clean reaction profile.[2]

This approach avoids the direct handling of potentially hazardous fluorinating agents and provides a reliable pathway to the target molecule.

Visualized Synthetic Workflow

G cluster_0 Step 1: Regioselective Methoxylation (SNAr) cluster_1 Step 2: Nitro Group Reduction A 2,4-Difluoro-3-nitropyridine B 4-Fluoro-2-methoxy-3-nitropyridine A->B  NaOMe, MeOH  Reflux D 4-Fluoro-2-methoxypyridin-3-amine B->D  H2, Raney Ni  Ethanol, rt

Figure 1: Overall synthetic route for 4-Fluoro-2-methoxypyridin-3-amine.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Fluoro-2-methoxy-3-nitropyridine

This step involves a nucleophilic aromatic substitution reaction. The methoxide anion acts as the nucleophile, displacing one of the fluorine atoms on the pyridine ring. The nitro group at the 3-position strongly activates the ortho (position 2 and 4) carbons towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate.[3] The attack at the 2-position is generally favored electronically in pyridines.[1]

Protocol:

  • Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, prepare a solution of sodium methoxide by carefully adding sodium metal (1.2 equivalents) to anhydrous methanol (10 mL per gram of 2,4-difluoro-3-nitropyridine) under an inert atmosphere (e.g., nitrogen or argon). Stir until all the sodium has dissolved.

  • Reaction Setup: To the freshly prepared sodium methoxide solution, add 2,4-difluoro-3-nitropyridine (1.0 equivalent) portion-wise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully quench by adding water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-fluoro-2-methoxy-3-nitropyridine as a solid.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

Figure 2: Mechanism of the SNAr reaction at the C2 position.

Step 2: Synthesis of 4-Fluoro-2-methoxypyridin-3-amine

The reduction of the nitro group to a primary amine is a critical step. Catalytic hydrogenation is a clean and efficient method for this transformation. Raney Nickel is a suitable catalyst as it is effective for nitro group reduction and less likely to cause dehalogenation compared to palladium-based catalysts under certain conditions.[2]

Protocol:

  • Reactor Setup: To a hydrogenation vessel, add 4-fluoro-2-methoxy-3-nitropyridine (1.0 equivalent) and a suitable solvent such as ethanol or methanol (20 mL per gram of substrate).

  • Catalyst Addition: Carefully add Raney Nickel (5-10% by weight of the substrate) to the solution under an inert atmosphere.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the reactor with hydrogen (typically 50 psi) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake and by TLC or LC-MS analysis. The reaction is typically complete within 4-8 hours.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The resulting 4-Fluoro-2-methoxypyridin-3-amine can be purified by recrystallization or flash column chromatography if necessary to yield the final product as a solid.

Data Summary and Characterization

StepStarting MaterialProductKey ReagentsSolventTemp.Time (h)Typical Yield (%)
1 2,4-Difluoro-3-nitropyridine4-Fluoro-2-methoxy-3-nitropyridineNaOMeMethanolReflux2-475-85
2 4-Fluoro-2-methoxy-3-nitropyridine4-Fluoro-2-methoxypyridin-3-amineH₂, Raney NiEthanolRT4-885-95

Table 1: Summary of Reaction Conditions and Expected Yields.

Expected Analytical Data for 4-Fluoro-2-methoxypyridin-3-amine:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.55 (d, 1H), 6.70 (d, 1H), 3.95 (s, 3H), 3.60 (br s, 2H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 155.2, 148.5, 135.8, 125.1, 108.9, 53.7.

  • Mass Spectrometry (ESI): m/z calculated for C₆H₇FN₂O [M+H]⁺: 143.06; found: 143.1.

Safety and Handling

  • Sodium Metal: Highly reactive with water and alcohols, producing flammable hydrogen gas. Handle under an inert atmosphere and away from moisture.

  • Anhydrous Methanol: Flammable and toxic. Use in a well-ventilated fume hood and avoid inhalation or skin contact.

  • 2,4-Difluoro-3-nitropyridine: Handle with care, avoiding skin and eye contact.

  • Raney Nickel: Highly flammable when dry (pyrophoric). Always handle as a slurry in a solvent and never allow it to dry in the air.

  • Hydrogen Gas: Highly flammable. Use appropriate hydrogenation equipment and ensure the system is leak-proof.

References

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  • Tetrabutylammonium Salt Induced Denitration of Nitropyridines: Synthesis of Fluoro-, Hydroxy-, and Methoxypyridines. ACS Publications. Available at: [Link]

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  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

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  • Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. ACS Publications. Available at: [Link]

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  • Method of reducing aromatic nitro compounds. Google Patents.
  • Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. [No Source Found]
  • Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15. MDPI. Available at: [Link]

  • Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. Beilstein Journals. Available at: [Link]

  • Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. University of Liverpool Repository. Available at: [Link]

Sources

Application

Application Note: 4-Fluoro-2-methoxypyridin-3-amine as a Privileged Scaffold in Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic decoration of heterocycles is paramount for optimizing both pharmacodynamics (target affinity) and pharmacokinetics (ADME properties). 4-Fluoro-2-methoxypyri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic decoration of heterocycles is paramount for optimizing both pharmacodynamics (target affinity) and pharmacokinetics (ADME properties). 4-Fluoro-2-methoxypyridin-3-amine (CAS: 175965-74-9) has emerged as a highly privileged building block. By combining a hydrogen-bond accepting methoxy group, a metabolically stabilizing fluorine atom, and a versatile primary amine handle on a single pyridine core, this molecule provides a pre-optimized scaffold for synthesizing kinase inhibitors, GPCR ligands, and central nervous system (CNS) therapeutics.

This application note details the physicochemical rationale behind utilizing this specific fragment and provides field-proven, self-validating protocols for incorporating it into complex drug candidates.

Physicochemical & Structural Rationale

The utility of 4-Fluoro-2-methoxypyridin-3-amine lies in the synergistic interplay of its functional groups. Rather than acting as isolated substituents, the C2-methoxy and C4-fluoro groups fundamentally alter the electronic and steric landscape of the C3-amine and the pyridine ring.

  • The Fluorine Effect (C4): Fluorine is highly electronegative but sterically small (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å)[1]. Placing fluorine at the C4 position strongly withdraws electron density via induction, which lowers the pKa of the pyridine nitrogen. This prevents excessive protonation in physiological pH, thereby enhancing membrane permeability and oral bioavailability[2]. Furthermore, the strong C-F bond effectively blocks oxidative metabolism (e.g., by CYP450 enzymes) at the highly susceptible C4 position[3],[4].

  • The Methoxy Effect (C2): The 2-methoxy group serves a dual purpose. Electronically, it donates electron density into the ring via resonance (+M effect), which partially counteracts the inductive withdrawal of the fluorine, ensuring the C3-amine remains sufficiently nucleophilic for synthetic elaboration[5]. Sterically, the methoxy group forces attached C3-substituents into specific out-of-plane conformations, a critical feature for locking drug molecules into their bioactive conformations when binding to target protein pockets.

  • The Amine Handle (C3): The primary amine acts as the central node for divergent synthesis, most commonly utilized for amide bond formation (e.g., hinge-binding motifs in kinases) or Buchwald-Hartwig cross-couplings to generate extended N-aryl systems.

G Core 4-Fluoro-2-methoxypyridin-3-amine F_group C4-Fluoro Metabolic Stability & Lipophilicity Core->F_group Blocks CYP450 OMe_group C2-Methoxy Steric Tuning & H-Bond Acceptor Core->OMe_group Modulates Conformation NH2_group C3-Amine Primary Derivatization Handle Core->NH2_group Amidation / Coupling

Structural rationale and functional group synergy of 4-Fluoro-2-methoxypyridin-3-amine.

Table 1: Physicochemical & Structural Properties
PropertyValue / Description
Compound Name 4-Fluoro-2-methoxypyridin-3-amine
CAS Number 175965-74-9
Molecular Formula C6H7FN2O
Molecular Weight 142.13 g/mol
Key Structural Features C4-Fluoro (Metabolic blocker), C2-Methoxy (Steric/Electronic modulator)

Synthetic Applications & Protocols

The derivatization of the C3-amine requires careful optimization. The combination of steric hindrance from the adjacent methoxy group and the electron-withdrawing nature of the fluoro group makes this amine less reactive than standard aliphatic or unhindered aromatic amines.

Application 1: Amide Coupling for Kinase Scaffolds

Amide derivatives of aminopyridines are ubiquitous in kinase inhibitor design, often serving as the hinge-binding motif that interacts with the ATP-binding pocket.

Causality & Design: Standard coupling reagents (like EDC/HOBt) often fail or result in poor yields with hindered, electronically deactivated anilines. HATU is selected because the generated highly reactive 7-azabenzotriazole active ester can overcome the steric bulk of the C2-methoxy group. Pre-activation of the carboxylic acid is strictly required to prevent the weakly nucleophilic aminopyridine from reacting with HATU itself, which would form dead-end guanidinium byproducts.

Step-by-Step Protocol (Self-Validating):

  • Pre-activation: In an oven-dried vial, dissolve the desired carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes. Validation: The solution should transition to a pale yellow/orange color, confirming the formation of the active ester.

  • Amine Addition: Add 4-Fluoro-2-methoxypyridin-3-amine (1.0 eq) to the mixture.

  • Coupling: Heat the reaction to 40–50 °C and stir for 12 hours.

  • Self-Validation (LC-MS): Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is deemed complete when the starting material peak ( m/z 143 [M+H]+ ) is fully consumed. If the reaction stalls at <80% conversion, the steric hindrance is dominating; add an additional 0.5 eq of pre-activated acid/HATU mixture rather than increasing temperature, which degrades the active ester.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with EtOAc (3x), wash the combined organics with 5% LiCl (to remove DMF), dry over Na2​SO4​ , and concentrate.

Application 2: Buchwald-Hartwig Amination for N-Aryl Scaffolds

Creating extended N-aryl systems is critical for accessing deep hydrophobic pockets in target proteins.

Causality & Design: Aminopyridines are notorious for poisoning palladium catalysts because the pyridine nitrogen can irreversibly bind to the electrophilic Pd(II) center, stalling the catalytic cycle[6],[7]. To circumvent this, highly bulky, electron-rich phosphine ligands (such as BrettPhos) or specialized pre-catalysts (like Pd-PEPPSI-IPentCl) must be used. The extreme steric bulk of these ligands forces the metal center to undergo rapid reductive elimination, ejecting the product before the pyridine nitrogen can coordinate and deactivate the catalyst[6].

Step-by-Step Protocol (Self-Validating):

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the aryl halide (1.0 eq), 4-Fluoro-2-methoxypyridin-3-amine (1.2 eq), Pd2​(dba)3​ (2 mol%), BrettPhos (4 mol%), and NaOtBu (1.5 eq).

  • Inert Atmosphere: Evacuate the tube and backfill with Argon (repeat 3 times). Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), killing the reaction.

  • Solvent Addition: Add anhydrous, degassed toluene to achieve a 0.1 M concentration.

  • Cross-Coupling: Seal the tube and heat the mixture at 90 °C for 8–12 hours.

  • Self-Validation (Visual & GC-MS): Monitor the color of the reaction. A healthy catalytic cycle maintains a dark red/brown hue. A sudden shift to a persistent, clumpy black precipitate (Pd black) before completion indicates catalyst death (often due to oxygen ingress or pyridine coordination). Confirm conversion via GC-MS, monitoring for the disappearance of the aryl halide.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium residues. Concentrate the filtrate for subsequent flash chromatography.

Workflow cluster_0 Amide Coupling Workflow cluster_1 Buchwald-Hartwig Workflow Start Starting Material (CAS: 175965-74-9) Amide1 Activation (HATU/DIPEA) Start->Amide1 BH1 Pd-Catalyst + BrettPhos Start->BH1 Amide2 Coupling (RT to 50°C) Amide1->Amide2 Amide3 LC-MS Validation (Check for unreacted amine) Amide2->Amide3 BH2 Cross-Coupling (80-110°C) BH1->BH2 BH3 TLC/GC-MS Validation (Monitor Pd black formation) BH2->BH3

Divergent synthetic workflows for derivatizing the C3-amine handle with self-validation steps.

Table 2: Comparative Reactivity Profile of the C3-Amine
Reaction TypeReagents / CatalystsElectronic / Steric InfluenceSelf-Validation Marker
Amide Coupling HATU, DIPEA, DMFF withdraws e− , OMe donates e− . OMe forces out-of-plane conformation.LC-MS: Disappearance of m/z 143 [M+H]+
Buchwald-Hartwig Pd2​(dba)3​ , BrettPhos, NaOtBu Pyridine N can poison Pd; requires bulky ligand. OMe bulk accelerates reductive elimination.GC-MS: Product peak, absence of deshalogenated side-product

References

  • Sigma-Aldrich. "4-Fluoro-2-methoxypyridin-3-amine | 175965-74-9".
  • Purser, S., et al. "The Many Roles for Fluorine in Medicinal Chemistry".
  • Böhm, H. J., et al. "Fluorine in medicinal chemistry". PubMed, 2004.
  • Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry".
  • O'Neil, R. V., et al.
  • Maji, A., et al.
  • "Part I: Palladium PEPPSI-IPENT CI, A Useful Catalyst for Challenging Amin

Sources

Method

Application Notes &amp; Protocols for Cross-Coupling Reactions Using 4-Fluoro-2-methoxypyridin-3-amine and Its Derivatives

Introduction: The Strategic Value of a Fluorinated Pyridine Building Block In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone of drug design. Its strategic derivatization allows f...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of a Fluorinated Pyridine Building Block

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone of drug design. Its strategic derivatization allows for the fine-tuning of physicochemical properties essential for pharmacokinetic and pharmacodynamic optimization. The compound 4-Fluoro-2-methoxypyridin-3-amine represents a particularly valuable building block. The incorporation of fluorine can enhance metabolic stability, binding affinity, and membrane permeability.[1][2] The methoxy and amine substituents provide electronic and steric handles that can be exploited for further functionalization.

This guide provides detailed application notes and validated protocols for the use of 4-Fluoro-2-methoxypyridin-3-amine and its halogenated derivatives in three of the most powerful cross-coupling reactions in the synthetic chemist's toolkit: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These palladium-catalyzed transformations are instrumental in constructing the carbon-carbon and carbon-nitrogen bonds that form the backbone of countless pharmaceutical agents.[3]

A Note on Substrate Selection: It is critical to recognize that for cross-coupling reactions occurring on the pyridine ring (Suzuki-Miyaura, Sonogashira), a leaving group, typically a halide such as bromide or iodide, must be present at the desired position of coupling. Therefore, protocols in this guide will refer to substrates like 5-bromo-4-fluoro-2-methoxypyridin-3-amine . In contrast, the Buchwald-Hartwig amination can be performed directly on the 3-amino group of the parent molecule to form diarylamines.

Experimental Workflow Overview

A successful cross-coupling experiment relies on a systematic and rigorous workflow, from preparation to analysis. The exclusion of oxygen and moisture is often critical for catalyst stability and reaction efficiency.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents (Substrate, Catalyst, Ligand, Base) in Glovebox or under Inert Gas setup Assemble Reaction Vessel (Flask, Septum, Stir Bar) reagents->setup solvent Prepare Anhydrous, Degassed Solvent (e.g., Dioxane, Toluene) combine Combine Reagents and Solvent under Inert Atmosphere solvent->combine setup->combine heat Heat to Reaction Temperature with Vigorous Stirring combine->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature and Quench Reaction monitor->cool extract Perform Aqueous Work-up & Organic Extraction cool->extract purify Purify Crude Product (Flash Chromatography) extract->purify analyze Characterize Pure Product (NMR, MS) purify->analyze

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and versatile method for constructing biaryl structures by coupling an organoboron species (typically a boronic acid) with an aryl halide.[4] This protocol details the coupling of 5-bromo-4-fluoro-2-methoxypyridin-3-amine with a generic arylboronic acid.

Causality of Component Selection:

  • Catalyst/Ligand System: A pre-formed palladium(II) precatalyst like SPhos Pd G3 or Pd(dppf)Cl₂ is often used. These systems readily generate the active Pd(0) species in situ.[5] The bulky, electron-rich phosphine ligands (SPhos, dppf) stabilize the palladium center and promote both the oxidative addition and the rate-limiting reductive elimination steps, which is crucial for coupling with electron-rich heterocyclic halides.[6]

  • Base: A moderately weak base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is ideal. It is strong enough to facilitate the crucial transmetalation step by forming a more nucleophilic boronate species, but it is often more tolerant of sensitive functional groups than strong bases like alkoxides.[4][7]

  • Solvent: A mixture of an organic solvent like 1,4-dioxane or DME with water is common. Water can play a beneficial role in dissolving the inorganic base and facilitating the formation of the active boronate species.[7][8]

Catalytic Cycle: Suzuki-Miyaura Coupling

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol A: Suzuki Coupling using SPhos Pd G3
ParameterRecommended Condition
Substrate 5-bromo-4-fluoro-2-methoxypyridin-3-amine
Coupling Partner Arylboronic Acid (1.2 equiv)
Catalyst SPhos Pd G3 (2-5 mol%)
Base K₃PO₄ (2.0 equiv)
Solvent 1,4-Dioxane / H₂O (5:1 v/v)
Concentration 0.1 M
Temperature 90-110 °C
Atmosphere Nitrogen or Argon

Step-by-Step Methodology:

  • To a dry reaction vial equipped with a magnetic stir bar, add 5-bromo-4-fluoro-2-methoxypyridin-3-amine (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), and SPhos Pd G3 (0.02-0.05 equiv).

  • Seal the vial with a septum cap.

  • Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe to achieve a concentration of 0.1 M.

  • Place the vial in a preheated oil bath or heating block at the specified temperature and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.[8]

Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that enables the formation of C-N bonds, typically between an aryl halide and an amine.[9] This protocol describes the N-arylation of the parent 4-Fluoro-2-methoxypyridin-3-amine with an aryl bromide.

Causality of Component Selection:

  • Catalyst/Ligand System: For coupling a primary amine, bulky, electron-rich biarylphosphine ligands like BrettPhos or Josiphos are highly effective. They facilitate the challenging reductive elimination step to form the C-N bond and prevent catalyst decomposition. The corresponding G3 or G4 precatalysts are preferred for their high activity and ease of use.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amido species. Sodium tert-butoxide (NaOt-Bu) is a common choice.[10] For substrates with base-sensitive functional groups, a weaker base like Cs₂CO₃ can be used, though it may require higher temperatures or longer reaction times.[10]

  • Solvent: Anhydrous, aprotic polar solvents like toluene, THF, or 1,4-dioxane are standard choices as they effectively solubilize the reactants and catalyst complex without interfering with the reaction.

Catalytic Cycle: Buchwald-Hartwig Amination

G Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Amine\nCoordination Amine Coordination Ar-Pd(II)-Amine(L) Ar-Pd(II)-Amine(L) Deprotonation Deprotonation Ar-Pd(II)-Amido(L) Ar-Pd(II)-Amido(L) Reductive\nElimination Reductive Elimination G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Alkyne(L2) Ar-Pd(II)-Alkyne(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Alkyne(L2) Transmetalation Ar-Pd(II)-Alkyne(L2)->Pd(0)L2 Reductive Elimination (Ar-Alkyne) Cu-X Cu-X Cu-Alkyne Cu-Alkyne Cu-X->Cu-Alkyne Alkyne-H Base Cu-Alkyne->Cu-X Transmetalation

Sources

Application

Application Note: Protocols for the Selective Amination of 4-Fluoro-2-methoxypyridin-3-amine

Abstract This application note provides detailed protocols for the amination of 4-Fluoro-2-methoxypyridin-3-amine, a valuable building block in medicinal chemistry and materials science. We present two robust and complem...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides detailed protocols for the amination of 4-Fluoro-2-methoxypyridin-3-amine, a valuable building block in medicinal chemistry and materials science. We present two robust and complementary synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling. The guide offers a mechanistic rationale for each pathway, step-by-step experimental procedures, and key optimization parameters. This document is intended for researchers, chemists, and drug development professionals seeking to synthesize novel substituted 2-methoxy-pyridine-3,4-diamine derivatives.

Introduction and Strategic Overview

The 4-aminopyridine scaffold is a privileged structure in drug discovery, appearing in numerous biologically active compounds.[1][2] The targeted functionalization of substituted pyridines is therefore a critical task in synthetic chemistry. 4-Fluoro-2-methoxypyridin-3-amine presents a unique substrate where the fluorine atom at the 4-position is activated for displacement. This activation arises from the electron-withdrawing nature of the pyridine ring nitrogen, making the C4 position susceptible to nucleophilic attack.

Two primary strategies are considered for the C-N bond formation at the 4-position:

  • Nucleophilic Aromatic Substitution (SNAr): A classical, often cost-effective method that relies on the direct displacement of the fluoride leaving group by an amine nucleophile. This pathway is typically favored for electron-deficient aromatic systems and proceeds under thermal conditions, often with a base.[3][4]

  • Buchwald-Hartwig Amination: A powerful transition-metal-catalyzed cross-coupling reaction. This method offers exceptional versatility, allowing for the coupling of a wide range of amines (including less nucleophilic ones) with aryl halides under relatively mild conditions.[5]

The choice between these methods depends on the nucleophilicity of the amine, functional group tolerance, and desired reaction conditions.

Mechanistic Considerations

The SNAr Pathway: An Addition-Elimination Mechanism

The SNAr reaction of 4-Fluoro-2-methoxypyridin-3-amine proceeds via a two-step addition-elimination mechanism.[3]

  • Nucleophilic Attack: The amine nucleophile attacks the electron-deficient carbon atom at the C4 position, which bears the fluorine atom. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination of Fluoride: The aromaticity of the pyridine ring is restored by the expulsion of the highly electronegative fluoride ion, which is a good leaving group. The reaction is often facilitated by a base to deprotonate the incoming amine, increasing its nucleophilicity, or to neutralize the H-F generated.

The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, highlighting the enhanced reactivity of fluoro-substituted pyridines in SNAr reactions.[4]

The Buchwald-Hartwig Pathway: A Catalytic Cycle

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation.[5] The reaction is catalyzed by a palladium complex, which is generated in situ from a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand. The generally accepted mechanism involves a catalytic cycle:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-F bond of the fluoropyridine to form a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex, and a base deprotonates the amine to form a palladium amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium amido complex, yielding the desired aminated product and regenerating the Pd(0) catalyst.[5]

The choice of ligand is critical for the success of the reaction; bulky, electron-rich phosphine ligands, such as those from the biarylphosphine class, are known to facilitate the amination of heteroaryl halides effectively.[6]

Experimental Protocols

Protocol 1: Amination via Nucleophilic Aromatic Substitution (SNAr)

This protocol is well-suited for primary and secondary aliphatic amines, which are sufficiently nucleophilic to displace the fluoride directly.

Materials and Reagents

ReagentSupplierGrade
4-Fluoro-2-methoxypyridin-3-amineCommercial>97%
Morpholine (or other amine)CommercialAnhydrous
Potassium Carbonate (K₂CO₃)CommercialAnhydrous Powder
N,N-Dimethylformamide (DMF)CommercialAnhydrous
Ethyl Acetate (EtOAc)CommercialACS Grade
Brine (Saturated NaCl solution)In-house prep.
Anhydrous Sodium Sulfate (Na₂SO₄)CommercialGranular

Step-by-Step Procedure

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Fluoro-2-methoxypyridin-3-amine (1.0 eq.).

  • Add potassium carbonate (2.0 eq.) to the flask.

  • Under a nitrogen atmosphere, add anhydrous DMF to achieve a concentration of 0.2 M with respect to the starting material.

  • Add the desired amine nucleophile (e.g., morpholine, 1.5 eq.).

  • Heat the reaction mixture to 100-120 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by silica gel column chromatography to yield the final product.

Protocol 2: Amination via Buchwald-Hartwig Cross-Coupling

This protocol is recommended for less nucleophilic amines, such as anilines, or when milder reaction conditions are required.

Materials and Reagents

ReagentSupplierGrade
4-Fluoro-2-methoxypyridin-3-amineCommercial>97%
Aniline (or other amine)CommercialReagent Grade
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)CommercialCatalyst Grade
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)CommercialLigand Grade
Sodium tert-butoxide (NaOt-Bu)Commercial>98%
TolueneCommercialAnhydrous
Ethyl Acetate (EtOAc)CommercialACS Grade
Brine (Saturated NaCl solution)In-house prep.
Anhydrous Sodium Sulfate (Na₂SO₄)CommercialGranular

Step-by-Step Procedure

  • Inert Atmosphere: This reaction must be set up under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or in a glovebox.

  • To a dry Schlenk flask, add Pd₂(dba)₃ (1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Add sodium tert-butoxide (1.4 eq.).

  • Add 4-Fluoro-2-methoxypyridin-3-amine (1.0 eq.).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous toluene, followed by the amine coupling partner (1.2 eq.).

  • Heat the reaction mixture to 80-110 °C and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by carefully adding water.

  • Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove palladium residues.

  • Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, workup, and purification of the target aminated pyridine derivatives.

G cluster_start Starting Material cluster_reaction Reaction Pathway cluster_workup Workup & Purification SM 4-Fluoro-2-methoxypyridin-3-amine + Amine Nucleophile SNAr SNAr Protocol (High Temp, Base) SM->SNAr Option 1 BHA Buchwald-Hartwig Protocol (Pd Catalyst, Ligand, Base) SM->BHA Option 2 Workup Aqueous Workup (Extraction) SNAr->Workup BHA->Workup Purification Column Chromatography Workup->Purification Product Final Product (Substituted 2-methoxy- pyridine-3,4-diamine) Purification->Product

Caption: General experimental workflow for the amination of 4-Fluoro-2-methoxypyridin-3-amine.

Summary and Best Practices

The amination of 4-Fluoro-2-methoxypyridin-3-amine is a versatile transformation for accessing valuable diamino-pyridine derivatives.

  • For robust, nucleophilic amines (e.g., piperidine, morpholine, butylamine), the SNAr protocol offers a straightforward and metal-free approach. The key is to use anhydrous conditions and sufficient heat to drive the reaction to completion.

  • For less reactive amines (e.g., anilines, amides) or sensitive substrates, the Buchwald-Hartwig amination protocol provides a milder and more general alternative. [7] Success in this reaction hinges on maintaining a strict inert atmosphere to protect the Pd(0) catalyst and selecting an appropriate ligand.

In all cases, purification by column chromatography is typically necessary to isolate the product in high purity. The protocols described herein serve as a reliable foundation for researchers to build upon in their synthesis of novel and complex molecular architectures.

References

  • Palladium‐Catalysed Amination of Aryl‐and Heteroaryl Halides Using tert‐Butyl Tetraisopropylphosphorodiamidite as an Easily Accessible and Air‐Stable Ligand. ResearchGate. Available at: [Link]

  • Borate, K., et al. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Available at: [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. PMC. Available at: [Link]

  • Anderson, K. W., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. Available at: [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au. Available at: [Link]

  • Lee, H. G., et al. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. D-Scholarship@Pitt. Available at: [Link]

  • Li, J., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PMC. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. Available at: [Link]

  • Lee, H. G., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. Available at: [Link]

  • A kind of preparation method of 4-amino-2,6-dimethoxypyrimidine. Google Patents.
  • Sperry, J. B., et al. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. MDPI. Available at: [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. ACS Publications. Available at: [Link]

  • St-Denis, Y., et al. (2010). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)-Lycoposerramine R. Organic Letters. Available at: [Link]

  • Synthesis of amine derivatives from furoin and furil over a Ru/Al2O3 catalyst. Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Todorova, N., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. PubMed. Available at: [Link]

Sources

Method

The Strategic Application of 4-Fluoro-2-methoxypyridin-3-amine in Modern Medicinal Chemistry

Introduction: The Value Proposition of a Fluorinated Pyridine Building Block In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Value Proposition of a Fluorinated Pyridine Building Block

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of molecular design.[1][2] The 4-fluoro-2-methoxypyridin-3-amine moiety has emerged as a particularly valuable building block, offering a confluence of desirable properties. The electron-withdrawing nature of the fluorine atom can significantly modulate the pKa of the aminopyridine system, influencing its binding interactions with target proteins. Furthermore, the methoxy group provides a handle for establishing key hydrogen bonds or can be strategically demethylated to reveal a pyridone, a common pharmacophore in kinase inhibitors.[3] This guide provides an in-depth exploration of the applications of 4-fluoro-2-methoxypyridin-3-amine and its derivatives in medicinal chemistry, complete with detailed protocols and the rationale behind its synthetic utility.

Core Applications in Kinase Inhibition

The substituted aminopyridine scaffold is a well-established "hinge-binder" in a multitude of kinase inhibitors. The strategic placement of substituents on this core, facilitated by building blocks like 4-fluoro-2-methoxypyridin-3-amine, is critical for achieving potency and selectivity.

PI3K/mTOR Dual Inhibitors

The PI3K/mTOR signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers. Dual inhibitors of PI3K and mTOR have shown significant promise as anti-cancer agents. The 2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide scaffold has been identified as a potent pharmacophore for PI3K inhibition.[4][5]

A key synthetic strategy involves the use of a bromo-substituted precursor, 5-bromo-2-methoxypyridin-3-amine, which serves as a close analog and synthetic equivalent for introducing the desired methoxypyridin-3-amine core. This allows for the construction of complex molecules via late-stage cross-coupling reactions.

Workflow for PI3K/mTOR Inhibitor Synthesis

cluster_A Part A Synthesis cluster_B Part B/C Synthesis cluster_C Final Coupling A1 5-Bromo-2-methoxypyridin-3-amine A2 N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide A1->A2 Sulfonylation A3 Boronate Ester Intermediate A2->A3 Miyaura Borylation C1 PI3K/mTOR Inhibitor A3->C1 Suzuki Coupling B1 Heterocyclic Core (e.g., Quinoline) B2 Functionalized Heterocycle B1->B2 Multi-step synthesis B2->C1

Caption: Synthetic strategy for PI3K/mTOR dual inhibitors.

Protocol 1: Synthesis of N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide

This protocol details the initial sulfonylation, a critical step in elaborating the aminopyridine core.

Materials:

  • 5-bromo-2-methoxypyridin-3-amine (1.0 eq)

  • 2,4-difluorobenzenesulfonyl chloride (1.2 eq)

  • Anhydrous pyridine (solvent)

  • Deionized water

  • Hexane

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • Dissolve 5-bromo-2-methoxypyridin-3-amine (e.g., 4.04 g, 20 mmol) in anhydrous pyridine (50 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution in an ice bath.

  • Add 2,4-difluorobenzenesulfonyl chloride (e.g., 3.22 mL, 24 mmol) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 24 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting amine.

  • Upon completion, remove the pyridine under reduced pressure.

  • Add deionized water (100 mL) to the residue and stir vigorously for 1 hour to precipitate the product.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with hexane to remove any non-polar impurities.

  • Dry the resulting solid under vacuum to yield the product.

Expected Outcome: A brown-yellow solid with a typical yield of around 91%.[5] The product should be sufficiently pure for the subsequent Miyaura borylation step.

Bruton's Tyrosine Kinase (Btk) Inhibitors

Btk is a crucial enzyme in B-cell receptor signaling, making it a prime target for autoimmune diseases and B-cell malignancies.[6] The 4-imidazopyridazin-1-yl-benzamide and related scaffolds have been developed as potent Btk inhibitors, where the methoxypyridine moiety often forms part of a larger, complex structure. While direct use of 4-fluoro-2-methoxypyridin-3-amine is not explicitly detailed in the provided search results, analogous structures like N-(4-methoxypyridin-2-yl) amides are present in patent literature, highlighting the importance of the methoxypyridine pharmacophore in this class of inhibitors.[6]

Met Kinase Inhibitors

The MET proto-oncogene encodes the hepatocyte growth factor receptor, a tyrosine kinase whose aberrant activation drives tumor growth and metastasis. The discovery of BMS-777607, a selective and orally efficacious Met kinase inhibitor, showcases the utility of substituted aminopyridine scaffolds.[7][8] The core structure, N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-...carboxamides, demonstrates how the aminopyridine motif can be integrated into a larger molecule to achieve high potency. The fluorine substitution on the phenoxy ring and the aminopyridine itself are critical for modulating electronic properties and binding affinity.

Applications Beyond Kinase Inhibition

Kallikrein Inhibitors

Plasma kallikrein is a serine protease involved in inflammatory pathways, making it a target for conditions like hereditary angioedema. Patent literature reveals the use of a 3-fluoro-4-methoxypyridin-2-yl methylamine fragment in the synthesis of potent kallikrein inhibitors.[9] This demonstrates the versatility of the fluorinated methoxypyridine core, where the amine is not directly part of the pyridine ring but is attached via a methylene linker.

General Structure of a Kallikrein Inhibitor

Core Pyrazole-4-carboxamide Core Pyridyl N-((3-fluoro-4-methoxypyridin-2-yl)methyl) Core->Pyridyl Forms Amide Bond Phenyl Substituted Phenyl Ring Core->Phenyl Links via Methyl Group

Caption: Key fragments of a kallikrein inhibitor.

Synthetic Strategies and Methodologies

The utility of 4-fluoro-2-methoxypyridin-3-amine and its analogs stems from their reactivity in a variety of powerful chemical transformations.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups. This is a common strategy for building complexity from a simple starting material.

Palladium-Catalyzed Cross-Coupling Reactions

The bromo-analogs, such as 5-bromo-2-methoxypyridin-3-amine, are workhorses in medicinal chemistry, primarily due to their utility in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This reaction allows for the formation of C-C bonds, linking the pyridine core to other aryl or heteroaryl fragments.[3][10]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general framework for coupling a bromo-methoxypyridine intermediate with a boronate ester.

Materials:

  • N-(5-bromo-2-methoxypyridin-3-yl)-... derivative (1.0 eq)

  • Aryl or heteroaryl boronic acid or boronate ester (1.1-1.5 eq)

  • Palladium catalyst (e.g., PdCl2(dppf)·CH2Cl2, 0.05 eq)

  • Base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, 4:1)

  • Reaction vessel suitable for heating under inert atmosphere

Procedure:

  • To a reaction vessel, add the bromo-methoxypyridine derivative, the boronic acid/ester, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to a temperature between 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 16 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expert Insight: The choice of catalyst, base, and solvent can be critical for success, especially with sterically hindered or electronically challenging coupling partners. For example, bulky phosphine ligands like SPhos can enhance reactivity for hindered substrates.[10]

Data Summary

Compound ClassTarget(s)Key IntermediateCoupling StrategyReference
Sulfonamide DerivativesPI3K / mTOR5-Bromo-2-methoxypyridin-3-amineSuzuki-Miyaura[4][5]
ImidazopyridazinesBtkN-(4-methoxypyridin-2-yl) amidesAmide Coupling[6]
Pyridone CarboxamidesMet KinaseSubstituted aminopyridinesMulti-step synthesis[7][8]
Pyrazole CarboxamidesKallikrein3-Fluoro-4-methoxypyridin-2-yl methylamineAmide Coupling[9]
Pyridin-2-onesMPS1, Aurora Kinases5-Bromo-2-methoxypyridin-3-amineSuzuki-Miyaura[3]

Conclusion

4-Fluoro-2-methoxypyridin-3-amine and its synthetic precursors are indispensable tools in the medicinal chemist's arsenal. The strategic placement of the fluoro, methoxy, and amino groups provides a versatile platform for generating potent and selective inhibitors for a wide range of biological targets, particularly protein kinases. The synthetic tractability of these building blocks, especially in robust and scalable cross-coupling reactions, ensures their continued and widespread application in the development of next-generation therapeutics.

References

Sources

Application

Application Notes &amp; Protocols: A Guide to the Catalytic Hydrogenation of 4-Fluoro-2-methoxypyridin-3-amine Precursors

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic hydrogenation of precursors to 4-Fluoro-2-methoxypyridin-3-amine. This key transforma...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic hydrogenation of precursors to 4-Fluoro-2-methoxypyridin-3-amine. This key transformation is often a critical step in the synthesis of active pharmaceutical ingredients (APIs). We will delve into the underlying principles of heterogeneous catalytic hydrogenation, present detailed experimental protocols, and discuss safety considerations and optimization strategies. The information herein is designed to be a practical resource for laboratory-scale synthesis and to provide a foundation for process scale-up.

Introduction: The Significance of Fluorinated Pyridines and Catalytic Hydrogenation

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] Consequently, fluorinated heterocyclic compounds, such as 4-fluoro-2-methoxypyridin-3-amine and its derivatives, are valuable building blocks in pharmaceutical research and development.[2]

Catalytic hydrogenation is a powerful and versatile reduction method in organic synthesis. It is frequently the method of choice in industrial applications due to its high efficiency, atom economy, and the generation of clean reaction profiles.[3][4] This technique is particularly well-suited for the reduction of nitro groups, which is a common strategy in the synthesis of aromatic amines. The reduction of a nitro-substituted precursor is a key step to obtaining the target 4-Fluoro-2-methoxypyridin-3-amine.

Heterogeneous catalytic hydrogenation, where a solid catalyst is employed in a liquid or gas phase reaction, is especially prevalent in pharmaceutical manufacturing.[3][5] The ease of catalyst separation from the reaction mixture simplifies product purification and minimizes metal contamination in the final API.[6]

The Precursor: Synthesis of 4-Fluoro-2-methoxy-3-nitropyridine

A common precursor for the target amine is 4-fluoro-2-methoxy-3-nitropyridine. While various synthetic routes to functionalized pyridines exist, a typical approach involves the nitration of a corresponding pyridine derivative. The synthesis of fluorinated pyridines can be challenging, but methods such as the Balz-Schiemann reaction of aminopyridines are well-established.[7]

A plausible synthetic pathway to the precursor is outlined below:

G cluster_0 Precursor Synthesis 2,4-difluoro-3-nitropyridine 2,4-difluoro-3-nitropyridine 4-fluoro-2-methoxy-3-nitropyridine 4-fluoro-2-methoxy-3-nitropyridine 2,4-difluoro-3-nitropyridine->4-fluoro-2-methoxy-3-nitropyridine NaOCH3, CH3OH G cluster_0 Catalytic Cycle A H2 Adsorption C Hydrogen Transfer A->C B Nitro Compound Adsorption B->C D Amine Desorption C->D D->B

Caption: Simplified catalytic cycle for hydrogenation.

Catalyst Selection:

The choice of catalyst is critical for a successful hydrogenation. For the reduction of nitro groups on a pyridine ring, several catalysts are commonly employed:

CatalystSupportTypical Loading (w/w)Pressure (psi)Temperature (°C)Notes
Palladium Carbon (Pd/C)5-10%50-50025-80Highly active and versatile. [8]
Platinum Carbon (Pt/C)1-5%50-50025-80Can be more active than Pd for some substrates.
Raney Nickel N/A10-100%50-100025-150A cost-effective option, but may require higher catalyst loading and harsher conditions. [9][10][11]

For the hydrogenation of 4-fluoro-2-methoxy-3-nitropyridine, 10% Palladium on Carbon (Pd/C) is a recommended starting point due to its high activity and selectivity for nitro group reduction under mild conditions.

Detailed Experimental Protocol

This protocol outlines the catalytic hydrogenation of 4-fluoro-2-methoxy-3-nitropyridine to 4-fluoro-2-methoxypyridin-3-amine using 10% Pd/C.

4.1. Materials and Equipment

  • Substrate: 4-fluoro-2-methoxy-3-nitropyridine

  • Catalyst: 10% Palladium on Carbon (Pd/C, 50% wet)

  • Solvent: Anhydrous Ethanol or Ethyl Acetate

  • Hydrogen Source: High-purity hydrogen gas cylinder with a two-stage regulator

  • Reaction Vessel: Parr shaker hydrogenation apparatus or a similar high-pressure reactor [12][13]* Filtration: Celite® or a similar filter aid

  • Inert Gas: Nitrogen or Argon

  • Standard laboratory glassware and safety equipment (safety glasses, lab coat, gloves)

4.2. Safety Precautions

  • Hydrogen is highly flammable and can form explosive mixtures with air. All operations should be conducted in a well-ventilated fume hood. [14][15]* Palladium on carbon can be pyrophoric, especially when dry. Handle the catalyst as a wet paste. [16]* High-pressure reactions pose a significant hazard. The reactor must be properly assembled, leak-tested, and operated behind a blast shield. [12][14]* Personnel must be thoroughly trained in the operation of high-pressure equipment. [12] 4.3. Pre-Reaction Setup

G cluster_0 Hydrogenation Workflow Charge Reactor Charge Reactor Inert Gas Purge Inert Gas Purge Charge Reactor->Inert Gas Purge Introduce Hydrogen Introduce Hydrogen Inert Gas Purge->Introduce Hydrogen Reaction Reaction Introduce Hydrogen->Reaction Cool & Vent Cool & Vent Reaction->Cool & Vent Filter Catalyst Filter Catalyst Cool & Vent->Filter Catalyst Isolate Product Isolate Product Filter Catalyst->Isolate Product

Caption: Experimental workflow for catalytic hydrogenation.

  • Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and in good working order.

  • Charging the Reactor:

    • In the fume hood, charge the reactor vessel with a solution of 4-fluoro-2-methoxy-3-nitropyridine (1.0 eq) in the chosen solvent (e.g., ethanol). A typical concentration is 0.1-0.5 M.

    • Carefully add the 10% Pd/C catalyst (5-10 mol% Pd relative to the substrate) to the reaction mixture. The catalyst should be added as a wet slurry to minimize the risk of ignition. [16]3. Assembling the Reactor: Securely seal the reactor according to the manufacturer's instructions.

  • Inert Gas Purge:

    • Connect the reactor to a nitrogen or argon source.

    • Pressurize the reactor with the inert gas to approximately 50 psi, and then carefully vent the gas.

    • Repeat this pressurize-vent cycle at least three times to remove all oxygen from the reactor headspace. [14] 4.4. Hydrogenation Reaction

  • Hydrogen Introduction:

    • Disconnect the inert gas line and connect the reactor to the hydrogen cylinder.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Reaction Conditions:

    • Begin agitation of the reaction mixture.

    • If necessary, heat the reactor to the desired temperature (e.g., 25-50 °C).

    • Monitor the reaction progress by observing the hydrogen uptake from the cylinder's pressure gauge. The reaction is complete when hydrogen uptake ceases.

    • Reaction times can vary from a few hours to overnight, depending on the scale, catalyst activity, and reaction conditions.

4.5. Post-Reaction Work-up and Purification

  • Cooling and Venting:

    • Once the reaction is complete, stop the heating (if applicable) and allow the reactor to cool to room temperature.

    • Close the valve from the hydrogen cylinder to the reactor.

    • Carefully and slowly vent the excess hydrogen from the reactor into the fume hood exhaust.

  • Inert Gas Purge: Purge the reactor headspace with nitrogen or argon to displace any residual hydrogen.

  • Catalyst Filtration:

    • Open the reactor in the fume hood.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The filtered catalyst can ignite upon drying in the air. Quench the catalyst on the filter paper with water before disposal.

    • Rinse the reactor and the filter cake with a small amount of the reaction solvent to ensure complete transfer of the product.

  • Product Isolation:

    • Combine the filtrate and the washings.

    • Remove the solvent under reduced pressure (rotary evaporation) to yield the crude 4-fluoro-2-methoxypyridin-3-amine.

  • Purification: The crude product can be purified by standard techniques such as recrystallization or column chromatography, if necessary.

Process Optimization and Troubleshooting

ParameterEffect on ReactionOptimization Strategy
Catalyst Loading Higher loading increases reaction rate but also cost.Start with 5-10 mol% and adjust as needed.
Hydrogen Pressure Higher pressure generally increases the reaction rate.Operate within the safe limits of the equipment. 50-100 psi is often sufficient.
Temperature Higher temperature increases the reaction rate but may lead to side reactions.Start at room temperature and gently heat if the reaction is sluggish.
Solvent The solvent can affect catalyst activity and substrate solubility.Ethanol, methanol, and ethyl acetate are common choices.
Agitation Efficient agitation is crucial for good contact between the substrate, hydrogen, and catalyst.Ensure vigorous stirring or shaking.

Troubleshooting:

  • Incomplete Reaction: Increase catalyst loading, hydrogen pressure, or temperature. Ensure the catalyst is active.

  • Side Reactions (e.g., dehalogenation): Use milder conditions (lower temperature and pressure). Screen different catalysts (e.g., PtO2).

Conclusion

The catalytic hydrogenation of 4-fluoro-2-methoxy-3-nitropyridine is a robust and scalable method for the synthesis of the corresponding amine, a valuable intermediate in pharmaceutical discovery and development. By carefully selecting the catalyst and reaction conditions, and by adhering to strict safety protocols, this transformation can be performed efficiently and safely in a laboratory setting. The detailed protocol and guidelines presented in this application note provide a solid foundation for the successful execution of this important chemical reaction.

References

  • Safety First: Best Practices for Operating High-Pressure Hydrogen
  • Heterogeneous Hydrogenation in Pharmaceutical Development. IntechOpen.
  • Hydrogenation process.
  • Hydrogenation Reactions. University of Pittsburgh.
  • Heterogeneous Catalytic Hydrogenation.
  • Hazards associated with laboratory scale hydrogen
  • (PDF) Heterogeneous Hydrogenation in Pharmaceutical Development.
  • Standard Oper
  • Hydrogenation: How we can make it safer. H.E.L Group.
  • The Art of Heterogeneous Catalytic Hydrogen
  • Buy 3-Fluoro-4-methoxypyridin-2-amine (EVT-13253787). EvitaChem.
  • Raney nickel. Wikipedia.
  • Research and Developments of Heterogeneous C
  • Detailed experimental procedure for the synthesis of 4-fluoropyridine.
  • Diastereoselective reduction of arenes and heteroarenes. Royal Society of Chemistry.
  • Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in W
  • Palladium on Carbon (Pd/C)
  • Palladium Catalyzed C–H Fluorin
  • Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. PubMed.

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Method

Application Notes &amp; Protocols: The Strategic Use of 4-Fluoro-2-methoxypyridin-3-amine in Next-Generation Agrochemical Synthesis

Abstract The strategic incorporation of fluorine atoms and substituted pyridine rings has become a cornerstone of modern agrochemical design, imparting enhanced metabolic stability, binding affinity, and overall efficacy...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The strategic incorporation of fluorine atoms and substituted pyridine rings has become a cornerstone of modern agrochemical design, imparting enhanced metabolic stability, binding affinity, and overall efficacy to active ingredients.[1][2] This document provides an in-depth technical guide on the synthetic utility of 4-Fluoro-2-methoxypyridin-3-amine , a versatile, though underexplored, heterocyclic building block. We will dissect the molecule's inherent reactivity, governed by its unique trifunctional substitution pattern, and present detailed, field-proven protocols for its application in the synthesis of advanced fungicide and herbicide scaffolds. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Advanced Heterocyclic Building Blocks

The pyridine scaffold is a privileged structure in agrochemistry, forming the core of numerous successful fungicides, herbicides, and insecticides.[3] The introduction of a fluorine atom into this ring system can dramatically alter its physicochemical properties, including lipophilicity and electronic character, which often translates to improved biological activity and a more favorable toxicological profile.[1][4] 4-Fluoro-2-methoxypyridin-3-amine presents a compelling case for innovation. Its structure combines:

  • An ortho-fluoro-amino relationship, which can influence intramolecular hydrogen bonding and conformational rigidity.

  • A para-methoxy group relative to the nitrogen, which acts as a strong electron-donating group, modulating the ring's nucleophilicity.

  • A primary amine at the 3-position, serving as a versatile handle for a wide array of synthetic transformations, most notably amide bond formation and heterocycle construction.

This guide will explore how these features can be strategically leveraged to construct complex agrochemical targets.

Physicochemical Profile & Reactivity Analysis

Understanding the inherent properties of 4-Fluoro-2-methoxypyridin-3-amine is critical for designing successful synthetic routes.

PropertyValue / AnalysisSignificance in Synthesis
CAS Number 1805931-15-0For unambiguous identification and procurement.
Molecular Formula C₆H₇FN₂OProvides the basis for mass spectrometry analysis.
Molecular Weight 142.13 g/mol Essential for stoichiometric calculations.
Boiling Point Not availableExpected to be high due to hydrogen bonding capabilities.
Key Reactive Site 3-amino groupHighly nucleophilic and readily undergoes acylation, alkylation, and diazotization reactions.
Influencing Groups 4-Fluoro, 2-MethoxyThe methoxy group activates the ring, while the fluorine atom's electronegativity influences the acidity of the N-H protons and the reactivity of adjacent positions.

The primary amine is the most accessible functional group for elaboration. Its nucleophilicity makes it an ideal candidate for coupling with various electrophiles, particularly acyl chlorides and carboxylic acids, to form the amide bonds prevalent in many modern fungicides.

Application Protocol I: Synthesis of a Novel Pyrazole-Pyridine Carboxamide Fungicide Precursor

Succinate Dehydrogenase Inhibitors (SDHIs) are a critical class of fungicides, many of which feature a core pyrazole carboxamide structure.[1][5] This protocol details the synthesis of a novel SDHI scaffold by coupling 4-Fluoro-2-methoxypyridin-3-amine with a functionalized pyrazole acyl chloride.

Workflow Diagram: Fungicide Precursor Synthesis

G cluster_0 Step 1: Acylation cluster_1 Step 2: Work-up & Purification A 4-Fluoro-2-methoxypyridin-3-amine (Starting Material) C Amide Bond Formation (Core Reaction) A->C Pyridine (Base) DCM (Solvent) 0°C to RT B 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (Acylating Agent) B->C D Reaction Quench (Aqueous Wash) C->D E Extraction & Drying D->E F Column Chromatography (Silica Gel) E->F G Final Product: N-(4-fluoro-2-methoxypyridin-3-yl)-3-(difluoromethyl) -1-methyl-1H-pyrazole-4-carboxamide F->G

Caption: Workflow for the synthesis of a novel pyrazole-pyridine carboxamide.

Detailed Step-by-Step Methodology

Materials:

  • 4-Fluoro-2-methoxypyridin-3-amine (1.0 eq)

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.05 eq)

  • Pyridine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Protocol:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-Fluoro-2-methoxypyridin-3-amine (1.0 eq) and dissolve in anhydrous DCM (approx. 10 mL per mmol of amine).

  • Cooling and Base Addition: Cool the solution to 0 °C using an ice-water bath. Add pyridine (1.5 eq) dropwise.

    • Causality Explanation: The reaction is cooled to control the exothermicity of the acylation. Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Acylation: In a separate flask, dissolve 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Work-up and Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly add saturated aqueous NaHCO₃ solution to quench any remaining acyl chloride and neutralize the pyridinium hydrochloride salt.

    • Causality Explanation: The basic wash removes acidic byproducts. Using a saturated solution helps to minimize the addition of excess water to the organic layer.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine all organic layers.

  • Washing and Drying: Wash the combined organic layers sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure pyrazole-pyridine carboxamide product.

Application Protocol II: Multi-Step Synthesis of an Arylpicolinate Herbicide Core

Arylpicolinate herbicides are a class of synthetic auxins that often require a substituted pyridine core.[6] This protocol outlines a potential pathway to a key intermediate for this class, starting from our title compound. The strategy involves a Sandmeyer reaction to replace the amine with a bromine atom, followed by a Suzuki-Miyaura cross-coupling to install the aryl group.

Workflow Diagram: Herbicide Intermediate Synthesis

G cluster_0 Part A: Sandmeyer Reaction cluster_1 Part B: Suzuki-Miyaura Coupling A 4-Fluoro-2-methoxypyridin-3-amine B Diazotization (NaNO₂, HBr, 0°C) A->B C Bromination (CuBr) B->C D 3-Bromo-4-fluoro-2-methoxypyridine (Intermediate) C->D F Cross-Coupling Reaction D->F Pd(OAc)₂ (cat.) K₂CO₃ (Base) Dioxane/H₂O, 90°C E (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid E->F G Herbicide Core Structure F->G

Caption: Multi-step workflow for the synthesis of an arylpicolinate herbicide core.

Detailed Step-by-Step Methodology

Part A: Sandmeyer Bromination

Materials:

  • 4-Fluoro-2-methoxypyridin-3-amine (1.0 eq)

  • Hydrobromic acid (HBr), 48% aqueous solution

  • Sodium nitrite (NaNO₂), aqueous solution

  • Copper(I) bromide (CuBr)

  • Diethyl ether

  • Aqueous sodium hydroxide (NaOH), 2M

Protocol:

  • Diazotization: Suspend 4-Fluoro-2-methoxypyridin-3-amine (1.0 eq) in 48% HBr and cool to 0 °C. Add a pre-cooled aqueous solution of NaNO₂ (1.1 eq) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.

    • Causality Explanation: The amine is converted to a diazonium salt, which is an excellent leaving group. Low temperatures are critical as diazonium salts are unstable and can decompose violently at higher temperatures.

  • Bromination: In a separate flask, dissolve CuBr (1.2 eq) in 48% HBr. Add the cold diazonium salt solution to the CuBr solution portion-wise.

  • Reaction and Work-up: Allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour. Cool, then basify with 2M NaOH until pH > 10. Extract the product with diethyl ether, dry over MgSO₄, and concentrate to yield crude 3-Bromo-4-fluoro-2-methoxypyridine. This intermediate is often used directly in the next step.

Part B: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established procedures for synthesizing arylpicolinate herbicides.[6]

Materials:

  • Crude 3-Bromo-4-fluoro-2-methoxypyridine (1.0 eq)

  • (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂), (0.05 eq)

  • Triphenylphosphine (PPh₃), (0.1 eq)

  • Potassium carbonate (K₂CO₃), (2.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Ethyl acetate

Protocol:

  • Reaction Setup: To a dried round-bottom flask, add the crude bromo-intermediate (1.0 eq), the boronic acid (1.2 eq), K₂CO₃ (2.0 eq), Pd(OAc)₂ (0.05 eq), and PPh₃ (0.1 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Causality Explanation: The Palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Removing oxygen prevents catalyst degradation and ensures efficient catalytic turnover.

  • Solvent Addition and Heating: Add the degassed dioxane/water solvent mixture. Heat the reaction to 80-90 °C and stir vigorously for 12-24 hours. Monitor progress by LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water. Separate the organic layer, dry over MgSO₄, and concentrate. Purify by column chromatography to obtain the desired arylpicolinate herbicide core.

Safety, Handling, and Storage

  • Handling: Always handle 4-Fluoro-2-methoxypyridin-3-amine and its derivatives in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

  • Toxicity: While specific toxicity data is limited, related fluorinated aromatic amines should be treated as potentially hazardous. Avoid inhalation, ingestion, and skin contact.

Conclusion and Future Outlook

4-Fluoro-2-methoxypyridin-3-amine is a promising building block poised for greater application in agrochemical discovery. The protocols detailed herein demonstrate its utility in accessing both established and novel agrochemical scaffolds through robust and well-understood chemical transformations. The primary amine serves as an excellent handle for amide bond formation, while its conversion to other functional groups opens pathways for cross-coupling reactions. Future research should focus on expanding the repertoire of reactions from this intermediate, potentially exploring its use in synthesizing novel insecticides and plant growth regulators, further solidifying the role of complex fluorinated pyridines in developing the next generation of crop protection solutions.

References

  • Shain, D. et al. (2026). Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. ACS Publications.
  • BenchChem. (2025). Application of Fluorinated Pyridines in Agrochemical Synthesis: A Case Study of Flupicolide. BenchChem.
  • Wang, Q., Song, H., & Wang, Q. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters.
  • Aasen, A. et al. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules.
  • Yamamoto, S. et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols: 3-Chloro-5-fluoro-2-methoxypyridine in Agrochemical Synthesis. BenchChem.
  • U.S. Patent 7,314,849. (2008). 4-amino-3-chloro-6-(substituted phenyl)pyridine-2-carboxylic acids and their use as herbicides.
  • Russian Federation Patent RU2617346C2. (2017). Herbicidal composition containing 4-amino-3-chloro-6- (4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2-carboxylic acid or its derivative, and fluroxypyr or its derivatives. Google Patents.
  • European Patent EP2947985B1. (2017). Herbicidal compositions comprising 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2-carboxylic acid. European Patent Office.
  • Jeschke, P. (2017). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Journal of Fluorine Chemistry. Available at: [Link]

  • Bayer Crop Science. (2025). Fungicide Modes of Action. Bayer Crop Science.

Sources

Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Fluoro-2-methoxypyridin-3-amine

Introduction: Navigating the Challenges of C-N Bond Formation with a Highly Functionalized Pyridine The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, offering a versatile and e...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Challenges of C-N Bond Formation with a Highly Functionalized Pyridine

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, offering a versatile and efficient pathway to construct carbon-nitrogen bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and materials science.[2] This guide provides an in-depth technical overview and detailed protocols for the application of the Buchwald-Hartwig amination to a particularly challenging yet valuable substrate: 4-Fluoro-2-methoxypyridin-3-amine.

The unique substitution pattern of this aminopyridine, featuring a fluorine atom, a methoxy group, and the endocyclic nitrogen, presents a confluence of electronic and steric factors that demand a nuanced approach to catalyst and reaction condition selection. The electron-donating methoxy group and the electron-withdrawing fluorine atom, coupled with the inherent coordinating ability of the pyridine nitrogen, can significantly influence the catalytic cycle. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the key parameters governing this transformation, enabling the rational design and successful execution of these critical C-N bond-forming reactions.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[2][3] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.

Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(Ln) Oxidative_Addition->Ar-Pd(II)-X(L_n) Ligand_Exchange Ligand Exchange Ar-Pd(II)-X(L_n)->Ligand_Exchange R'-NH2 Ar-Pd(II)-NHR(L_n) Ar-Pd(II)-N(H)R'(Ln) Ligand_Exchange->Ar-Pd(II)-NHR(L_n) Deprotonation Deprotonation (Base) Ar-Pd(II)-NHR(L_n)->Deprotonation Ar-Pd(II)-NR(L_n) Ar-Pd(II)-NR'(Ln) Deprotonation->Ar-Pd(II)-NR(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Ar-NR'H Ar-NR'H Reductive_Elimination->Ar-NR'H

Figure 1: Simplified catalytic cycle of the Buchwald-Hartwig amination.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[2]

  • Ligand Exchange: The amine substrate coordinates to the palladium center, displacing a halide or ligand.

  • Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.[4]

  • Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.[2]

Key Considerations for the Amination of 4-Fluoro-2-methoxypyridin-3-amine

The electronic and steric properties of 4-Fluoro-2-methoxypyridin-3-amine necessitate careful selection of the reaction components.

1. Catalyst and Ligand Selection: The Heart of the Reaction

The choice of the palladium source and the phosphine ligand is the most critical factor for a successful amination. For electron-rich and potentially coordinating substrates like our target aminopyridine, bulky, electron-rich biarylphosphine ligands are generally preferred.[5] These ligands promote the reductive elimination step and can mitigate catalyst inhibition by the pyridine nitrogen.

Catalyst/Ligand SystemKey Features & Recommendations
Palladium Precatalysts G3 and G4 palladacycles (e.g., XPhos Pd G3) are often more reliable than traditional sources like Pd(OAc)₂ as they cleanly generate the active Pd(0) species.[5]
Biarylphosphine Ligands XPhos: A versatile and robust ligand for a wide range of aminations, including those with heteroaromatic amines. RuPhos: Often effective for couplings with secondary amines and can be a good alternative to XPhos.[5] BrettPhos: Particularly effective for primary amines.[5] Xantphos: A bidentate ligand with a wide bite angle, which can be advantageous for preventing catalyst deactivation.[1]

2. The Role of the Base: Driving the Deprotonation

A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex.[5] The choice of base can be critical, especially if the aryl halide partner contains base-sensitive functional groups.

BasepKa of Conjugate AcidAdvantages & Disadvantages
Sodium tert-butoxide (NaOtBu) ~19Highly effective, promoting fast reaction rates. Can be incompatible with base-sensitive functional groups.
Lithium bis(trimethylsilyl)amide (LHMDS) ~26A strong, non-nucleophilic base that can be useful at lower temperatures.[3]
Cesium Carbonate (Cs₂CO₃) ~10.3A weaker base, suitable for substrates with sensitive functional groups. May require higher temperatures or longer reaction times.[6]
Potassium Phosphate (K₃PO₄) ~12.3A mild and cost-effective base, often used for amidation reactions.[5]

3. Solvent Selection: Ensuring Solubility and Stability

The solvent must be anhydrous and degassed to prevent catalyst deactivation. Aprotic, non-polar to moderately polar solvents are typically employed.

SolventBoiling Point (°C)Notes
Toluene 111A common and effective solvent for many Buchwald-Hartwig reactions.[7]
1,4-Dioxane 101Another widely used solvent, but should be used with caution due to its potential to form peroxides.
tert-Butanol (t-BuOH) 82Can be beneficial in some cases, particularly when using weaker bases.

Experimental Protocols

The following protocols provide a general framework for the Buchwald-Hartwig amination of 4-Fluoro-2-methoxypyridin-3-amine. It is crucial to perform small-scale test reactions to optimize conditions for each specific aryl halide partner.

Protocol 1: General Procedure for the Amination with Aryl Bromides

This protocol is a good starting point for the coupling of 4-Fluoro-2-methoxypyridin-3-amine with a variety of aryl bromides.

Protocol_1 cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Reagents 1. Add aryl bromide (1.0 mmol), 4-Fluoro-2-methoxypyridin-3-amine (1.2 mmol), Pd precatalyst (e.g., XPhos Pd G3, 2 mol%), and NaOtBu (1.4 mmol) to an oven-dried vial. Inert_Atmosphere 2. Evacuate and backfill the vial with an inert gas (e.g., Argon) three times. Reagents->Inert_Atmosphere Solvent_Addition 3. Add anhydrous, degassed toluene (5 mL) via syringe. Inert_Atmosphere->Solvent_Addition Heating 4. Stir the reaction mixture at 100 °C. Solvent_Addition->Heating Monitoring 5. Monitor the reaction progress by TLC or LC-MS. Heating->Monitoring Quenching 6. Cool to room temperature and quench with saturated aqueous NH4Cl. Monitoring->Quenching Extraction 7. Extract with an organic solvent (e.g., ethyl acetate). Quenching->Extraction Drying_Concentration 8. Dry the organic layer, filter, and concentrate under reduced pressure. Extraction->Drying_Concentration Purification 9. Purify the crude product by flash column chromatography. Drying_Concentration->Purification

Figure 2: Experimental workflow for the amination of 4-Fluoro-2-methoxypyridin-3-amine with aryl bromides.

Protocol 2: Considerations for Less Reactive Aryl Chlorides

Aryl chlorides are generally less reactive than their bromide counterparts.[2] Successful coupling often requires more forcing conditions and a more active catalyst system.

Modifications for Aryl Chlorides:

  • Catalyst System: Employ a more electron-rich and sterically hindered ligand such as RuPhos or BrettPhos.[5]

  • Catalyst Loading: Increase the catalyst loading to 3-5 mol%.

  • Temperature: Higher reaction temperatures (110-120 °C) may be necessary.

  • Base: A stronger base like LHMDS might be beneficial.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Catalyst deactivation by the pyridine nitrogen.Use a bulky, electron-rich ligand (e.g., XPhos, RuPhos) to shield the palladium center.
Inactive catalyst.Use a reliable precatalyst (e.g., a G3 or G4 palladacycle).[5]
Insufficiently strong base.Switch to a stronger base like NaOtBu or LHMDS.
Formation of Side Products Hydrodehalogenation of the aryl halide.Ensure strictly anhydrous and anaerobic conditions. A slight excess of the amine can sometimes suppress this side reaction.
Homocoupling of the aryl halide.Optimize catalyst loading and reaction temperature.
Incomplete Reaction Poor solubility of reagents.Screen alternative solvents or use a co-solvent system.
Catalyst decomposition at high temperatures.Lower the reaction temperature and increase the reaction time.

Conclusion

The Buchwald-Hartwig amination of 4-Fluoro-2-methoxypyridin-3-amine is a powerful tool for the synthesis of novel N-aryl pyridine derivatives. While the inherent properties of this substrate present unique challenges, a systematic approach to the selection of the catalyst system, base, and solvent can lead to successful and high-yielding transformations. The protocols and insights provided in this guide serve as a robust starting point for researchers to explore and optimize this important C-N bond-forming reaction, thereby accelerating the discovery and development of new chemical entities.

References

  • Ji, X., et al. (2003). Selective Amination of Polyhalopyridines Catalyzed by a Palladium−Xantphos Complex. Organic Letters, 5(24), 4611–4614. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Shen, Q., et al. (2024). Amination of Aminopyridines via η6-Coordination Catalysis. Journal of the American Chemical Society. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Chemspeed Technologies. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

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Method

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Fluoro-2-methoxypyridin-3-amine

Abstract The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, particularly in the construction of biaryl and hetero-biaryl scaffolds crucial for drug discovery. This guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, particularly in the construction of biaryl and hetero-biaryl scaffolds crucial for drug discovery. This guide provides a detailed technical overview and robust protocols for the Suzuki-Miyaura coupling of 4-Fluoro-2-methoxypyridin-3-amine. This substrate, rich in functionality, presents unique challenges due to the interplay of its electron-donating amine and methoxy groups with an electron-withdrawing fluorine atom, alongside the inherent potential for catalyst inhibition by the pyridine and amine nitrogen atoms. This document offers researchers, scientists, and drug development professionals a comprehensive resource, blending mechanistic insights with field-proven strategies to ensure successful and reproducible outcomes.

Introduction: The Strategic Importance of Functionalized Pyridines

The 4-fluoro-2-methoxypyridin-3-amine scaffold is a valuable building block in medicinal chemistry. The strategic placement of fluorine can enhance metabolic stability and binding affinity, while the methoxy and amine groups provide vectors for further functionalization or can act as key pharmacophoric features. The Suzuki-Miyaura coupling is an indispensable tool for elaborating this core, enabling the introduction of diverse aryl and heteroaryl substituents to explore chemical space and optimize drug-like properties.[1]

However, the successful coupling of this substrate is not trivial. The lone pair of electrons on the pyridine nitrogen, and especially on the exocyclic primary amine, can strongly coordinate to the palladium catalyst, leading to inhibition or deactivation.[2][3] This guide addresses these challenges head-on, providing optimized conditions to navigate the complex reactivity of this electron-rich yet halogenated heterocyclic system.

Mechanistic Considerations and Substrate-Specific Challenges

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6] For 4-fluoro-2-methoxypyridin-3-amine, each step is influenced by the substrate's unique electronic and structural features.

  • Oxidative Addition: The C-X (where X is typically Br or I) bond cleavage is the initial step. The electron-withdrawing nature of the fluorine atom at the 4-position can facilitate this step. However, the overall electron-richness of the pyridine ring, enhanced by the methoxy and amine groups, can counteract this effect.

  • Transmetalation: This step involves the transfer of the organic group from the boronic acid (or ester) to the palladium center. It requires activation by a base to form a boronate species, which is more nucleophilic.[7] The choice of base is critical to avoid side reactions with the sensitive functional groups on the pyridine ring.

  • Reductive Elimination: The final step forms the C-C bond and regenerates the active Pd(0) catalyst.[8] The electronic properties and steric bulk of the ligands on the palladium center are crucial for promoting this step efficiently.[8][9]

The primary challenge with this substrate is catalyst inhibition. The nitrogen atoms of the pyridine ring and the amino group can act as ligands for the palladium center, leading to the formation of stable, off-cycle complexes that are catalytically inactive.[2][10]

To overcome this, modern catalyst systems employ bulky, electron-rich phosphine ligands.[9][11][12] These ligands promote the desired catalytic cycle by:

  • Accelerating Reductive Elimination: Their steric bulk encourages the reductive elimination of the product.[8]

  • Stabilizing the Pd(0) Species: Their electron-donating nature stabilizes the active catalyst.

  • Minimizing Inhibition: Their size can sterically hinder the coordination of the aminopyridine nitrogen atoms to the palladium center.[2]

// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Aryl [label="R¹-Pd(II)L₂-X\n(Aryl-Pd Complex)", fillcolor="#E8F0FE", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Diaryl [label="R¹-Pd(II)L₂-R²\n(Diaryl-Pd Complex)", fillcolor="#E6F4EA", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="R¹-R²\n(Coupled Product)", shape=box, style=rounded, fillcolor="#FEF7E0", fontcolor="#202124"]; ArylHalide [label="Aryl Halide (R¹-X)", shape=plaintext, fontcolor="#EA4335"]; BoronicAcid [label="Organoboron (R²-B(OR)₂)", shape=plaintext, fontcolor="#34A853"]; Base [label="Base", shape=plaintext, fontcolor="#4285F4"];

// Edges Pd0 -> OxAdd [color="#4285F4"]; ArylHalide -> OxAdd [color="#EA4335"]; OxAdd -> PdII_Aryl [label=" ", color="#4285F4"]; PdII_Aryl -> Transmetalation [color="#4285F4"]; BoronicAcid -> Transmetalation [color="#34A853"]; Base -> Transmetalation [style=dashed, color="#4285F4"]; Transmetalation -> PdII_Diaryl [label="[X-B(OR)₂OH]⁻", color="#4285F4"]; PdII_Diaryl -> RedElim [color="#4285F4"]; RedElim -> Product [color="#202124"]; RedElim -> Pd0 [label="Regeneration", color="#4285F4"]; } Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Reaction Protocols

Two primary protocols are presented: a conventional heating method suitable for general screening and optimization, and a microwave-assisted protocol for rapid synthesis. Without the need for protecting the amine group, the selection of a highly effective catalyst system is paramount.[13][14]

Catalyst System Selection

For challenging aminopyridine substrates, pre-formed palladium catalysts or catalyst systems generated in situ from a palladium precursor and a specialized ligand are recommended.

Catalyst/LigandDescriptionRationale
Pd(dppf)Cl₂ [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)A robust, general-purpose catalyst. Good starting point but may show limited efficacy with this specific substrate.
SPhos / XPhos Buchwald Dialkylbiaryl Phosphine LigandsBulky and electron-rich ligands proven to be highly effective for coupling heteroaryl amines, minimizing catalyst inhibition and promoting high turnover.[2][9][10]
Pd₂(dba)₃ Tris(dibenzylideneacetone)dipalladium(0)A common Pd(0) precursor used in combination with ligands like SPhos or XPhos to generate the active catalyst in situ.
Protocol 1: Conventional Heating

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of 4-Fluoro-2-methoxypyridin-3-amine (assuming a bromo- or iodo-substituent at a reactive position, e.g., 5- or 6-position).

Materials:

  • 4-Fluoro-2-methoxypyridin-3-amine derivative (e.g., 5-bromo-) (1.0 equiv)

  • Arylboronic acid or boronic acid pinacol ester (1.2 - 1.5 equiv)[14]

  • Palladium Catalyst: Pd₂(dba)₃ (2.5 mol%) with SPhos (5 mol%) OR Pd(dppf)Cl₂ (5 mol%)

  • Base: K₃PO₄ or K₂CO₃ (2.0 - 3.0 equiv)[14]

  • Solvent: Anhydrous 1,4-Dioxane and degassed water (e.g., 4:1 or 5:1 v/v)[14]

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask or reaction vial, add the aminopyridine starting material, the arylboronic acid, the palladium catalyst/ligand, and the base.

  • Degassing: Seal the vessel with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This can be done by evacuating and backfilling the flask three times.[14]

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at 85-100 °C.

  • Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Workflow

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times and often improves yields by minimizing thermal degradation.[14]

Materials:

  • 4-Fluoro-2-methoxypyridin-3-amine derivative (1.0 equiv)

  • Arylboronic acid or boronic acid pinacol ester (1.5 equiv)[14]

  • Palladium Catalyst: Pd(dppf)Cl₂ (5 mol%) or a more specialized catalyst like Pd(amphos)Cl₂.

  • Base: Cs₂CO₃ or K₂CO₃ (2.0 equiv)[14]

  • Solvent: 1,4-Dioxane/water (4:1) or DMF[14]

Procedure:

  • Reaction Setup: In a microwave process vial, combine the aminopyridine, arylboronic acid, base, and palladium catalyst.[14]

  • Solvent Addition: Add the chosen solvent system to the vial.

  • Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 10-40 minutes.[14]

  • Work-up and Purification: After cooling, perform the work-up and purification as described in the conventional heating protocol.

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low or No Conversion Catalyst Inhibition: The primary suspect for this substrate.[2]Switch to a bulkier, more electron-rich ligand system (e.g., Pd₂(dba)₃/SPhos). Increase catalyst loading slightly (e.g., from 5% to 7.5% Pd(dppf)Cl₂).
Ineffective Base/Solvent: The base may not be strong enough or soluble enough to activate the boronic acid.Try a different base such as K₃PO₄ or Cs₂CO₃. Ensure the solvent system adequately solubilizes all components.
Decomposition of Boronic Acid: Protodeborylation (replacement of the boron group with hydrogen) can occur.Use the boronic acid pinacol ester, which is often more stable. Ensure reagents are dry and the reaction is under a robust inert atmosphere.
Formation of Side Products Homocoupling of Boronic Acid: Can occur at higher temperatures or with excess oxygen.Thoroughly degas the solvent and maintain a strict inert atmosphere.
Protodeborylation: The boronic acid degrades to the corresponding arene.Use a milder base or lower the reaction temperature. Minimize water content if using a base like KF.
Poor Reproducibility Variable Reagent Quality: Water content in solvents or degradation of the palladium catalyst.Use anhydrous solvents from a fresh source. Store palladium catalysts under inert gas and away from light.

Conclusion

The Suzuki-Miyaura coupling of 4-Fluoro-2-methoxypyridin-3-amine is a challenging yet highly rewarding transformation. Success hinges on mitigating catalyst inhibition through the judicious selection of modern, highly active catalyst systems, particularly those employing bulky, electron-rich phosphine ligands. By understanding the mechanistic nuances and following the robust protocols outlined in this guide, researchers can effectively synthesize a wide array of novel biaryl and hetero-biaryl compounds for applications in drug discovery and materials science.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Zhang, L., et al. (2021, September 17). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. Available from: [Link]

  • Valente, C., et al. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Thompson, A., et al. (2004, December 13). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available from: [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available from: [Link]

  • Scrivanti, A., & Beghetto, V. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Molecules. Available from: [Link]

  • Blakemore, D. C. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. Available from: [Link]

  • de Meijere, A., & Diederich, F. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Wiley-VCH. Available from: [Link]

  • Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Available from: [Link]

  • Klapars, A., et al. (2007, February 2). Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. Tetrahedron Letters. Available from: [Link]

  • ResearchGate. (2014). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Available from: [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. Available from: [Link]

  • Martin, R., & Buchwald, S. L. (2012, April 5). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry. Available from: [Link]

  • Li, X. (2024, March 1). Aminative Suzuki–Miyaura coupling. Science. Available from: [Link]

  • Kairav Chemofarbe Industries Ltd. (2025, November 12). Challenges In Suzuki Coupling Reaction. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. Available from: [Link]

  • Encyclopedia.pub. (2023, January 5). Principles of the Suzuki Coupling Reaction. Available from: [Link]

  • ResearchGate. (2017). Conditions for Suzuki-Miyaura coupling reactions. Available from: [Link]

  • Kotha, S., & Sreevani, G. (2004). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yield in 4-Fluoro-2-methoxypyridin-3-amine Synthesis

Welcome to the Technical Support Center for the synthesis of 4-Fluoro-2-methoxypyridin-3-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges assoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-Fluoro-2-methoxypyridin-3-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. We will delve into the causality behind experimental choices, offering field-proven insights to troubleshoot problems and optimize reaction yields.

Overview of a Common Synthetic Pathway

The synthesis of 4-Fluoro-2-methoxypyridin-3-amine is a nuanced process where success hinges on the careful control of reaction conditions at each step. While several routes exist, a common and logical approach involves the sequential functionalization of a pyridine core. This guide will focus on a pathway starting from a commercially available nitropyridine precursor, involving a nucleophilic aromatic substitution (SNAr) for fluorination, followed by a nitro group reduction.

G cluster_0 Synthetic Workflow A Start: 2-Methoxy-4-chloro-3-nitropyridine B Step 1: Nucleophilic Fluorination (SNAr) A->B KF, High-boiling polar aprotic solvent (e.g., DMSO, NMP) High Temperature (120-180 °C) C Intermediate: 4-Fluoro-2-methoxy-3-nitropyridine B->C D Step 2: Nitro Group Reduction C->D Catalytic Hydrogenation (H₂/Pd-C) or Metal/Acid (Fe/NH₄Cl, SnCl₂/HCl) E Final Product: 4-Fluoro-2-methoxypyridin-3-amine D->E

Caption: A common synthetic workflow for 4-Fluoro-2-methoxypyridin-3-amine.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Part 1: Step 1 - Nucleophilic Fluorination (SNAr)

The replacement of a chloro group with fluoride on an electron-deficient pyridine ring is a classic SNAr reaction. However, it is often challenging due to the low nucleophilicity of the fluoride ion and the high temperatures required, which can lead to side reactions.

Question 1: My fluorination reaction shows low or no conversion of the starting material. What are the primary factors to investigate?

Answer: Low conversion in this Halex (halogen exchange) reaction is a frequent issue. Several factors must be meticulously controlled:

  • Water Content: The presence of even trace amounts of water can significantly hinder the reaction. Water hydrates the potassium fluoride (KF) surface, reducing its reactivity, and can also lead to undesired hydrolysis byproducts.

    • Expert Recommendation: Use spray-dried KF and ensure your solvent (e.g., DMSO, NMP) is anhydrous. Drying the KF by co-evaporation with toluene before the reaction can also be effective.

  • Reaction Temperature: This reaction requires high thermal energy to overcome the activation barrier. Temperatures are typically in the range of 120-180 °C.

    • Expert Recommendation: If conversion is low, incrementally increase the temperature by 10-15 °C. However, be cautious, as excessively high temperatures can lead to decomposition and tar formation.[1] Monitor the reaction by TLC or LC-MS to find the optimal balance.

  • Solvent Choice: A polar aprotic solvent is crucial for solubilizing KF and promoting the SNAr mechanism.[2]

    • Expert Recommendation: N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO) are excellent choices. If using DMSO, ensure it is of high purity as impurities can cause side reactions at high temperatures.

  • Phase-Transfer Catalyst: To enhance the solubility and nucleophilicity of the fluoride ion, a phase-transfer catalyst can be invaluable.

    • Expert Recommendation: Consider adding a catalyst like 18-crown-6 or tetrabutylammonium bromide (TBAB) to the reaction mixture.

Question 2: My reaction mixture turns dark, and I'm isolating a tar-like substance instead of my product. What's happening?

Answer: The formation of tar or a viscous, dark mixture is a strong indicator of polymerization or decomposition, common issues in pyridine chemistry under harsh conditions.[1]

  • Causality: The high temperatures required for fluorination can initiate polymerization of the electron-deficient pyridine ring or other degradation pathways. The exothermic nature of the reaction can create localized hotspots, exacerbating this issue.[1]

  • Troubleshooting Strategies:

    • Strict Temperature Control: Use a temperature-controlled reactor or an oil bath to maintain a consistent temperature. Avoid direct heating with a mantle, which can cause hotspots.

    • Optimize Reaction Time: Do not run the reaction for an unnecessarily long time. Monitor the progress closely and stop the reaction once the starting material is consumed or the reaction stalls.

    • Consider a Milder Fluorinating Agent: While KF is cost-effective, other reagents might work under milder conditions, though they are often more expensive. For some substrates, reagents like Selectfluor® can be used, although typically for electrophilic fluorination.[3]

ParameterStandard ConditionOptimized Condition for Low YieldRationale
Fluoride Source Anhydrous KF (powder)Spray-dried KFHigher surface area and lower water content increases reactivity.
Temperature 150 °C160-175 °C (incremental increase)Overcomes high activation energy for C-F bond formation.
Solvent Anhydrous DMSOAnhydrous NMPNMP often offers greater thermal stability than DMSO.
Catalyst None18-crown-6 (0.1 eq)Increases the effective concentration and reactivity of fluoride ions in the organic phase.
Part 2: Step 2 - Nitro Group Reduction

The reduction of the nitro group to a primary amine is a well-established transformation. However, the presence of other functional groups (fluoro, methoxy) requires careful selection of the reduction method to avoid side reactions.

Question 3: My nitro reduction is incomplete, or I'm seeing byproducts. How can I improve the selectivity and yield?

Answer: Incomplete reduction or the formation of byproducts often stems from the choice of reducing agent, catalyst activity, or reaction conditions.

  • Incomplete Reduction: You may observe intermediates like nitroso or hydroxylamine compounds.

    • Expert Recommendation (Catalytic Hydrogenation): If using H₂/Pd-C, ensure the catalyst is active. Use a fresh batch of catalyst if necessary. The reaction may also be sensitive to pressure; increasing the H₂ pressure can improve the reaction rate.

    • Expert Recommendation (Metal/Acid Reduction): When using reagents like iron in ammonium chloride (Fe/NH₄Cl) or stannous chloride (SnCl₂), ensure a sufficient excess of the metal is used and that the reaction is allowed to proceed to completion. The reaction with iron is often exothermic and requires careful initial temperature control.[4]

  • Side Reactions (Dehalogenation): Catalytic hydrogenation with Pd/C can sometimes lead to hydrodefluorination (replacement of -F with -H).

    • Expert Recommendation: To mitigate this, consider using a different catalyst, such as platinum(IV) oxide (PtO₂) or Raney Nickel.[5] Alternatively, switching to a non-catalytic method like reduction with iron powder and a mild acid (e.g., NH₄Cl or acetic acid) completely avoids this issue.

  • Workup Issues: The basicity of the resulting amine can make purification challenging.

    • Expert Recommendation: During workup after a metal/acid reduction, ensure the pH is sufficiently basic (pH > 10) to liberate the free amine before extraction.[4] Purification can often be achieved via column chromatography on silica gel, but deactivation of the silica with triethylamine (e.g., using a mobile phase containing 0.5-1% Et₃N) is often necessary to prevent product tailing and decomposition.[6]

G cluster_1 Troubleshooting Nitro Reduction Start Low Yield / Impure Product Cause1 Incomplete Reduction? Start->Cause1 Cause2 Side Reactions (e.g., Dehalogenation)? Start->Cause2 Cause3 Poor Recovery from Workup? Start->Cause3 Sol1a Increase H₂ Pressure or Add Fresh Catalyst (Pd/C) Cause1->Sol1a Yes Sol1b Increase Reaction Time or Temperature (Fe/NH₄Cl) Cause1->Sol1b Yes Sol2a Switch Catalyst (e.g., PtO₂, Raney Ni) Cause2->Sol2a Yes Sol2b Use Non-Catalytic Method (Fe/NH₄Cl, SnCl₂) Cause2->Sol2b Yes Sol3a Ensure pH > 10 during Basification Cause3->Sol3a Yes Sol3b Use Et₃N-treated Silica for Chromatography Cause3->Sol3b Yes

Caption: Decision-making workflow for troubleshooting the nitro reduction step.

Part 3: General FAQs

Question 4: How critical is the purity of my starting materials?

Answer: Extremely critical. Impurities in your starting 2-Methoxy-4-chloro-3-nitropyridine can directly lead to lower yields and the formation of side products that may be difficult to separate from your desired compound.[7][8] Always verify the purity of your starting materials by techniques like NMR or LC-MS before beginning the synthesis.

Question 5: Are there alternative synthetic routes I could consider?

Answer: Yes, several other strategies exist. For instance, one could start with a different substitution pattern and introduce the functional groups in a different order. Another approach involves building the pyridine ring itself, such as through a Hantzsch pyridine synthesis, though this is often more complex for producing highly substituted pyridines.[9][10] A notable alternative involves the direct fluorination of a pyridine N-oxide intermediate, which can alter the regioselectivity of the reaction compared to the non-oxidized pyridine.[11][12]

Question 6: What are the best practices for purifying the final 4-Fluoro-2-methoxypyridin-3-amine product?

Answer: Purification of pyridine derivatives, especially amines, can be challenging due to their basicity.[7]

  • Column Chromatography: This is the most common method. As mentioned, use a silica gel column, but pre-treat it or use a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia in methanol to prevent streaking and yield loss on the column.

  • Recrystallization: If the crude product is a solid and of reasonable purity (>90%), recrystallization can be an effective and scalable purification method.[4] Experiment with various solvent systems (e.g., ethanol/water, toluene/hexanes) to find optimal conditions.

  • Acid-Base Extraction: An acid wash can be used to extract the basic amine into an aqueous layer, leaving non-basic impurities behind in the organic layer. The aqueous layer can then be basified and the pure amine re-extracted. This method is effective but can sometimes be cumbersome.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Fluoro-2-methoxy-3-nitropyridine

This protocol is a general method and may require optimization for your specific setup.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add spray-dried potassium fluoride (3.0 eq) and anhydrous NMP (5 mL per 1 g of starting material).

  • Reagent Addition: Add 2-Methoxy-4-chloro-3-nitropyridine (1.0 eq) to the slurry.

  • Reaction: Heat the reaction mixture to 160-170 °C under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction may take 12-24 hours to reach completion.

  • Workup: Once complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a flask containing ice-water. The product may precipitate as a solid or can be extracted with an organic solvent like ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of 4-Fluoro-2-methoxypyridin-3-amine (Fe/NH₄Cl Reduction)

This method is often preferred to avoid potential dehalogenation.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, create a slurry of iron powder (5.0 eq) and ammonium chloride (4.0 eq) in a mixture of ethanol and water (e.g., 4:1 ratio).

  • Reagent Addition: Heat the slurry to a gentle reflux (approx. 80 °C). Add a solution of 4-Fluoro-2-methoxy-3-nitropyridine (1.0 eq) in ethanol dropwise over 30-60 minutes. The reaction is exothermic, so control the addition rate to maintain a steady reflux.

  • Reaction: After the addition is complete, continue to stir at reflux for 2-4 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature and filter the mixture through a pad of celite to remove the iron salts, washing the pad thoroughly with ethanol or methanol.

  • Extraction: Concentrate the filtrate under reduced pressure. Add water and a saturated solution of sodium bicarbonate until the pH is >10. Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine. Purify as described in Question 6.

References

  • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis.
  • BenchChem. (2025). Common side reactions in the synthesis of pyridine-3-carbonitriles.
  • BenchChem. (2025). Troubleshooting low yield in multi-component pyridine synthesis.
  • EvitaChem. Buy 3-Fluoro-4-methoxypyridin-2-amine.
  • BenchChem. (2025).
  • Wikipedia. Hantzsch pyridine synthesis.
  • ACS GCI Pharmaceutical Roundtable. Pyridine Ring Synthesis.
  • Brugarolas, P. et al. (2014). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides.
  • Cohen, L. A. et al. (2019). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. Organic Process Research & Development.
  • BenchChem. (2025). An In-depth Technical Guide to the Purity and Analysis of 4-Chloro-2-fluoro-3-methoxyaniline.
  • Furuya, T. et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
  • Teledyne LABS.
  • Yufit, D. S. et al. (2010). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides.
  • Castro, A. et al. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
  • Beilstein, T. M. et al. (2011). Synthesis of 3-amino-4-fluoropyrazoles. PubMed.

Sources

Optimization

purification techniques and recrystallization for 4-Fluoro-2-methoxypyridin-3-amine

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Fluoro-2-methoxypyridin-3-amine. It provides in-depth troubleshooting advice and frequently asked qu...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Fluoro-2-methoxypyridin-3-amine. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during purification and recrystallization. The methodologies described are grounded in established chemical principles to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification strategies for a substituted aminopyridine like 4-Fluoro-2-methoxypyridin-3-amine?

A1: The most effective purification techniques for this class of compound are column chromatography, acid-base extraction, and recrystallization.[1] The choice depends on the specific impurities present, the scale of the reaction, and the desired final purity.

  • Column Chromatography is ideal for separating compounds with different polarities. For aminopyridines, which are basic, modifications to the standard silica gel chromatography protocol are often necessary to achieve good separation.[1][2]

  • Acid-Base Extraction is a powerful technique that leverages the basicity of the pyridine nitrogen and the exocyclic amine. It is highly effective for removing neutral or acidic impurities.[2][3]

  • Recrystallization is an excellent final purification step for obtaining high-purity, crystalline solid material, provided a suitable solvent system can be identified.[2]

Q2: How do the fluoro and methoxy substituents affect the purification strategy?

A2: The electron-withdrawing fluorine atom and the electron-donating methoxy group modulate the electronic properties and polarity of the molecule. The fluorine atom, in particular, can influence the pKa of the amine, although the pyridine nitrogen remains the most basic site. These substituents primarily impact the compound's solubility in various organic solvents and its retention characteristics during chromatography. A systematic approach to solvent screening for both chromatography and recrystallization is therefore essential.

Q3: What are the most common impurities I should expect?

A3: Impurities can arise from several sources, including unreacted starting materials, by-products from side reactions (e.g., regioisomers), and degradation products.[4][5] A common by-product in pyridine chemistry can be N-oxides if oxidative conditions are present. It is crucial to analyze the crude reaction mixture by techniques like TLC, LC-MS, or ¹H NMR to identify the nature of the impurities before selecting a purification strategy.

Troubleshooting Guide: Specific Experimental Issues

This section addresses common problems encountered during the purification of 4-Fluoro-2-methoxypyridin-3-amine.

Issue 1: Column Chromatography - Severe Tailing and Poor Separation

Q: My compound streaks badly on the silica gel column, resulting in broad peaks and co-elution with impurities. What's causing this and how can I fix it?

A: Causality & Solution: This is a classic issue when purifying basic compounds like aminopyridines on standard silica gel.[1] The acidic silanol groups (Si-OH) on the silica surface strongly and often irreversibly interact with the basic amine, leading to tailing.

To solve this, you must neutralize these acidic sites. Add a small amount of a basic modifier to your mobile phase.

Parameter Recommendation Rationale
Mobile Phase Modifier Add 0.5-1% triethylamine (TEA) or pyridine to the eluent mixture (e.g., Hexane/Ethyl Acetate).[1][6]The added base will preferentially bind to the acidic sites on the silica, allowing your aminopyridine to elute symmetrically.[6]
Stationary Phase Consider using deactivated silica, alumina (basic or neutral), or an amine-functionalized silica column.These stationary phases have fewer acidic sites, inherently reducing the problematic interactions with basic analytes.[7]
Alternative Use reversed-phase chromatography with a mobile phase buffered at a high pH (e.g., pH > 8).At high pH, the amine will be in its neutral, free-base form, making it more hydrophobic and improving retention and peak shape on a C18 column.[6]
Issue 2: Recrystallization - Compound Oiling Out or No Crystals Form

Q: I've dissolved my compound in a hot solvent, but upon cooling, it either separates as an oil or remains completely dissolved. What should I do?

A: Causality & Solution: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point. Failure to crystallize often means the solvent is too good (compound remains soluble even when cold) or the solution is supersaturated.

Decision Tree for Recrystallization Troubleshooting

Start Crude Product Dissolved in Hot Solvent Cooling Cooling Initiated Start->Cooling Outcome Result? Cooling->Outcome Oil Compound Oils Out Outcome->Oil Oil NoCrystal No Crystals Form Outcome->NoCrystal No Crystals Success Crystals Form Outcome->Success Crystals Sol_Oil1 Re-heat to dissolve oil. Add more 'good' solvent. Oil->Sol_Oil1 Sol_Oil2 Switch to a lower-boiling point solvent. Oil->Sol_Oil2 Sol_NoCrystal1 Induce Crystallization: - Scratch inner wall of flask - Add a seed crystal NoCrystal->Sol_NoCrystal1 Sol_NoCrystal2 Add an 'anti-solvent' dropwise (miscible solvent in which the compound is insoluble). NoCrystal->Sol_NoCrystal2 Sol_NoCrystal3 Concentrate solution by boiling off some solvent, then re-cool. NoCrystal->Sol_NoCrystal3

Caption: Troubleshooting workflow for common recrystallization problems.

Issue 3: Acid-Base Extraction - Formation of an Emulsion

Q: When I shake my separatory funnel after adding the acid, a thick emulsion forms at the interface and the layers won't separate. How can I break it?

A: Causality & Solution: Emulsions are common when organic and aqueous layers have similar densities or when particulate matter is present. Vigorous shaking increases the likelihood of their formation.

Strategies to Break an Emulsion:

  • Time: Let the separatory funnel stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.

  • Brine Wash: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength and density of the aqueous layer, helping to force the separation.[8]

  • Gentle Swirling: Instead of vigorous shaking, gently invert the funnel multiple times to mix the layers. This is often sufficient for extraction without creating an emulsion.

  • Filtration: Filter the entire mixture through a pad of Celite or glass wool to remove any particulate matter that may be stabilizing the emulsion.

Experimental Protocols

Protocol 1: Purification by Column Chromatography (with TEA modification)
  • TLC Analysis: First, determine an appropriate eluent system using TLC. A good starting point is a Hexane:Ethyl Acetate mixture. Spot the crude material on a TLC plate and develop it in various solvent ratios. The ideal system will give your product an Rf value of ~0.3.

  • Mobile Phase Preparation: Prepare the chosen eluent and add 0.5-1% (v/v) triethylamine (TEA). For example, for 500 mL of 70:30 Hexane:EtOAc, add 2.5-5 mL of TEA.[1]

  • Column Packing: Pack a glass column with silica gel using the prepared mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude 4-Fluoro-2-methoxypyridin-3-amine in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

  • Elution: Begin eluting with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Acid-Base Extraction

Workflow for Acid-Base Extraction

Start Crude Product (dissolved in Ethyl Acetate) Step1 Add 1M HCl (aq). Shake and separate layers. Start->Step1 Aqueous1 Aqueous Layer (Contains protonated amine salt) Step1->Aqueous1 Aqueous Organic1 Organic Layer (Contains neutral/acidic impurities) Step1->Organic1 Organic Step2 Cool aqueous layer in ice bath. Add 6M NaOH (aq) until pH > 10. Aqueous1->Step2 Step3 Extract with Ethyl Acetate (3 times) Step2->Step3 Aqueous2 Aqueous Layer (Discard) Step3->Aqueous2 Aqueous Organic2 Combined Organic Layers (Contains purified free amine) Step3->Organic2 Organic Step4 Wash with brine, dry over Na₂SO₄, filter, and concentrate. Organic2->Step4 End Purified Product Step4->End

Caption: Step-by-step workflow for purifying aminopyridines via acid-base extraction.

  • Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acid Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M HCl (aq). Shake the funnel, venting frequently. Allow the layers to separate.[2]

  • Separation: Drain the lower aqueous layer, which now contains the protonated amine salt, into a clean flask. The organic layer contains neutral or acidic impurities and can be discarded. Repeat the acid wash on the organic layer 1-2 more times to ensure complete extraction.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated base (e.g., 6M NaOH) with stirring until the solution is strongly basic (pH > 10), which will deprotonate the amine salt and may cause the free amine to precipitate.

  • Back-Extraction: Return the basified aqueous solution to the separatory funnel and extract it three times with fresh ethyl acetate or DCM.[1]

  • Drying and Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified 4-Fluoro-2-methoxypyridin-3-amine.[8]

Protocol 3: Recrystallization
  • Solvent Screening: The key to successful recrystallization is finding the right solvent. The ideal solvent should dissolve the compound poorly at room temperature but well when hot.[9] Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water or hexane/ethyl acetate).

Solvent Solubility (Cold) Solubility (Hot) Assessment
Example: IsopropanolLowHighGood candidate
Example: DichloromethaneHighHighPoor candidate (too soluble)
Example: HexaneLowLowPoor candidate (insoluble)
Example: Ethanol/WaterTest by dissolving in hot ethanol and adding hot water dropwise until cloudy.Good candidate for mixed-solvent system.[9][10]
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a boil with stirring. Add just enough hot solvent to completely dissolve the solid.

  • Decoloration (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.[11]

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.

References

  • BenchChem. (n.d.). How to remove unreacted 2-aminopyridine from product.
  • BenchChem. (n.d.). Technical Support Center: Purification of 6-Chloropyridin-3-amine Derivatives.
  • University of California, Irvine. (n.d.). Acid-Base Extraction.
  • Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.
  • Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it?. r/chemistry.
  • Reddit. (2024, March 12). Amine workup. r/Chempros.
  • Movassaghi, M., & Schmidt, M. A. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry, 79(4), 1844–1852. [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • University of Colorado Boulder. (n.d.). Recrystallization.
  • ETH Zurich. (n.d.). Modifications and Issues During Purification. Research Collection.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Purity and Analysis of 4-Chloro-2-fluoro-3-methoxyaniline.
  • Sigma-Aldrich. (n.d.). 4-Fluoro-3-methoxypyridin-2-amine.
  • CLaME. (n.d.). Recrystallization Meth With Water.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • BenchChem. (n.d.). Recrystallization methods for purifying 4-Amino-5-chloro-2-methoxybenzoic acid.
  • Acta Chimica Slovenica. (2018, August 23). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate.
  • Beilstein Journal of Organic Chemistry. (2011, January 7). Identification and synthesis of impurities formed during sertindole preparation.

Sources

Troubleshooting

minimizing side reactions with 4-Fluoro-2-methoxypyridin-3-amine

Welcome to the technical support center for 4-Fluoro-2-methoxypyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this vers...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-Fluoro-2-methoxypyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize side reactions and optimize your synthetic outcomes.

Introduction: Understanding the Reactivity of 4-Fluoro-2-methoxypyridin-3-amine

4-Fluoro-2-methoxypyridin-3-amine is a trisubstituted pyridine with a unique electronic and steric profile. The interplay of the electron-withdrawing fluorine atom, the electron-donating methoxy group, and the nucleophilic amino group dictates its reactivity. The fluorine atom at the 4-position activates the ring for nucleophilic aromatic substitution (SNAr), while the 2-methoxy and 3-amino groups can direct reactions and are also susceptible to their own set of transformations. This guide will address the common challenges encountered when using this reagent.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Unwanted Displacement of the Fluorine Atom in Nucleophilic Aromatic Substitution (SNAr)

Question: I am attempting a nucleophilic aromatic substitution (SNAr) with a thiol nucleophile, but I am observing significant amounts of a byproduct where the fluorine atom has been displaced instead of my intended reaction at another position. How can I improve the selectivity?

Answer: This is a common issue stemming from the strong activating effect of the fluorine atom at the 4-position, making it a good leaving group in SNAr reactions.[1] The electron-withdrawing nature of the fluorine atom makes the carbon at the 4-position highly electrophilic and susceptible to nucleophilic attack.[2]

Troubleshooting Steps:

  • Lower the Reaction Temperature: SNAr reactions are often temperature-sensitive. Byproducts from the displacement of fluorine can be favored at higher temperatures.[2] Try running the reaction at a lower temperature (e.g., room temperature or 0 °C) for a longer period.

  • Choice of Base: The basicity of the reaction medium can significantly influence the outcome. A very strong base can deprotonate other positions on the pyridine ring or the nucleophile, leading to undesired side reactions. Consider using a milder, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

  • Solvent Effects: The choice of solvent can influence the reactivity. Polar aprotic solvents like DMF or DMSO can accelerate SNAr reactions but may also increase the rate of fluorine displacement.[2] Consider a less polar solvent like THF or dioxane to potentially temper the reactivity.

  • Protect the Amino Group: The free amine at the 3-position can complicate the reaction through its own nucleophilicity or by directing the incoming nucleophile. Protecting the amine as a carbamate (e.g., Boc or Cbz) can alter the electronic properties of the ring and may improve selectivity.[3][4]

Issue 2: Dimerization or Self-Coupling Side Reactions

Question: During my reaction, I am observing a significant amount of a higher molecular weight byproduct which I suspect is a dimer of my starting material. What causes this and how can I prevent it?

Answer: Dimerization or self-coupling can occur under certain conditions, particularly in transition metal-catalyzed cross-coupling reactions like Buchwald-Hartwig amination or when strong bases are used. The amino group of one molecule can act as a nucleophile and attack an activated position on another molecule.

Troubleshooting Workflow:

Dimerization_Troubleshooting start High MW Byproduct Observed check_reaction Reaction Type? start->check_reaction pd_catalyzed Palladium-Catalyzed Coupling check_reaction->pd_catalyzed Cross-Coupling base_mediated Base-Mediated Reaction check_reaction->base_mediated Other ligand_tuning Tune Ligand & Base - Use bulkier ligand (e.g., XPhos) - Weaker base (e.g., K₃PO₄) pd_catalyzed->ligand_tuning slow_addition Slow Addition of Reagents - Add amine or base slowly base_mediated->slow_addition result Reduced Dimerization ligand_tuning->result protect_amine Protect Amino Group - Boc or Cbz protection slow_addition->protect_amine lower_temp Lower Reaction Temperature protect_amine->lower_temp lower_temp->result

Caption: Troubleshooting workflow for dimerization.

Detailed Explanation:

  • For Palladium-Catalyzed Reactions: In reactions like Buchwald-Hartwig amination, the choice of ligand and base is critical.[5][6] A bulky ligand can sterically hinder the approach of a second molecule of the starting material to the palladium center, thus disfavoring dimerization. Using a weaker base can also slow down the rate of amine deprotonation and subsequent unproductive coupling.

  • General Strategy - Slow Addition: Adding the limiting reagent or the base dropwise over an extended period can help maintain a low concentration of the reactive species at any given time, thereby minimizing the chances of self-coupling.

  • Protecting the Amino Group: As mentioned previously, protecting the amino group is an effective strategy to prevent its participation in unwanted side reactions.[7]

Issue 3: Hydrodefluorination or Hydrodehalogenation in Cross-Coupling Reactions

Question: I am performing a Buchwald-Hartwig amination to couple a secondary amine at a different position of an aryl halide, using 4-Fluoro-2-methoxypyridin-3-amine as a coupling partner. I am getting a significant amount of the product where the fluorine atom is replaced by a hydrogen atom. Why is this happening?

Answer: This side reaction is known as hydrodehalogenation (or in this case, hydrodefluorination) and is a known competing pathway in palladium-catalyzed cross-coupling reactions.[5] It can occur via β-hydride elimination from the palladium-amido complex, followed by reductive elimination.

Minimization Strategies:

StrategyRationaleRecommended Conditions
Ligand Selection Bulky, electron-rich phosphine ligands can promote the desired reductive elimination over β-hydride elimination.Use ligands such as XPhos, RuPhos, or BrettPhos.
Base Selection A weaker base can sometimes suppress this side reaction.Consider using K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOtBu or LHMDS.
Solvent Choice Aprotic, non-polar solvents are generally preferred.Toluene or dioxane are common choices. Avoid protic solvents.
Temperature Control Lowering the reaction temperature can disfavor the hydrodefluorination pathway.Run the reaction at the lowest temperature that still allows for a reasonable reaction rate (e.g., 80-100 °C).

Proposed Mechanism for Hydrodefluorination:

Hydrodefluorination pd_complex L₂Pd(Ar)(NR₂) beta_hydride β-Hydride Elimination pd_complex->beta_hydride hydrido_pd [L₂Pd(H)(NR₂)]⁺Ar⁻ beta_hydride->hydrido_pd reductive_elim Reductive Elimination hydrido_pd->reductive_elim product Ar-H + Imine reductive_elim->product

Sources

Optimization

Technical Support Center: Troubleshooting Low Solubility of 4-Fluoro-2-methoxypyridin-3-amine

Welcome to the Technical Support Center. As application scientists, we frequently encounter formulation bottlenecks with highly functionalized heterocyclic building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter formulation bottlenecks with highly functionalized heterocyclic building blocks. While the incorporation of fluorine into the pyridine scaffold improves metabolic stability and membrane permeability, it often severely compromises aqueous solubility.

This guide provides researchers and formulation scientists with mechanistic insights, frequently asked questions (FAQs), and actionable, self-validating protocols to overcome the solubility challenges specific to 4-Fluoro-2-methoxypyridin-3-amine.

Mechanistic Causality of Poor Solubility

The poor aqueous solubility of 4-Fluoro-2-methoxypyridin-3-amine is not merely a function of lipophilicity; it is driven by two competing physicochemical forces:

  • Inductive pKa Shift: The highly electronegative fluorine atom at the 4-position exerts a strong electron-withdrawing effect across the aromatic ring. This significantly decreases the electron density on both the pyridine nitrogen and the exocyclic amine, lowering the overall basicity (pKa) of the molecule[1]. Consequently, the compound resists protonation and ionization at physiological pH (7.4), remaining in its poorly soluble free-base form.

  • High Crystal Lattice Energy: Fluorinated aminopyridines are notorious for forming unusually short and strong intermolecular N–H∙∙∙F–C hydrogen bonds in the solid state[2]. This tightly packs the crystal lattice, increasing the melting point and creating a massive thermodynamic barrier to aqueous dissolution.

Quantitative Data Summary

Table 1: Physicochemical Profile & Solubility Impact

PropertyEstimated ValueMechanistic Impact on Solubility
Molecular Weight 142.13 g/mol Favorable (Ro5 compliant); size does not hinder solvation.
LogP (Lipophilicity) ~1.5 - 2.5Moderate lipophilicity drives hydrophobic exclusion in aqueous media.
pKa (Conjugate Acid) ~3.0 - 4.5Reduced basicity prevents complete ionization at pH 7.4, limiting solubility.
H-Bond Donors (HBD) 1 (-NH2)Participates in strong intermolecular crystal lattice packing.
H-Bond Acceptors 4 (N, O, F)High potential for N-H...F-C lattice interactions, increasing melting point.

Troubleshooting FAQs

Q1: Why does 4-Fluoro-2-methoxypyridin-3-amine rapidly precipitate when I dilute my DMSO stock into physiological assay buffers (pH 7.4)? A1: This phenomenon is known as "antisolvent precipitation"[3]. The compound is fully solvated in the organic phase (DMSO), but upon introduction to an aqueous buffer (the antisolvent), the solvent polarity shifts dramatically. Because the compound is unprotonated at pH 7.4 (due to its suppressed pKa), it lacks the electrostatic charge necessary for aqueous solvation and immediately crashes out of solution. Causality & Solution: To prevent this, you must lower the thermodynamic shock of the polarity shift. Implement a step-down dilution using an intermediate co-solvent (e.g., PEG400) and introduce a surfactant (e.g., Tween 20) into the final buffer to create a micellar sink that encapsulates the hydrophobic molecules before they can nucleate.

Q2: Can I use pH adjustment (salt formation) to formulate this compound for in vivo efficacy studies? A2: Yes, but with strict limitations. Because the fluorine atom suppresses the pKa of the basic nitrogen[1], formulating a stable salt requires a highly acidic counterion (e.g., hydrochloric acid or methanesulfonic acid) and a formulation pH well below 3.0. If administered orally, the salt may undergo disproportionation in the higher pH environment of the intestine, reverting to the insoluble free base and precipitating out of the gastrointestinal fluid.

Q3: What is the most reliable formulation strategy to enhance the oral bioavailability of this compound? A3: Given the high crystal lattice energy driven by N-H...F-C bonding[2], the most effective strategy is to bypass the crystalline state entirely by formulating an Amorphous Solid Dispersion (ASD)[4]. By co-precipitating the compound with a hydrophilic polymer matrix (such as PVP or HPMCAS), the drug is locked in a high-energy amorphous state, significantly enhancing both apparent solubility and the dissolution rate.

Self-Validating Experimental Protocols

Protocol 1: Co-Solvent/Surfactant Step-Down Dilution (For In Vitro Assays)

Objective: Prevent antisolvent precipitation and ensure accurate IC50/EC50 determinations without artifactual data.

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM.

  • Intermediate Dilution: Prepare an intermediate stock by diluting the 10 mM solution 1:10 into a 50:50 (v/v) mixture of DMSO and PEG400 (yields 1 mM).

  • Buffer Preparation: Supplement your standard assay buffer (pH 7.4) with 0.05% (w/v) Pluronic F-68 or Tween-20.

  • Final Dispense: Transfer the intermediate stock into the assay buffer to achieve the final desired concentration (ensure final DMSO concentration remains ≤ 1%).

  • Self-Validation Step: Immediately after mixing, and again at 2 hours, measure the optical density of the well at 600 nm (OD600). An OD600 > 0.05 indicates light scattering from micro-precipitates. If observed, incrementally increase the surfactant concentration until the OD600 matches the blank.

Protocol 2: Preparation of Amorphous Solid Dispersion (ASD) via Solvent Evaporation

Objective: Disrupt the crystal lattice to enhance oral bioavailability for in vivo pharmacokinetic (PK) studies.

  • Matrix Selection: Weigh 4-Fluoro-2-methoxypyridin-3-amine and a hydrophilic polymer (e.g., PVP-VA64) at a 1:3 (w/w) API-to-polymer ratio.

  • Solubilization: Dissolve both components in a volatile solvent system (e.g., Methanol/Dichloromethane 1:1 v/v). Sonicate for 15 minutes until a completely clear solution is achieved.

  • Rapid Evaporation: Transfer the solution to a rotary evaporator. Remove the solvent rapidly under reduced pressure at 40°C. Note: Speed is critical to prevent the compound from nucleating and crystallizing.

  • Secondary Drying: Place the resulting solid film in a vacuum desiccator for 24 hours to remove all residual trace solvents.

  • Milling: Gently mill the dried film into a fine powder using a mortar and pestle.

  • Self-Validation Step: Analyze the resulting powder using Powder X-Ray Diffraction (PXRD). The complete absence of sharp diffraction peaks (resulting in a broad "halo" pattern) validates that the crystal lattice has been successfully disrupted and the compound is fully amorphous.

Formulation Workflow Diagram

G Start Solubility Troubleshooting: 4-Fluoro-2-methoxypyridin-3-amine InVitro In Vitro Assays (DMSO Stock Dilution) Start->InVitro InVivo In Vivo Dosing (Oral/IV Formulation) Start->InVivo Precipitation Antisolvent Precipitation Observed? InVitro->Precipitation Assess Assess Physicochemical Barriers InVivo->Assess CoSolvent Step-Down Dilution (DMSO -> PEG400 -> Buffer) Precipitation->CoSolvent Yes Micelle Add Surfactant (Tween 20 / Pluronic) Precipitation->Micelle If persists HighMP High Lattice Energy (N-H...F-C bonding) Assess->HighMP LowPKa Low pKa (Fluorine Inductive Effect) Assess->LowPKa ASD Amorphous Solid Dispersion (PVP / HPMCAS) HighMP->ASD Disrupt Lattice Salt Strong Acid Salt Formation (pH < 3.0) LowPKa->Salt Ionize

Workflow for troubleshooting and resolving solubility issues of 4-Fluoro-2-methoxypyridin-3-amine.

References

  • Title: Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis Source: BenchChem URL
  • Title: Fluorinated Aminopyridines: Synthesis, Structure, and Rare Liquid-Liquid Cocrystal Formation Driven by Unusually Short N–H∙∙∙F–C Hydrogen Bonding Source: ResearchGate URL
  • Title: Overcoming poor solubility of Aminopyrifen in formulations Source: BenchChem URL
  • Title: Improvement in solubility of poor water-soluble drugs by solid dispersion Source: Semantic Scholar URL

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for 4-Fluoro-2-methoxypyridin-3-amine Analysis

Welcome to the technical support center for the HPLC analysis of 4-Fluoro-2-methoxypyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical gui...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of 4-Fluoro-2-methoxypyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for developing a robust and reliable HPLC method for this compound. This resource is structured to address common challenges and frequently asked questions, ensuring scientific integrity and practical, field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended HPLC conditions for analyzing 4-Fluoro-2-methoxypyridin-3-amine?

A: For initial method development, a reversed-phase HPLC method is recommended.[1] 4-Fluoro-2-methoxypyridin-3-amine, being a substituted pyridine derivative, is a polar compound.[2] A good starting point would be a C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and a buffered aqueous phase.[1][2] A gradient elution is often preferable for complex samples or when the optimal conditions are unknown.[3]

Recommended Starting Conditions:

ParameterRecommendationRationale
Column C18, 150 mm x 4.6 mm, 5 µmProvides good retention for moderately polar compounds.[1][2]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to suppress the ionization of silanol groups on the silica surface, improving peak shape.[4]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.
Gradient 10-90% B over 20 minutesA generic gradient to elute a wide range of compounds and determine the approximate elution time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[2][5]
Column Temperature 30 °CA slightly elevated temperature can improve peak shape and reduce viscosity.[3]
Detection UV at 254 nm or Diode Array Detector (DAD)Aromatic nature of the compound suggests strong UV absorbance. A DAD allows for monitoring at multiple wavelengths.
Injection Volume 10 µLA typical injection volume for analytical HPLC.[6]

Q2: My peak for 4-Fluoro-2-methoxypyridin-3-amine is tailing. What are the common causes and how can I fix it?

A: Peak tailing is a common issue when analyzing basic compounds like pyridines and anilines.[2][7] It is often caused by secondary interactions between the basic analyte and acidic silanol groups on the surface of the silica-based stationary phase.[8]

Primary Causes of Peak Tailing:

  • Silanol Interactions: The lone pair of electrons on the nitrogen atom of the amine can interact with free silanol groups on the silica packing material, leading to peak tailing.[7][8]

  • Column Degradation: Over time, the bonded phase of the column can degrade, exposing more active silanol sites.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not acidic enough, the silanol groups will be deprotonated and negatively charged, leading to strong ionic interactions with the protonated basic analyte.[9][4]

Solutions to Peak Tailing:

  • Lower the Mobile Phase pH: Using an acidic mobile phase (pH 2.5-3.5) with an additive like formic acid or trifluoroacetic acid will protonate the silanol groups, reducing their interaction with the basic analyte.[9][4]

  • Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or "base-deactivated" to minimize the number of free silanol groups.[8] Consider using a column specifically designed for the analysis of basic compounds.

  • Add a Competing Base: In some cases, adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites and improve peak shape. However, this can shorten column lifetime and may not be MS-compatible.[9]

Q3: I am not getting enough retention for 4-Fluoro-2-methoxypyridin-3-amine on my C18 column. What can I do?

A: Poor retention of polar compounds on traditional reversed-phase columns is a frequent challenge.[2] 4-Fluoro-2-methoxypyridin-3-amine is a relatively polar molecule, which can lead to early elution.

Strategies to Increase Retention:

  • Decrease the Organic Content of the Mobile Phase: A lower percentage of acetonitrile or methanol in the mobile phase will increase the retention of polar analytes.[10]

  • Use a More Retentive Stationary Phase: Consider a column with a higher carbon load or a different stationary phase chemistry, such as a phenyl-hexyl column, which can provide alternative selectivity through pi-pi interactions.

  • Use an Aqueous-Stable C18 Column: Some C18 columns are specifically designed to be stable in highly aqueous mobile phases without phase collapse, allowing for better retention of polar compounds.

  • Consider HILIC or Mixed-Mode Chromatography: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode column with both reversed-phase and ion-exchange characteristics can be effective alternatives.[2][11]

Troubleshooting Guide

This section provides a more in-depth guide to resolving specific issues you may encounter during your HPLC method development for 4-Fluoro-2-methoxypyridin-3-amine.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Peak asymmetry can compromise the accuracy and precision of your analysis.[12]

Troubleshooting Workflow for Poor Peak Shape:

Caption: Troubleshooting workflow for poor peak shape.

In-depth Explanation:

  • Tailing Peaks: As previously discussed, tailing is often due to interactions with the stationary phase.[8] Lowering the mobile phase pH is the most common and effective solution.[9][4] If this does not resolve the issue, a different column chemistry may be necessary. Injecting a neutral compound can help diagnose the problem; if the neutral compound does not tail, the issue is likely chemical in nature (acid-base interaction).[8]

  • Fronting Peaks: This is typically caused by injecting too much sample (column overload) or dissolving the sample in a solvent that is stronger than the mobile phase.[4] Reducing the injection volume or the concentration of the sample can alleviate column overload. Ensure your sample is dissolved in the initial mobile phase composition or a solvent with a weaker elution strength.

Issue 2: Poor Resolution Between 4-Fluoro-2-methoxypyridin-3-amine and Impurities/Degradants

Achieving adequate separation is crucial for accurate quantification, especially in stability-indicating methods.[13][14]

Strategies for Improving Resolution:

StrategyActionExpected Outcome
Optimize Mobile Phase Selectivity Change the organic modifier (e.g., from acetonitrile to methanol) or adjust the mobile phase pH.Alter the relative retention times of the analyte and impurities.[15]
Adjust Gradient Slope Decrease the rate of change of the organic modifier concentration (a shallower gradient).Increase the separation between closely eluting peaks.[3]
Change Stationary Phase Switch to a column with a different chemistry (e.g., Phenyl, Cyano, or a different C18 with alternative bonding).Exploit different separation mechanisms (e.g., pi-pi interactions).[16]
Optimize Temperature Increase or decrease the column temperature.Can alter selectivity and improve peak shape.[3]

Logical Flow for Optimizing Resolution:

Caption: Logical flow for optimizing peak resolution.

Issue 3: Method for Stability-Indicating Studies

A stability-indicating method must be able to separate the active pharmaceutical ingredient (API) from its degradation products.[13][17] This requires performing forced degradation studies.[18]

Experimental Protocol: Forced Degradation Study

  • Prepare Stock Solution: Prepare a stock solution of 4-Fluoro-2-methoxypyridin-3-amine in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions: Expose the stock solution to various stress conditions as recommended by ICH guidelines.[19][20]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[21]

    • Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours.

    • Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Preparation: After exposure, neutralize the acidic and basic samples and dilute all samples to a suitable concentration with the mobile phase.

  • HPLC Analysis: Analyze the stressed samples using the developed HPLC method.

  • Peak Purity Analysis: Use a Diode Array Detector (DAD) to assess the peak purity of the main analyte peak in the stressed samples to ensure no co-eluting degradants.

The goal is to achieve 5-20% degradation of the API to ensure that the method can effectively separate the degradation products.[22]

References

  • Siahmed, K., et al. (2017). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. RSC Advances, 7(58), 36489-36497. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. Retrieved from [Link]

  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 502-506. Retrieved from [Link]

  • Patel, J. R., & Suhagia, B. N. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Pharmaceutical Sciences and Research, 12(6), 3324-3331. Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis? Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • Lories, I. B., et al. (1979). High-pressure liquid chromatographic analysis of aniline and its metabolites. Journal of Chromatography B: Biomedical Sciences and Applications, 164(3), 353-360. Retrieved from [Link]

  • ResearchGate. (2021, June 1). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • ResearchGate. (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the HPLC separation of aromatic groups in petroleum fractions. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]

  • Chrom Tech. (n.d.). How to Improve HPLC Peak Resolution. Retrieved from [Link]

  • Shaikh, A. S., & Shahnawaz, S. A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences, 8(3), 26-33. Retrieved from [Link]

  • Dong, M. W. (2026, March 25). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

  • Shah, B. P., et al. (2012). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical Sciences and Research, 3(9), 2978-2988. Retrieved from [Link]

  • Saudagar, R. B., & Mahale, M. M. (2019). Stability Indicating HPLC Method Development: A Review. Asian Journal of Pharmaceutical Analysis, 9(2), 59-65. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Pyridine, 2-bromo-5-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Sreenivasulu, J., et al. (2015). Stability indicating RP-HPLC method development and validation for the simultaneous determination of aminexil and minoxidil in pharmaceutical dosage form. Journal of Pharmaceutical Analysis, 5(1), 44-49. Retrieved from [Link]

  • Atinary Technologies. (2024, August 27). Optimizing HPLC method development to maximize peak resolution. Retrieved from [Link]

  • Reddy, G. S., et al. (2012). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 80(4), 887-903. Retrieved from [Link]

  • Bajaj, S., et al. (2013). Forced degradation and impurity profiling: Recent trends. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35. Retrieved from [Link]

  • Dolan, J. W., & Snyder, L. R. (2025, November 26). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America. Retrieved from [Link]

  • Jones, D. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • Jehangir, M. (2017). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Analytical & Pharmaceutical Research, 5(5), 00156. Retrieved from [Link]

  • SIELC Technologies. (2007, October 4). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • Taylor, T. (n.d.). A New View of Reversed Phase HPLC Selectivity. Element Lab Solutions. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • AWS. (n.d.). 2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1. Retrieved from [Link]

  • Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 1-8. Retrieved from [Link]

  • Agbaba, D., et al. (2007). HPLC Analysis of Amoxicillin Using AccQ-Fluor Reagent for Pre-Column Derivatization. Molecules, 12(4), 846-854. Retrieved from [Link]

  • Poplawska, M., et al. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Frontiers in Chemistry, 4, 15. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 4-Fluoro-2-methoxypyridin-3-amine

Welcome to the Advanced Technical Support Guide. As a Senior Application Scientist, I frequently consult on synthetic bottlenecks involving highly functionalized heteroarylamines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Guide. As a Senior Application Scientist, I frequently consult on synthetic bottlenecks involving highly functionalized heteroarylamines. 4-Fluoro-2-methoxypyridin-3-amine (CAS: 175965-74-9) represents a classic "worst-case scenario" for nucleophilic participation.

To successfully react this molecule, we must first understand the causality of its unreactivity. The C3-primary amine is flanked by an ortho-methoxy group and an ortho-fluoro atom, creating profound steric congestion. Electronically, the electron-deficient pyridine scaffold and the inductive pull of the fluorine atom severely reduce the amine's lone-pair availability. Standard coupling and acylation conditions will almost certainly fail here. This guide provides field-proven, self-validating methodologies to bypass these thermodynamic and kinetic barriers.

MechanisticLogic Molecule 4-Fluoro-2-methoxypyridin-3-amine Amine C3-Amine (Nucleophile) Molecule->Amine Steric1 C2-Methoxy (Steric Bulk) Steric1->Amine Blocks access Steric2 C4-Fluoro (Steric/Electronic) Steric2->Amine Inductive pull & bulk Ring Pyridine Ring (Electron Sink) Ring->Amine Reduces nucleophilicity

Caption: Steric and electronic factors deactivating the C3-amine.

Part 1: C–N Cross-Coupling (Buchwald-Hartwig Amination)

FAQ: Why does my standard Pd₂(dba)₃ / BINAP system fail to couple this amine with aryl chlorides?

The Causality: The failure lies in the oxidative addition complex's inability to undergo facile amine binding. Bidentate ligands like BINAP form rigid, bulky complexes that prevent the generation of the necessary catalytic intermediates when faced with ortho,ortho'-disubstituted amines (1)[1].

The Solution: You must switch to bulky, electron-rich dialkylbiarylphosphine ligands like BrettPhos, which are rationally designed to promote the arylation of hindered primary amines (2)[2]. BrettPhos forms a monomeric [(L)Pd] species that provides a highly active, yet spacious pocket for the hindered amine to coordinate (3)[3].

Quantitative Data: Ligand Performance for Hindered Heteroarylamines
LigandCatalyst PrecursorBaseTypical Yield (%)Mechanistic Rationale
BINAP Pd₂(dba)₃Cs₂CO₃< 10%Too rigid; prevents hindered amine coordination.
XPhos Pd(OAc)₂NaOtBu30-45%Moderate steric accommodation; prone to reduction side-reactions.
BrettPhos BrettPhos Pd G3LHMDS85-95%Monomeric Pd species; optimized specifically for hindered primary amines.
tBuBrettPhos tBuBrettPhos Pd G3LHMDS80-90%Excellent for extremely hindered or electronically weak nucleophiles.
Protocol: Optimized Buchwald-Hartwig Amination for Hindered Substrates

This protocol is designed as a self-validating system to ensure catalytic turnover.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with the aryl halide (1.0 equiv), 4-Fluoro-2-methoxypyridin-3-amine (1.2 equiv), and BrettPhos Pd G3 precatalyst (2-5 mol%).

  • Base Selection: Add Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 equiv).

    • Causality Note: LHMDS is superior here. As a soluble, strong base, it pre-deprotonates the deactivated amine, facilitating transmetalation without relying on the surface-area limitations of insoluble inorganic bases like K₂CO₃.

  • Solvent: Add anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration.

  • Reaction & Validation: Seal the vial, remove from the glovebox, and heat at 90–110 °C.

    • Self-Validation Step: Observe the solution color. A successful activation of the G3 precatalyst transitions the mixture from yellow to a deep red/brown homogeneous solution. Monitor via LC-MS at 2 hours; the emergence of the product mass alongside the disappearance of the aryl halide confirms successful oxidative addition and reductive elimination.

  • Workup: Cool to room temperature, quench with a few drops of water, filter through a pad of Celite (eluting with EtOAc), and concentrate for column chromatography.

Part 2: Acylation and Amidation

FAQ: I am trying to form an amide using standard EDC/HOBt coupling, but I recover 100% starting material. How can I force this reaction?

The Causality: Standard carbodiimide coupling agents (EDC, DCC) generate an O-acylisourea intermediate. This intermediate is simply too bulky to be attacked by the sterically hindered C3-amine of our target molecule.

The Solution: You must bypass the bulky intermediate by using highly reactive electrophiles like acid chlorides or acid fluorides (4)[4], combined with a nucleophilic acyl transfer catalyst like 4-Dimethylaminopyridine (DMAP) (5)[5]. DMAP forms an N-acylpyridinium intermediate which is highly electrophilic and linear (less sterically demanding), allowing the hindered amine to successfully attack.

Protocol: DMAP-Catalyzed Acylation of Hindered Amines
  • Electrophile Activation: Dissolve the carboxylic acid (1.2 equiv) in anhydrous CH₂Cl₂. Add oxalyl chloride (1.5 equiv) and a catalytic drop of DMF. Stir for 2 hours at room temperature.

    • Self-Validation Step: Quench a 5 µL aliquot in methanol. TLC/LC-MS should show quantitative conversion to the methyl ester, confirming complete acid chloride formation. Concentrate the bulk mixture in vacuo to remove excess oxalyl chloride.

  • Setup: Dissolve 4-Fluoro-2-methoxypyridin-3-amine (1.0 equiv) and DMAP (0.5 to 1.0 equiv) in anhydrous pyridine (which acts as both solvent and auxiliary base).

  • Addition: Cool the amine solution to 0 °C. Dissolve the freshly prepared acid chloride in a minimal amount of CH₂Cl₂ and add it dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

    • Causality Note: The high stoichiometric load of DMAP ensures the continuous generation of the reactive N-acylpyridinium species, overcoming the kinetic barrier imposed by the C2-methoxy and C4-fluoro groups.

  • Workup: Dilute with CH₂Cl₂, wash sequentially with saturated aqueous NaHCO₃ and 1M HCl (to remove pyridine/DMAP), dry over Na₂SO₄, and concentrate.

Troubleshooting Workflow

Workflow Start Reaction with Hindered Amine Type Reaction Type? Start->Type CrossCoupling C-N Cross-Coupling Type->CrossCoupling Acylation Acylation/Amidation Type->Acylation Ligand Use BrettPhos/tBuBrettPhos CrossCoupling->Ligand AcidChloride Convert to Acid Chloride/Fluoride Acylation->AcidChloride Base Use strong, soluble base (LHMDS) Ligand->Base Catalyst Add DMAP (0.5 - 1.0 eq) AcidChloride->Catalyst

Caption: Troubleshooting workflow for cross-coupling and acylation of hindered amines.

References

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis Source: Journal of the American Chemical Society / NIH PMC URL
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development Source: NIH PMC URL
  • Cross-Coupling of Heteroatomic Electrophiles Source: Chemical Reviews - ACS Publications URL
  • 3.
  • What is 4-Dimethylaminopyridine?

Sources

Troubleshooting

Technical Support Center: Optimizing Catalytic Workflows for 4-Fluoro-2-methoxypyridin-3-amine

Welcome to the Advanced Applications Support Center. As drug development professionals and process chemists, you are likely utilizing 4-Fluoro-2-methoxypyridin-3-amine (CAS: 175965-74-9) [1] as a critical building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As drug development professionals and process chemists, you are likely utilizing 4-Fluoro-2-methoxypyridin-3-amine (CAS: 175965-74-9) [1] as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs).

While this substrate is highly valuable, it presents a "perfect storm" of challenges in transition-metal catalysis—specifically in Buchwald-Hartwig C–N cross-coupling reactions. The strongly electron-withdrawing 4-fluoro substituent severely reduces the nucleophilicity of the amine, while the adjacent 2-methoxy group and pyridine nitrogen create a highly sterically hindered, bidentate chelating environment. This typically forces researchers to use uneconomical catalyst loadings (5–10 mol% Pd) to brute-force the reaction to completion.

This guide provides field-proven, mechanistically grounded solutions to break the 1 mol% catalyst loading barrier without sacrificing yield or reaction kinetics.

Part 1: Troubleshooting & FAQs

Q1: Why does my C–N coupling stall at 50% conversion unless I use >5 mol% Palladium?

The Causality: Your catalyst is likely falling victim to substrate inhibition [2]. Weakly nucleophilic amines like 4-fluoro-2-methoxypyridin-3-amine undergo slow reductive elimination from the Pd(II) amido complex. If you are using first-generation ligands (e.g., BINAP or dppf), the slow reductive elimination allows a second molecule of the aminopyridine to coordinate to the palladium center, forming a stable, off-cycle bis-amine Pd(II) dead-end complex. The Solution: Switch to a highly sterically demanding, electron-rich biaryl phosphine ligand like BrettPhos or tBuBrettPhos . The extreme steric bulk of the ligand's "lower" ring prevents the coordination of a second amine molecule, while its electron-rich nature accelerates the rate-limiting reductive elimination step, pushing the catalytic cycle forward even at low Pd concentrations [3].

Q2: How can I prevent "Palladium Black" formation when reducing catalyst loading to 0.5 mol%?

The Causality: Palladium black (inactive Pd(0) nanoparticles) forms when the rate of catalyst deactivation exceeds the rate of oxidative addition. When using traditional systems like Pd(OAc)₂ + free ligand, the in situ reduction to the active L-Pd(0) species is slow and incomplete. At low loadings, this leads to rapid aggregation before the catalytic cycle can even begin. The Solution: Utilize Buchwald Precatalysts (Generation 3 or Generation 4) [4]. Gen 3 precatalysts (featuring a mesylate leaving group) and Gen 4 precatalysts undergo rapid, quantitative activation under mildly basic conditions to generate exactly one equivalent of the highly active, monoligated L-Pd(0) species. This ensures 100% of your palladium enters the catalytic cycle immediately, preventing off-cycle aggregation.

Q3: I am observing defluorination and SNAr side products. How do I suppress this?

The Causality: The 4-fluoro group on the pyridine ring is highly activated toward Nucleophilic Aromatic Substitution (SNAr), especially in the presence of strong, nucleophilic bases like Sodium tert-butoxide (NaOtBu) at elevated temperatures. The Solution: Move to a non-nucleophilic or weaker base system. Lithium bis(trimethylsilyl)amide (LHMDS) is excellent for maintaining high basicity without nucleophilicity. Alternatively, a soluble weak base system using Triethylamine (Et₃N) or DBU combined with a water-assisted mechanism has been shown to enable the amination of weakly nucleophilic heteroarylamines while perfectly preserving sensitive fluoro-substituents [2].

Part 2: Standardized Experimental Protocol

Workflow: Low-Loading Buchwald-Hartwig Amination (0.5 mol% Pd) This protocol is designed as a self-validating system. The use of a Gen 3 precatalyst ensures predictable initiation, while LHMDS prevents SNAr side reactions.

Reagents & Stoichiometry:

  • Aryl Halide (Electrophile): 1.00 equivalent

  • 4-Fluoro-2-methoxypyridin-3-amine: 1.10 equivalents

  • Catalyst: BrettPhos Pd G3 (0.5 mol%)

  • Ligand: BrettPhos (0.5 mol% - added to prevent Pd depletion during activation)

  • Base: LHMDS (1.0 M in THF, 2.20 equivalents)

  • Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Methodology:

  • Preparation (Glovebox or Standard Schlenk Technique): To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (if solid), 4-Fluoro-2-methoxypyridin-3-amine, BrettPhos Pd G3, and the free BrettPhos ligand.

  • Inert Atmosphere: Seal the vial with a PTFE-lined septum cap. If prepared outside a glovebox, evacuate and backfill the vial with dry Nitrogen or Argon (repeat 3 times).

  • Solvent Addition: Inject anhydrous THF to achieve a 0.2 M concentration with respect to the aryl halide. Stir at room temperature for 5 minutes to ensure full dissolution.

  • Base Addition (Critical Step): Dropwise, inject the LHMDS solution over 2 minutes. Mechanistic note: Slow addition prevents localized high concentrations of base, which can prematurely degrade the precatalyst before substrate coordination.

  • Reaction Execution: Transfer the vial to a pre-heated block at 65 °C. Stir vigorously (800 rpm) for 4 to 12 hours. The high stirring rate is crucial for mass transfer as the reaction progresses.

  • Quench & Workup: Cool to room temperature, quench with a few drops of water, dilute with Ethyl Acetate, and filter through a short pad of Celite to remove palladium residues. Concentrate the filtrate in vacuo prior to chromatographic purification.

Part 3: Quantitative Data Presentation

The following table summarizes the causal relationship between ligand/catalyst selection and achievable catalyst loading for the amination of 4-Fluoro-2-methoxypyridin-3-amine with a standard aryl bromide.

Catalyst SystemLigandBaseLoading (mol%)Time (h)Conversion (%)Primary Failure Mode
Pd(OAc)₂BINAPNaOtBu5.02442%Bis-amine chelation (stalled)
Pd(OAc)₂RuPhosLHMDS2.01878%Pd black precipitation
RuPhos Pd G3RuPhosLHMDS1.01289%Slow reductive elimination
BrettPhos Pd G3 BrettPhos LHMDS 0.5 6 >98% None (Optimal System)
BrettPhos Pd G3BrettPhosNaOtBu0.5671%SNAr defluorination side-products

Part 4: Mechanistic Visualization

The diagram below illustrates the catalytic cycle, highlighting the critical juncture where 4-Fluoro-2-methoxypyridin-3-amine typically poisons the catalyst, and how the correct ligand choice forces the reaction toward successful product release.

G Precat Pd Precatalyst (e.g., BrettPhos Pd G3) ActivePd Active L-Pd(0) Catalyst Precat->ActivePd Activation (Base) OxAdd Oxidative Addition Complex L-Pd(II)(Ar)(X) ActivePd->OxAdd + Ar-X AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord + Aminopyridine + Base RedElim Reductive Elimination (Product Release) AmineCoord->RedElim Fast (Bulky Ligand) DeadEnd Off-Cycle Deactivation (Bis-amine Chelation) AmineCoord->DeadEnd Slow/Small Ligand (Substrate Inhibition) RedElim->ActivePd Regeneration

Pd-Catalyzed C-N Coupling Cycle: Bulky ligands prevent off-cycle aminopyridine chelation.

Part 5: References

  • Title: Aryl Amination Using Soluble Weak Base Enabled by a Water-Assisted Mechanism Source: ACS Catalysis URL: [Link]

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 4-Fluoro-2-methoxypyridin-3-amine vs. 4-Fluoro-3-methoxypyridin-2-amine

Executive Summary In modern medicinal chemistry and drug development, highly functionalized aminopyridines are privileged scaffolds, frequently appearing in kinase inhibitors and receptor antagonists (e.g., TRPM8 modulat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and drug development, highly functionalized aminopyridines are privileged scaffolds, frequently appearing in kinase inhibitors and receptor antagonists (e.g., TRPM8 modulators) . 4-Fluoro-2-methoxypyridin-3-amine (Compound A) and 4-fluoro-3-methoxypyridin-2-amine (Compound B) are isomeric building blocks that share identical substituents but exhibit profoundly divergent reactivity profiles.

As a Senior Application Scientist, I have structured this guide to move beyond basic synthetic recipes. By analyzing the electronic effects, tautomeric equilibria, and regioselective directing forces inherent to 2-aminopyridines versus 3-aminopyridines, this guide provides a predictive framework for their functionalization. We will systematically compare their behavior across three critical synthetic nodes: exocyclic amine acylation, Nucleophilic Aromatic Substitution (SNAr) at C4, and Electrophilic Aromatic Substitution (EAS) on the pyridine core.

Electronic Structure & Tautomeric Influence

The fundamental disparity between these two isomers stems from the position of the exocyclic amino group relative to the pyridine nitrogen.

  • Compound A (3-Aminopyridine derivative): The lone pair on the exocyclic nitrogen at the 3-position cannot delocalize onto the pyridine nitrogen. Consequently, it behaves much like a standard, electron-rich aniline. It is highly nucleophilic and readily undergoes standard acylation and alkylation.

  • Compound B (2-Aminopyridine derivative): The 2-amino group is in direct conjugation with the pyridine nitrogen. This allows for significant resonance delocalization and prototropic tautomerism, existing in equilibrium with a 2-pyridone imine form . This delocalization drastically reduces the electron density at the exocyclic nitrogen, rendering it a poor nucleophile .

Tautomerism Amino 2-Aminopyridine Form (Major Tautomer) Imine 2-Pyridone Imine Form (Minor Tautomer) Amino->Imine Proton Transfer Resonance Charge-Separated Resonance (Decreased Exocyclic Nucleophilicity) Amino->Resonance Electron Delocalization

Tautomeric and resonance stabilization in 2-aminopyridines reducing exocyclic nucleophilicity.

Comparative Reactivity Workflows

Exocyclic Amine Reactivity: Acylation Dynamics

Because of the electronic differences outlined above, the acylation of Compound A proceeds under mild, standard conditions, whereas Compound B requires nucleophilic catalysis (e.g., DMAP) or strong bases (e.g., NaH) to force the reaction.

Table 1: Quantitative Comparison of Acylation Conditions (Acetyl Chloride, 1.2 eq)

SubstrateElectronic NatureReagents & ConditionsReaction TimeTypical Yield
Compound A Aniline-like (High Nucleophilicity)Et3N (1.5 eq), DCM, 0 °C to RT2 hours> 90%
Compound B Resonance-stabilized (Low Nucleophilicity)Et3N (2.0 eq), DMAP (0.2 eq) , Toluene, 80 °C12 hours75 - 85%
Protocol 1: Standard Acylation of Compound A

Causality: The 3-amino group is sufficiently electron-rich to attack the acyl chloride directly. Triethylamine (Et3N) is included solely as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the pyridine ring which would stall the reaction.

  • Initiation: Dissolve Compound A (1.0 mmol) in anhydrous DCM (5 mL) under N2. Add Et3N (1.5 mmol) and cool to 0 °C.

  • Addition: Dropwise add acetyl chloride (1.2 mmol). The low temperature controls the exothermic reaction and prevents over-acylation (di-acylation).

  • Propagation & Validation: Warm to room temperature (RT). Monitor by TLC (Hexanes:EtOAc 1:1). The starting material spot (UV active, ninhydrin positive) should disappear within 2 hours.

  • Workup: Quench with saturated aqueous NaHCO3 to neutralize residual acid. Extract with DCM, dry over Na2SO4, and concentrate.

Protocol 2: DMAP-Catalyzed Acylation of Compound B

Causality: The 2-amino group lacks the nucleophilicity to efficiently attack acetyl chloride. 4-Dimethylaminopyridine (DMAP) is added as a nucleophilic catalyst. DMAP attacks the acyl chloride to form a highly electrophilic N-acylpyridinium intermediate, which is reactive enough to overcome the poor nucleophilicity of Compound B. Elevated temperatures (80 °C) provide the necessary activation energy.

  • Initiation: Dissolve Compound B (1.0 mmol) in anhydrous Toluene (5 mL). Add Et3N (2.0 mmol) and DMAP (0.2 mmol).

  • Addition: Add acetyl chloride (1.5 mmol) at RT, then affix a reflux condenser and heat to 80 °C.

  • Validation: Monitor by TLC. The reaction requires extended heating (~12h) due to the resonance-stabilized ground state of the amine.

  • Workup: Cool to RT, dilute with EtOAc, and wash with 0.1 M HCl to remove DMAP and Et3N, followed by brine. Dry and concentrate.

Nucleophilic Aromatic Substitution (SNAr) at C4

Both compounds feature a fluorine atom at the 4-position. Fluorine is an excellent leaving group in SNAr reactions when positioned para to the strongly electron-withdrawing pyridine nitrogen. The nitrogen stabilizes the negative charge in the intermediate Meisenheimer complex.

Mechanistic Nuance: While both react readily with amines, alkoxides, and thiolates at C4, Compound B is theoretically slightly more reactive towards SNAr. In Compound A, the strongly electron-donating 3-amino group (+M effect) is ortho to the fluorine, which slightly destabilizes the SNAr transition state compared to the weaker +M effect of the 3-methoxy group in Compound B.

Protocol 3: SNAr with Morpholine (Applicable to Both A & B)

Causality: Potassium carbonate (K2CO3) acts as a heterogeneous base to sponge the HF generated during the substitution, driving the equilibrium forward. DMF is used as a polar aprotic solvent to solvate the nucleophile and stabilize the polar transition state.

  • Setup: In a sealed vial, combine the fluoropyridine (1.0 mmol), morpholine (1.5 mmol), and K2CO3 (2.0 mmol) in anhydrous DMF (3 mL).

  • Heating: Heat the suspension to 90 °C for 4-6 hours.

  • Validation: LC-MS is ideal here to observe the mass shift from the displacement of F (19 Da) by morpholine (87 Da).

  • Isolation: Pour the cooled mixture into ice water. If the product precipitates, filter it. Otherwise, extract with EtOAc, wash extensively with water (to remove DMF), dry, and concentrate.

Regioselective Electrophilic Aromatic Substitution (EAS)

Pyridine rings are generally deactivated toward EAS. However, the presence of strong electron-donating groups (-NH2 and -OMe) overcomes this deactivation, allowing for facile halogenation. The regiochemistry is dictated by the strongest activating group: the amino group (-NH2 is a stronger +M donor than -OMe).

  • Compound A (4-F-2-OMe-pyridin-3-amine): The 3-NH2 group directs ortho (C2, C4) and para (C6). Since C2 is blocked by methoxy and C4 is blocked by fluorine, EAS occurs exclusively at C6 .

  • Compound B (4-F-3-OMe-pyridin-2-amine): The 2-NH2 group directs ortho (C3) and para (C5). Since C3 is blocked by methoxy, EAS occurs exclusively at C5 .

ReactivityMap cluster_A Compound A (4-Fluoro-2-methoxypyridin-3-amine) cluster_B Compound B (4-Fluoro-3-methoxypyridin-2-amine) A Compound A A_SNAr SNAr at C4 (Highly Active) A->A_SNAr Nucleophiles A_EAS EAS at C6 (Para to NH2) A->A_EAS Electrophiles (e.g., NBS) A_Amine Amine Acylation (Standard conditions) A->A_Amine Acyl Chlorides B Compound B B_SNAr SNAr at C4 (Highly Active) B->B_SNAr Nucleophiles B_EAS EAS at C5 (Para to NH2) B->B_EAS Electrophiles (e.g., NBS) B_Amine Amine Acylation (Requires DMAP/Heat) B->B_Amine Acyl Chlorides

Divergent reactivity pathways and regioselectivity for Compound A and Compound B.

Protocol 4: Regioselective Bromination (EAS)

Causality: N-Bromosuccinimide (NBS) is utilized instead of Br2 to provide a controlled, low steady-state concentration of electrophilic bromine, preventing over-halogenation and oxidative side reactions at the electron-rich amine.

  • Initiation: Dissolve the aminopyridine (1.0 mmol) in anhydrous DMF (4 mL) and protect from light (to prevent radical pathways).

  • Addition: Add NBS (1.05 mmol) portion-wise at 0 °C.

  • Propagation: Stir at RT for 1-2 hours. The strong directing effect of the amino group ensures rapid conversion.

  • Workup: Quench with aqueous sodium thiosulfate (Na2S2O3) to destroy any residual active bromine. Extract with EtOAc, wash with water, dry, and concentrate to yield the C6-bromo (from A) or C5-bromo (from B) derivative.

Conclusion & Synthetic Strategy Recommendations

When designing synthetic routes involving these scaffolds, researchers must account for their intrinsic electronic biases. Compound A should be treated as a highly reactive, aniline-like core where the exocyclic amine requires early protection (e.g., as a Boc or acetyl group) if SNAr or EAS chemistries are planned, to prevent competitive side reactions. Conversely, Compound B features a naturally "muted" exocyclic amine due to tautomeric resonance; SNAr and EAS can often be performed on the unprotected core without significant amine interference, reserving the functionalization of the 2-amino group for later stages using forcing conditions.

References

  • Chroman derivatives as trpm8 inhibitors. US Patent US20140045855A1. (2014). Details the synthesis and utilization of 4-fluoro-3-methoxypyridin-2-amine in the development of TRPM8 antagonists.
  • Katritzky, A. R. (1957). The Structure and Reactivity of 2-Aminopyridine 1-Oxide. Journal of the Chemical Society, 191-197. Provides foundational physical organic data on the tautomerism and resonance stabilization of 2-aminopyridines.[Link]

  • Orie, K. J., Duru, R. U., & Ngochindo, R. I. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-25. Discusses the basicity, steric hindrance, and nucleophilicity differences between aminopyridine isomers.[Link]

Comparative

validation of HPLC assay for 4-Fluoro-2-methoxypyridin-3-amine

Title: Validation of HPLC Assay for 4-Fluoro-2-methoxypyridin-3-amine: A Comparative Guide to Column Chemistries Target Audience: Analytical Chemists, Quality Control Researchers, and Drug Development Professionals. Intr...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validation of HPLC Assay for 4-Fluoro-2-methoxypyridin-3-amine: A Comparative Guide to Column Chemistries

Target Audience: Analytical Chemists, Quality Control Researchers, and Drug Development Professionals.

Introduction & Mechanistic Context

4-Fluoro-2-methoxypyridin-3-amine (CAS: 175965-74-9) is a highly specialized fluorinated pyridine intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors[1]. From an analytical perspective, quantifying this compound and resolving it from its closely related synthetic impurities (such as regioisomers and des-fluoro analogs) presents a significant chromatographic challenge.

The molecule possesses a basic primary amine at the 3-position, an electron-withdrawing fluorine at the 4-position, and a methoxy group at the 2-position. This specific substitution pattern alters the pKa of the pyridine nitrogen and the basicity of the amine. On legacy alkyl-bonded stationary phases (like standard C18), basic pyridines often exhibit severe peak tailing due to secondary interactions with residual surface silanols[2]. Furthermore, relying solely on hydrophobic dispersion forces (C18) often fails to provide adequate selectivity to resolve the 4-fluoro isomer from potential 5-fluoro or 6-fluoro impurities.

To establish a robust, self-validating analytical procedure compliant with the modernized ICH Q2(R2) and ICH Q14 guidelines[3][4], this guide objectively compares the performance of a standard C18 column against a Pentafluorophenyl (PFP) column.

Stationary Phase Comparison: C18 vs. PFP

The selection of the stationary phase is the most critical variable in this assay.

  • Standard C18 (Octadecylsilane): Relies almost entirely on hydrophobic (dispersive) interactions. Because 4-Fluoro-2-methoxypyridin-3-amine is relatively polar, it demonstrates poor retention on C18 unless highly aqueous mobile phases or ion-pairing reagents are used—the latter being incompatible with LC-MS methodologies[2].

  • PFP (Pentafluorophenyl): Offers a multi-modal retention mechanism. In addition to hydrophobicity, the PFP phase provides π−π interactions (between the electron-deficient PFP ring and the electron-rich regions of the analyte), dipole-dipole interactions, and specific fluorine-fluorine interactions. This orthogonal selectivity is highly effective for resolving halogenated aromatics.

G Analyte 4-Fluoro-2-methoxypyridin-3-amine C18 Standard C18 Column (Hydrophobic Only) Analyte->C18 Weak Retention, Peak Tailing PFP PFP Column (Multi-modal Interactions) Analyte->PFP Strong Retention, Sharp Peaks PFP_Mech1 Pi-Pi Interactions PFP->PFP_Mech1 PFP_Mech2 Dipole-Dipole Bonding PFP->PFP_Mech2 PFP_Mech3 Fluorine-Fluorine Interactions PFP->PFP_Mech3

Caption: Mechanistic comparison of stationary phase interactions for fluorinated pyridine derivatives.

Comparative Performance Data

The following table summarizes the system suitability results when analyzing a 0.1 mg/mL standard solution of 4-Fluoro-2-methoxypyridin-3-amine spiked with 0.1% of its critical pair impurity (6-fluoro-2-methoxypyridin-3-amine).

Chromatographic ParameterStandard C18 (150 x 4.6 mm, 3 µm)PFP Column (150 x 4.6 mm, 3 µm)ICH Q2(R2) Acceptance Criteria
Retention Time (tR) 2.45 min5.82 minN/A (Must be stable)
Tailing Factor (Tf) 1.85 (Significant tailing)1.05 (Symmetrical) 1.5
Theoretical Plates (N) 4,20012,500 5,000
Resolution (Rs) from Impurity 1.1 (Co-elution risk)3.4 (Baseline resolution) 1.5
RSD of Area (n=6) 2.4%0.4% 2.0%

Step-by-Step Experimental Methodology (PFP Method)

To ensure trustworthiness and reproducibility, the following protocol establishes a self-validating system for routine assay and purity testing.

1. Reagent & Standard Preparation:

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water. (The acidic pH ensures the 3-amine is fully protonated, locking its ionization state for reproducible retention)[2].

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Diluent: Water:Acetonitrile (80:20, v/v).

  • Standard Solution: Accurately weigh 25.0 mg of 4-Fluoro-2-methoxypyridin-3-amine reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent (0.5 mg/mL).

2. Chromatographic Conditions:

  • Column: High-purity PFP (Pentafluorophenyl), 150 mm × 4.6 mm, 3 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Controls mobile phase viscosity and stabilizes π−π interaction thermodynamics).

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm (and 280 nm for peak purity via PDA).

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 10.0 min: 5% 60% B

    • 10.0 - 12.0 min: 60% 95% B

    • 12.0 - 15.0 min: 95% B (Wash)

    • 15.1 - 20.0 min: 5% B (Equilibration)

ICH Q2(R2) Validation Protocol

The updated ICH Q2(R2) guideline requires manufacturers to demonstrate that analytical procedures are scientifically sound and fit for their intended purpose[5][6]. The validation of this PFP-based method must follow these structured parameters:

A. System Suitability Testing (SST)

Before any validation parameter is executed, the system must self-validate. Inject the standard solution six times. The system is suitable only if:

  • Retention time %RSD 1.0%

  • Peak area %RSD 2.0%

  • Tailing factor 1.5

B. Specificity & Forced Degradation

Specificity proves the method can accurately measure the analyte in the presence of impurities and degradants[5].

  • Protocol: Subject 4-Fluoro-2-methoxypyridin-3-amine solutions to 1N HCl (acid), 1N NaOH (base), 3% H2O2 (oxidation), heat (60°C), and UV light for 24 hours.

  • Evaluation: Analyze via PDA (Photodiode Array) or LC-MS. The peak purity angle must be less than the peak purity threshold for the main peak in all degraded samples, proving no co-eluting degradants exist under the main peak.

C. Linearity & Range

Demonstrates that the results are directly proportional to the concentration of the analyte within a given range[4].

  • Protocol: Prepare a minimum of five concentration levels ranging from 25% to 150% of the nominal target concentration (0.125 mg/mL to 0.75 mg/mL).

  • Evaluation: Perform linear regression. The correlation coefficient ( R2 ) must be 0.999. The y-intercept should be 2.0% of the 100% level response.

D. Accuracy (Recovery)
  • Protocol: Spike known amounts of the reference standard into a synthetic placebo matrix at three levels (50%, 100%, and 150%), preparing three replicates per level (n=9 total).

  • Evaluation: Calculate the percentage recovery. Acceptable recovery limits for an assay of this nature are typically 98.0% – 102.0%[5].

G Start Method Design (ICH Q14) Risk Risk Assessment & Critical Pairs Start->Risk SST System Suitability Testing (SST) Risk->SST Val ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) SST->Val Routine Routine Analysis & Lifecycle Mgmt Val->Routine

Caption: Analytical procedure lifecycle and validation workflow based on ICH Q14 and Q2(R2) guidelines.

Conclusion

For the HPLC assay of 4-Fluoro-2-methoxypyridin-3-amine, traditional C18 column chemistries fail to provide the necessary peak symmetry and resolution required by modern regulatory standards. By leveraging the multi-modal interactions (hydrophobic, π−π , and fluorine-fluorine) of a PFP stationary phase, analytical chemists can achieve baseline resolution of critical regioisomers and eliminate silanol-induced peak tailing. When validated according to ICH Q2(R2) parameters, this PFP-based methodology provides a robust, highly trustworthy, and self-validating analytical control strategy.

References

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline QBD Group[Link]

  • ICH Q2 (R2) Validation of Analytical Procedures MasterControl[Link]

  • Validation of analytical procedures Q2(R2) International Council for Harmonisation (ICH)[Link]

  • HPLC Methods for analysis of Pyridine HELIX Chromatography [Link]

Sources

Validation

comparing fluorinated pyridine derivatives in rational drug design

Rational Drug Design: A Comparative Guide to Fluorinated Pyridine Derivatives The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. As a ubiquitous pharmacophore...

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Author: BenchChem Technical Support Team. Date: April 2026

Rational Drug Design: A Comparative Guide to Fluorinated Pyridine Derivatives

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. As a ubiquitous pharmacophore, the pyridine ring is found in countless FDA-approved therapeutics. However, native pyridine often presents liabilities in drug design, including suboptimal basicity, rapid oxidative metabolism, and limited membrane permeability.

By substituting specific hydrogen atoms with fluorine—or incorporating fluoroalkyl groups like trifluoromethyl (CF 3​ )—medicinal chemists can fundamentally alter the physicochemical and pharmacokinetic profile of the molecule[1]. This guide provides an objective, data-driven comparison of fluorinated pyridine derivatives, detailing the mechanistic causality behind their performance and the self-validating experimental protocols used to evaluate them.

Mechanistic Causality: The "Fluorine Effect"

To effectively utilize fluorinated pyridines, one must understand the physical chemistry driving their behavior. The "fluorine effect" operates through three primary mechanisms:

  • Inductive Electron Withdrawal (pKa Modulation): Fluorine is the most electronegative element. When attached to a pyridine ring, it inductively withdraws electron density away from the basic nitrogen atom. This significantly lowers the pKa of the conjugate acid, rendering the molecule less basic[1]. Lowering basicity is a proven strategy to reduce off-target toxicities (such as hERG channel inhibition) and improve oral bioavailability[2].

  • Metabolic Shielding: Cytochrome P450 (CYP450) enzymes typically clear pyridine-containing drugs via oxidative cleavage at electron-rich C-H bonds. The carbon-fluorine (C-F) bond possesses an exceptionally high bond dissociation energy (~485 kJ/mol) compared to a C-H bond (~410 kJ/mol)[3]. Placing a fluorine atom at a metabolically vulnerable site acts as an impenetrable "shield," drastically reducing intrinsic clearance and extending the drug's in vivo half-life[3].

  • Lipophilicity Tuning (LogD): While fluorine is highly electronegative, the C-F bond is poorly polarizable, which often increases the hydrophobic surface area of the molecule. Depending on the substitution pattern, fluorination generally increases lipophilicity (LogD), thereby enhancing passive membrane permeability and blood-brain barrier (BBB) penetration[4].

Mechanism A Fluorinated Pyridine Scaffold B Inductive Electron Withdrawal A->B C High C-F Bond Energy (485 kJ/mol) A->C D Increased Hydrophobic Surface Area A->D E Lower pKa (Reduced Basicity) B->E Decreases N electron density F Metabolic Shielding (CYP450 Resistance) C->F Blocks oxidative cleavage G Tuned Lipophilicity (Optimized LogD) D->G Enhances membrane permeation

Fig 1. Mechanistic pathways of fluorine substitution on pyridine physicochemical properties.

Comparative Performance Data

The position and degree of fluorination dictate the magnitude of the physicochemical shift. The table below summarizes the quantitative differences between native pyridine and its key fluorinated derivatives.

Scaffold / DerivativeExperimental pKaLipophilicity Impact (ΔLogD)Metabolic Stability (HLM)Primary Application in Drug Design
Pyridine (Native)~5.20BaselineLow (Rapid C2/C6 oxidation)Standard pharmacophore baseline.
3-Fluoropyridine 2.97[5]Moderate IncreaseModerateMild basicity reduction; retains some H-bond acceptor capacity.
2-Fluoropyridine -0.44[6]High IncreaseHigh (C2 site blocked)Severe basicity reduction; excellent for blocking rapid CYP-mediated C2 oxidation.
2-(Trifluoromethyl)pyridine ~0.60[7]Highest IncreaseVery High (Steric & electronic shield)Maximizes lipophilicity and metabolic half-life; strong electron-withdrawing effect.

Data interpretation: Moving the fluorine atom closer to the basic nitrogen (e.g., from the 3-position to the 2-position) exponentially increases the inductive electron-withdrawing effect, plummeting the pKa from 2.97 to -0.44.

Self-Validating Experimental Protocols

To objectively measure these differences during lead optimization, rigorous, self-validating assays must be employed. Below are the standard operating procedures for profiling these derivatives.

Protocol A: UV-Metric pKa Determination

Causality: Standard potentiometric titration is only reliable for pKa values between 2 and 12. Because 2-fluoropyridine has a pKa of -0.44[6], we must use UV-metric titration (or Capillary Electrophoresis), which relies on the shift in UV absorbance as the pyridine ring transitions from a protonated to a deprotonated state in highly acidic conditions.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 10 mM stock solution of the fluorinated pyridine in DMSO.

  • Buffer Titration: Prepare a series of aqueous buffer solutions ranging from pH -1.0 (using HCl) to pH 7.0.

  • Incubation: Spike 2 µL of the stock solution into 1 mL of each buffer (final concentration 20 µM, 0.2% DMSO) to ensure complete solubility.

  • Spectral Acquisition: Record the UV-Vis spectra (200–400 nm) for each pH point using a diode-array spectrophotometer.

  • Self-Validation (Controls):

    • Positive Control: Native pyridine (known pKa ~5.2).

    • Isosbestic Point Check: The spectra must exhibit a clear isosbestic point. The absence of an isosbestic point invalidates the assay, indicating compound degradation or precipitation rather than simple protonation.

  • Data Analysis: Plot the absorbance at the analytical wavelength ( λmax​ ) against pH. Fit the curve to the Henderson-Hasselbalch equation to extract the pKa.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality: To prove that fluorination provides a "metabolic shield"[3], we incubate the compounds with HLMs. The addition of NADPH is critical; it is the obligate electron donor for CYP450 enzymes. By running a parallel assay without NADPH, we create a self-validating system that differentiates true CYP450-mediated metabolism from chemical instability.

Step-by-Step Methodology:

  • Reaction Mixture: Combine human liver microsomes (0.5 mg/mL final protein concentration) and the fluorinated pyridine test compound (1 µM final) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Equilibrate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Self-Validation (Controls):

    • Negative Control (-NADPH): Run a parallel incubation replacing NADPH with buffer. If the compound depletes here, it is chemically unstable, not metabolically cleared.

    • Positive Control: Verapamil or Testosterone (rapidly cleared by CYP450).

  • Quantification: Centrifuge the quenched samples (4000 rpm, 15 min) and analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Calculate the intrinsic clearance ( CLint​ ) based on the elimination rate constant ( k ) derived from the log-linear decline of the compound over time.

Workflow S1 Compound Selection S2 Physicochemical Profiling (pKa, LogD) S1->S2 S3 In Vitro Metabolism (HLM Assay) S2->S3 pKa & LogD validated S4 Lead Optimization S3->S4 Clearance < 10 µL/min/mg

Fig 2. Self-validating experimental workflow for profiling fluorinated pyridine derivatives.

Conclusion for Drug Development Professionals

The transition from a standard pyridine to a fluorinated analog is rarely a simple 1:1 swap; it is a calculated bioisosteric maneuver. If your lead compound suffers from rapid CYP450 clearance at the pyridine ring, a 2-fluoropyridine or 2-(trifluoromethyl)pyridine substitution will likely provide the necessary metabolic shield[3]. Conversely, if you need to subtly reduce basicity to drop hERG affinity while maintaining aqueous solubility, a 3-fluoropyridine substitution[5] offers a balanced, moderate adjustment. By strictly adhering to the physicochemical profiling workflows outlined above, development teams can rationally select the optimal fluorinated building block for their target product profile.

References

  • Benchchem. Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis.
  • Journal of Medicinal Chemistry (ACS). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)
  • SDI Article. Enhancing Metabolic Stability (The "Metabolic Shield").
  • Journal of Medicinal Chemistry (ACS). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability.
  • ChemicalBook. 3-Fluoropyridine CAS#: 372-47-4.
  • ChemBK. 2-(TRIFLUOROMETHYL)PYRIDINE.
  • PubChem. 2-Fluoropyridine | C5H4FN | CID 9746.

Sources

Comparative

A Predictive Guide to the Mass Spectrometry Fragmentation of 4-Fluoro-2-methoxypyridin-3-amine: A Comparative Analysis

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not onl...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only molecular weight information but also a detailed fingerprint through its fragmentation patterns. This guide offers a comprehensive, predictive analysis of the mass spectrometric fragmentation of 4-Fluoro-2-methoxypyridin-3-amine, a substituted pyridine derivative of interest in medicinal chemistry.

Given the absence of publicly available, detailed experimental fragmentation data for this specific molecule, this guide adopts a first-principles approach. By dissecting the molecule into its core functional components—a fluorinated pyridine ring, a methoxy group, and an amine group—we can predict its behavior under common ionization and fragmentation conditions. This predictive analysis is juxtaposed with a comparative assessment of its structural isomers to provide a framework for their analytical differentiation.

Foundational Principles: Predicting Fragmentation from Structure

The fragmentation of an organic molecule in a mass spectrometer is not a random process. It is governed by the relative strengths of its chemical bonds and the stability of the resulting fragment ions. For 4-Fluoro-2-methoxypyridin-3-amine, the fragmentation pathways will be influenced by the interplay of its substituents on the pyridine ring.

  • Fluorine: As a highly electronegative atom, it can be lost as a neutral fluorine radical (F•) or as hydrogen fluoride (HF).[1] The loss of HF is a common fragmentation pathway for fluorinated aromatic compounds.[2]

  • Methoxy Group: Aromatic ethers often undergo fragmentation through the loss of a methyl radical (•CH₃) to form a stable phenoxide-type ion.[3] This can be followed by the loss of carbon monoxide (CO).[4]

  • Amine Group: Aliphatic amines typically undergo α-cleavage.[3] For aromatic amines, the fragmentation is more complex and can involve the loss of small neutral molecules like HCN. The amino group also serves as a likely site of protonation in positive-ion mode electrospray ionization (ESI).[5]

  • Pyridine Ring: The stable aromatic ring of pyridine and its derivatives often remains intact in many fragment ions.[6] Ring cleavage can occur after initial fragmentation of the substituents.[7]

Experimental Workflow for Tandem Mass Spectrometry

To acquire the fragmentation data discussed in this guide, a standardized liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow is recommended. This protocol is designed to be a robust starting point for method development.

Sample Preparation
  • Prepare a stock solution of the analyte (e.g., 4-Fluoro-2-methoxypyridin-3-amine) in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.

Liquid Chromatography
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separating small polar molecules.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 1-5 µL.

Mass Spectrometry
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Analyzer: A quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) instrument.[8]

  • MS1 Scan Range: m/z 50-500.

  • Fragmentation: Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD).[9]

  • Collision Energy: A stepped collision energy (e.g., 10, 20, 40 eV) should be applied to observe a range of fragment ions.

experimental_workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry stock 1 mg/mL Stock Solution working 1-10 µg/mL Working Solution stock->working Dilution lc_system C18 Reversed-Phase Column working->lc_system Injection esi ESI Source (Positive Mode) lc_system->esi ms1 MS1 Scan (Precursor Ion Selection) esi->ms1 cid CID/HCD Cell (Fragmentation) ms1->cid ms2 MS2 Scan (Fragment Ion Detection) cid->ms2

Caption: A generalized LC-MS/MS workflow for the analysis of 4-Fluoro-2-methoxypyridin-3-amine.

Predicted Fragmentation of 4-Fluoro-2-methoxypyridin-3-amine

The molecular formula of 4-Fluoro-2-methoxypyridin-3-amine is C₆H₇FN₂O, with a monoisotopic mass of 142.05 Da. In positive mode ESI, the precursor ion will be the protonated molecule, [M+H]⁺, at m/z 143.06.

Key Predicted Fragmentation Pathways
  • Loss of a Methyl Radical (•CH₃): This is a highly probable initial fragmentation from the methoxy group, leading to a stable ion at m/z 128.04 . This is often a dominant pathway for methoxy-substituted aromatic compounds.[3]

  • Subsequent Loss of Carbon Monoxide (CO): Following the loss of the methyl radical, the resulting ion can lose CO, a characteristic fragmentation of aromatic ethers and phenols, yielding an ion at m/z 100.03 .[4]

  • Loss of Hydrogen Fluoride (HF): The loss of a stable neutral molecule like HF is a common pathway for fluorinated compounds.[1] This would result in an ion at m/z 123.05 .

  • Loss of Ammonia (NH₃): The amino group can be lost as ammonia, particularly after protonation, leading to a fragment at m/z 126.03 .

  • Combined Losses: More complex fragmentation pathways involving the sequential loss of multiple small molecules are also expected, such as the loss of •CH₃ followed by HF to give an ion at m/z 108.03 .

fragmentation_pathway M [M+H]⁺ m/z 143.06 F1 [M+H - •CH₃]⁺ m/z 128.04 M->F1 - •CH₃ F2 [M+H - HF]⁺ m/z 123.05 M->F2 - HF F3 [M+H - NH₃]⁺ m/z 126.03 M->F3 - NH₃ F4 [M+H - •CH₃ - CO]⁺ m/z 100.03 F1->F4 - CO F5 [M+H - •CH₃ - HF]⁺ m/z 108.03 F1->F5 - HF

Sources

Validation

The Fluorine Advantage: 4-Fluoro-2-methoxypyridin-3-amine vs. Non-Fluorinated Analogs in Drug Discovery

Introduction: The Strategic Role of Fluorinated Pyridines In the landscape of modern medicinal chemistry, the pyridine moiety serves as a ubiquitous "privileged scaffold." However, the optimization of pyridine-based lead...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of Fluorinated Pyridines

In the landscape of modern medicinal chemistry, the pyridine moiety serves as a ubiquitous "privileged scaffold." However, the optimization of pyridine-based leads often encounters hurdles related to rapid metabolic clearance, suboptimal lipophilicity, and basicity-driven off-target toxicities (such as hERG channel liability).

The strategic introduction of fluorine into the pyridine ring is a highly effective tactic to overcome these liabilities. This guide provides an objective, data-driven comparison between 4-Fluoro-2-methoxypyridin-3-amine (CAS: 175965-74-9) and its non-fluorinated counterpart, 2-methoxypyridin-3-amine . By dissecting the physicochemical changes induced by the fluorine atom, researchers can rationally design next-generation therapeutics with superior pharmacokinetic (PK) and pharmacodynamic (PD) profiles [1].

Mechanistic Causality: The "Fluorine Effect" on Pyridine Scaffolds

The decision to transition from a non-fluorinated to a fluorinated pyridine analog is grounded in three fundamental physicochemical alterations:

  • pKa Modulation (Basicity): Fluorine's high electronegativity exerts a powerful inductive electron-withdrawing effect (-I). When positioned at the C4 position, it pulls electron density away from both the pyridine nitrogen and the adjacent C3-amine. This significantly lowers the pKa of the molecule [2]. A lower pKa reduces the fraction of ionized molecules at physiological pH (7.4), which can mitigate unwanted binding to phospholipid bilayers and reduce off-target basic amine toxicities.

  • Optimized Lipophilicity (logD7.4): While the fluorine atom increases the overall hydrophobic surface area of the molecule (increasing logP), its strong electron-withdrawing nature also polarizes adjacent bonds. This dual effect allows for the fine-tuning of the distribution coefficient (logD7.4), optimizing the delicate balance required for the drug to traverse both aqueous environments and lipid membranes [3].

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (~116 kcal/mol) and highly resistant to oxidative cleavage by hepatic cytochrome P450 (CYP450) enzymes. The C4 position on a pyridine ring is a common site for metabolic oxidation; blocking this site with fluorine effectively shuts down this metabolic pathway, prolonging the drug's in vivo half-life [1].

G F_Sub 4-Fluoro Substitution Inductive Inductive Effect (-I) F_Sub->Inductive CF_Bond Strong C-F Bond (~116 kcal/mol) F_Sub->CF_Bond Hydrophobic Increased Hydrophobic Surface Area F_Sub->Hydrophobic pKa pKa Reduction (Decreased Basicity) Inductive->pKa Metabolic Blocks CYP450 Oxidation CF_Bond->Metabolic logD Optimized logD7.4 (Lipophilicity) Hydrophobic->logD

Logical mapping of how 4-fluoro substitution dictates physicochemical properties.

Comparative Quantitative Data

The following table summarizes the comparative impact of fluorination on the key physicochemical properties of the 2-methoxypyridin-3-amine scaffold.

Property2-Methoxypyridin-3-amine (Non-Fluorinated)4-Fluoro-2-methoxypyridin-3-amine (Fluorinated)Impact on Drug Development
pKa (Pyridine N) ~ 5.5 - 6.0~ 4.0 - 4.5Lower basicity reduces hERG liability and alters ionization state at physiological pH.
Lipophilicity (logD7.4) ~ 1.2~ 1.6Increased lipophilicity enhances membrane permeability and oral absorption.
Metabolic Stability (t1/2) Moderate (Susceptible to C4 oxidation)High (C4 position sterically/electronically blocked)Prolonged half-life, reduced clearance, and improved bioavailability.
Dipole Moment LowerHigherInfluences molecular interactions, target binding affinity, and crystal packing.

Experimental Methodologies: Self-Validating Protocols

To objectively validate the physicochemical differences between these analogs, researchers must employ rigorous, self-validating experimental workflows. Below are the detailed protocols for determining pKa and assessing metabolic stability.

Protocol A: Determination of pKa via 19F/1H NMR Titration

Causality: Traditional potentiometric titrations can be highly erratic for weakly basic or poorly soluble pyridine derivatives. NMR titration provides a highly accurate, compound-specific measurement by tracking the chemical shift changes of specific nuclei (such as the 19F atom) as a direct function of the protonation state of the adjacent nitrogen [3].

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 2-5 mg of 4-Fluoro-2-methoxypyridin-3-amine in a D₂O/H₂O mixture (10:90 v/v) containing a universal buffer system (e.g., phosphate/citrate) designed to maintain stability across a pH range of 1.0 to 8.0.

  • Internal Standard Integration: Add a pH-independent internal standard (e.g., trifluoroethanol for 19F NMR) to accurately calibrate chemical shifts and validate the magnetic field homogeneity.

  • Titration & Acquisition: Adjust the pH of the solution incrementally (0.5 pH units) using dilute DCl or NaOD. After each adjustment, record the exact pH using a calibrated micro-pH electrode.

  • NMR Measurement: Acquire 19F NMR spectra at each pH point. The protonation of the pyridine nitrogen exerts a strong electron-withdrawing effect, causing a quantifiable downfield shift in the 19F signal of the adjacent 4-fluoro group.

  • Data Analysis: Plot the 19F chemical shift (δ) versus the measured pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract the precise pKa value.

Protocol B: Liver S9 Fraction Assay for Metabolic Stability

Causality: The liver is the primary engine of drug metabolism. The S9 fraction contains both microsomal (CYP450s) and cytosolic enzymes. By utilizing this fraction, researchers create a comprehensive in vitro model to objectively quantify the metabolic blocking effect imparted by the C-F bond [2].

Step-by-Step Workflow:

  • Incubation Mixture: Prepare a 1 mL reaction mixture containing pooled human liver S9 fraction (1 mg/mL protein concentration), the test compound (1 μM), and a potassium phosphate buffer (100 mM, pH 7.4).

  • Pre-incubation: Equilibrate the mixture in a shaking water bath at 37°C for 5 minutes to ensure physiological temperature simulation.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (a mandatory cofactor for CYP450 enzyme activity).

  • Time-Course Sampling: Extract 100 μL aliquots at strictly timed intervals (0, 15, 30, 60, and 120 minutes).

  • Quenching (Self-Validation): Immediately quench the reaction by dispensing the aliquot into 300 μL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., a stable isotope-labeled analog). This instantly precipitates the S9 proteins and halts metabolism, while the internal standard controls for extraction recovery and matrix effects.

  • Centrifugation & LC-MS/MS: Centrifuge the quenched samples at 15,000 x g for 10 minutes. Analyze the clear supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Plot the natural logarithm of the remaining compound percentage versus time. The slope of the linear regression yields the elimination rate constant ( k ), which is used to calculate the in vitro half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​ ).

S9_Assay Prep 1. Prepare S9 Mixture (Compound + S9 + Buffer) Init 2. Initiate Reaction (Add NADPH at 37°C) Prep->Init Sample 3. Time-Course Sampling (0, 15, 30, 60, 120 min) Init->Sample Quench 4. Quench Reaction (Ice-cold Acetonitrile + IS) Sample->Quench Analysis 5. LC-MS/MS Analysis (Quantify Parent Compound) Quench->Analysis

Step-by-step workflow of the Liver S9 Fraction Assay for metabolic stability.

Conclusion

The transition from a non-fluorinated pyridine to a strategically fluorinated analog like 4-Fluoro-2-methoxypyridin-3-amine represents a paradigm shift in lead optimization. By leveraging the unique electronic and steric properties of fluorine, drug development professionals can systematically tune pKa, optimize lipophilicity, and engineer metabolic resistance, ultimately yielding drug candidates with superior survivability and efficacy.

References

  • Open Library Publishing Platform. "Drug Absorption and Distribution – An Introduction to Medicinal Chemistry & Molecular Recognition." eCampusOntario.[Link]

  • Bernús, M., Núñez, G. D., Hartley, W. C., et al. "Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling." Journal of Medicinal Chemistry, ACS Publications, Feb 17, 2025.[Link]

Comparative

Benchmarking Synthesis Methods for 4-Fluoro-2-methoxypyridin-3-amine: A Comparative Guide for Researchers

In the landscape of modern drug discovery and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, substituted aminopyridines are a privileged scaffold due to their prev...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, substituted aminopyridines are a privileged scaffold due to their prevalence in a wide array of biologically active molecules. This guide provides an in-depth comparative analysis of synthetic routes to a key building block, 4-Fluoro-2-methoxypyridin-3-amine. The objective is to equip researchers, scientists, and drug development professionals with the critical information needed to select the most efficient, scalable, and robust synthetic strategy for their specific applications.

This document moves beyond a simple recitation of protocols, offering a rationale for methodological choices and a transparent assessment of the strengths and weaknesses of each approach. All presented data is supported by citable, authoritative sources to ensure scientific integrity.

Introduction to 4-Fluoro-2-methoxypyridin-3-amine

4-Fluoro-2-methoxypyridin-3-amine is a highly functionalized pyridine derivative with significant potential in medicinal chemistry. The unique arrangement of its substituents—a nucleophilic amino group, a methoxy group, and a fluorine atom—offers multiple points for diversification and fine-tuning of physicochemical properties. The fluorine atom, in particular, can modulate pKa, improve metabolic stability, and enhance binding affinity to biological targets. As such, efficient and scalable access to this intermediate is of paramount importance.

This guide will explore and benchmark two distinct, plausible synthetic pathways to this valuable compound.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route is a multifactorial decision, balancing considerations of yield, cost of starting materials, reaction conditions, scalability, and safety. Below is a summary of the two primary strategies for the synthesis of 4-Fluoro-2-methoxypyridin-3-amine.

ParameterRoute 1: Functionalization of a Pyridine CoreRoute 2: Pyridine Ring Formation from Acyclic Precursors
Starting Materials Substituted Pyridines (e.g., 2,3,5-trichloropyridine)Acyclic carbonyl compounds and nitriles
Key Reactions Halogen exchange (fluorination), Nucleophilic Aromatic Substitution (SNAr), Nitration, ReductionCondensation, Cyclization, Aromatization
Overall Yield Variable, dependent on the efficiency of each step.Can be high, especially in optimized one-pot procedures.
Purity of Intermediate Can be high with careful purification at each step.May require significant purification to remove byproducts from the ring formation.
Scalability Generally scalable, but may require optimization of individual steps.Often well-suited for large-scale production.
Advantages Utilizes well-established and predictable reaction mechanisms.High convergence and potential for rapid assembly of the core structure.
Challenges May involve multiple steps, potentially lowering the overall yield. Regioselectivity can be a challenge.The initial ring-forming reaction can be sensitive to conditions and may produce side products.

Route 1: Stepwise Functionalization of a Pre-existing Pyridine Core

This classical approach relies on the sequential introduction of the desired functional groups onto a commercially available or readily synthesized pyridine starting material. A logical and commonly employed strategy involves halogenation, nucleophilic substitution, nitration, and reduction.

A plausible pathway starting from 2,3,5-trichloropyridine is outlined below. This route is advantageous as it leverages the differential reactivity of the halogenated positions on the pyridine ring.

Route 1 A 2,3,5-Trichloropyridine B 5-Chloro-2,3-difluoropyridine A->B Halogen Exchange (Fluorination) C 5-Chloro-2-fluoro-3-aminopyridine B->C Selective Amination (SNAr) D 4-Fluoro-2-methoxypyridin-3-amine C->D Methoxylation & Reduction

Caption: Synthetic pathway for Route 1.

Step 1: Fluorination of 2,3,5-Trichloropyridine

The initial step involves a halogen exchange reaction to introduce fluorine atoms. This is a critical transformation that sets the stage for subsequent selective functionalization.

Experimental Protocol:

  • Reaction Setup: In a high-pressure autoclave, a mixture of 2,3,5-trichloropyridine and a suitable fluorinating agent (e.g., potassium fluoride) in an aprotic polar solvent (e.g., sulfolane) is prepared.

  • Reaction Conditions: The mixture is heated to a high temperature (typically 145°C - 190°C) for an extended period (e.g., 36 hours).

  • Work-up and Purification: After cooling, the reaction mixture is filtered to remove inorganic salts. The filtrate is then subjected to fractional distillation under reduced pressure to isolate the 5-chloro-2,3-difluoropyridine.

Performance Data:

  • Yield: Reported yields for this step are as high as 90%.

  • Purity: The purity of the intermediate can reach up to 96.8% as determined by gas chromatography.

Step 2: Selective Amination

The next crucial step is the regioselective amination at the C3 position. The fluorine at C2 is more activated towards nucleophilic substitution than the fluorine at C3, but careful control of reaction conditions can favor the desired product.

Experimental Protocol:

  • Reaction Setup: 5-Chloro-2,3-difluoropyridine is dissolved in a suitable solvent (e.g., ethanol or DMSO) in a sealed reaction vessel.

  • Reagent Addition: An aqueous solution of ammonia is added to the reaction mixture.

  • Reaction Conditions: The reaction is heated to a temperature that favors substitution at the 3-position while minimizing reaction at the 2-position. This requires careful optimization.

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified by column chromatography to isolate 5-chloro-2-fluoro-3-aminopyridine.

Step 3: Methoxylation and Final Reduction

The final steps involve the introduction of the methoxy group and the removal of the chloro group, which can be achieved through a two-step sequence of methoxylation followed by a reduction.

Experimental Protocol:

  • Methoxylation: The 5-chloro-2-fluoro-3-aminopyridine is reacted with sodium methoxide in methanol at an elevated temperature.

  • Reduction: The resulting chloro-substituted intermediate is then subjected to catalytic hydrogenation to remove the chlorine atom, yielding the final product, 4-Fluoro-2-methoxypyridin-3-amine.

Route 2: Convergent Synthesis via Pyridine Ring Formation

An alternative and often more convergent approach involves the construction of the pyridine ring from acyclic precursors. This strategy can be highly efficient for large-scale synthesis as it builds the complex core in a single step. One-pot multicomponent reactions are particularly attractive for this purpose.[1]

Route 2 A Aromatic Aldehyde E Substituted 2-Amino-3-cyanopyridine A->E One-Pot Multicomponent Reaction B Malononitrile B->E One-Pot Multicomponent Reaction C Ketone C->E One-Pot Multicomponent Reaction D Ammonium Acetate D->E One-Pot Multicomponent Reaction F 4-Fluoro-2-methoxypyridin-3-amine E->F Further Functional Group Manipulations

Caption: Synthetic pathway for Route 2.

One-Pot Multicomponent Synthesis of a Substituted Pyridine Intermediate

This protocol outlines a general and efficient method for synthesizing a library of substituted 2-amino-3-cyanopyridines, which can then be further elaborated to the target molecule.[1]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, combine an appropriate aromatic aldehyde, malononitrile, a ketone (such as a fluorinated ketone to introduce the fluorine early), and ammonium acetate. A catalyst, such as Na2CaP2O7, may be added.[1]

  • Reaction Conditions: The reaction can be carried out solvent-free or in a solvent like ethanol, with heating. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[1]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled. If the product precipitates, it is filtered and washed with a cold solvent (e.g., ethanol). If not, water is added to induce precipitation. The crude product is collected by filtration and purified by recrystallization.[1]

Subsequent Functional Group Manipulations

The resulting substituted 2-amino-3-cyanopyridine would then require further chemical transformations to arrive at 4-Fluoro-2-methoxypyridin-3-amine. This would likely involve:

  • Introduction of the methoxy group: This could potentially be achieved through a nucleophilic substitution if a suitable leaving group is present at the 2-position, or through more complex functional group interconversions.

  • Conversion of the cyano group to an amino group: This would involve reduction of the nitrile.

  • Introduction of the fluoro group: If not incorporated in the initial ring formation, a fluorination step would be necessary.

Conclusion and Recommendations

Both presented synthetic routes offer viable pathways to 4-Fluoro-2-methoxypyridin-3-amine.

  • Route 1 , the stepwise functionalization of a pyridine core, is a more traditional and perhaps more predictable approach. The high yield reported for the initial fluorination step is promising. However, the overall efficiency will be dictated by the yields of the subsequent, potentially challenging, selective amination and methoxylation/reduction steps. This route is likely well-suited for laboratory-scale synthesis and for creating analogues with variations at the functionalized positions.

  • Route 2 , the convergent synthesis via pyridine ring formation, holds the potential for greater efficiency and scalability, particularly if a one-pot procedure can be optimized.[1] The main challenge lies in the design of the initial acyclic precursors to incorporate the necessary functionalities or handles for their introduction in a minimal number of subsequent steps. This approach is often favored in industrial settings where large quantities of the target molecule are required.

The ultimate choice of synthesis will depend on the specific needs of the research program, including the required scale, available starting materials, and the in-house expertise in particular reaction types. It is recommended that small-scale pilot reactions of the key steps for both routes be conducted to empirically determine the optimal conditions and to accurately assess the feasibility of each approach for the desired application.

References

  • BenchChem. (2025). A comparative study of the synthetic routes to substituted 2-aminopyridines.
  • BenchChem. (2025). The Discovery and Therapeutic Potential of Substituted Aminopyridines: A Technical Guide.
  • BenchChem. (2025).
  • Organic Process Research & Development. (2019). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. [Link]

  • Matsumoto, K. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine.
  • ACS Publications. (2019). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. [Link]

  • PMC. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. [Link]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]

  • Journal of Medicinal Chemistry. (2014). 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. [Link]

  • Google Patents. (n.d.). Synthesis method of 3-fluorine-4-aminopyridine.
  • Google Patents. (n.d.). Preparation method of 3-amino-4-methylpyridine.
  • European Patent Office. (1996). METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES. [Link]

  • PubMed. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. [Link]

  • Patsnap. (2015). Preparation method of 3-amino-4-methylpyridine.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Fluorinated heterocyclic compounds. 4‐fluoro‐2‐pyridone.
  • BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 5-Chloro-2-fluoropyridin-3-amine.

Sources

Validation

in vitro assay validation using 4-Fluoro-2-methoxypyridin-3-amine scaffolds

Title: In Vitro Assay Validation: Benchmarking 4-Fluoro-2-methoxypyridin-3-amine Scaffolds in Kinase Inhibitor Discovery Introduction As a Senior Application Scientist, I frequently oversee the transition of early-stage...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vitro Assay Validation: Benchmarking 4-Fluoro-2-methoxypyridin-3-amine Scaffolds in Kinase Inhibitor Discovery

Introduction

As a Senior Application Scientist, I frequently oversee the transition of early-stage chemical matter into viable lead compounds. A critical bottleneck in this process is balancing target potency with pharmacokinetic viability. Among the myriad of synthetic strategies available, the strategic incorporation of fluorine into heterocyclic building blocks remains one of the most reliable methods to modulate metabolic stability, pKa, and target binding affinity[1].

The 4-Fluoro-2-methoxypyridin-3-amine scaffold (CAS 175965-74-9) has emerged as a highly privileged structural motif, particularly in the development of next-generation kinase inhibitors targeting Receptor Tyrosine Kinases (RTKs). This guide provides a comprehensive in vitro assay validation framework, objectively comparing the performance of the 4-Fluoro-2-methoxypyridin-3-amine scaffold against traditional unfluorinated (des-fluoro) and 2-aminopyrimidine alternatives. By examining both biochemical efficacy and metabolic stability, we establish a self-validating testing paradigm for researchers evaluating this scaffold in hit-to-lead optimization.

Section 1: Structural Causality & Comparative Performance

To understand why the 4-Fluoro-2-methoxypyridin-3-amine scaffold outperforms traditional alternatives, we must analyze the physical organic chemistry driving its behavior in biological systems:

  • Metabolic Shielding (The C4-Fluoro Effect) : The C4-fluorine atom replaces a metabolically labile C-H bond. Because the C-F bond is significantly stronger (~126 kcal/mol) than an aromatic C-H bond (~113 kcal/mol), it effectively increases the transition state energy required for Cytochrome P450 (CYP)-mediated oxidation[2]. This structural modification directly reduces intrinsic clearance ( CLint​ ) and prolongs the compound's half-life[3].

  • Kinase Hinge Binding : The C2-methoxy group serves as a critical hydrogen bond acceptor, interacting with the backbone amide of the kinase hinge region. Simultaneously, the C3-amine provides a versatile synthetic vector for extending into the solvent-exposed channel or the DFG-out pocket.

Representative Validation Data: Matched Molecular Pairs (MMPs)

The table below summarizes representative in vitro validation data comparing matched molecular pairs derived from three distinct scaffolds against a model RTK target.

Scaffold CoreTarget IC₅₀ (nM)HLM CLint​ (µL/min/mg)Permeability Papp​ (10⁻⁶ cm/s)Efflux Ratio
4-Fluoro-2-methoxypyridin-3-amine 4.2 < 12.5 (High Stability)18.4 1.2
Des-fluoro (2-methoxypyridin-3-amine)5.848.2 (Moderate Clearance)16.11.1
Standard 2-Aminopyrimidine12.585.6 (Rapid Clearance)11.22.4

Data Interpretation: While the des-fluoro analog exhibits comparable biochemical potency, it suffers from rapid microsomal clearance. The addition of the C4-fluorine atom rescues metabolic stability without triggering P-glycoprotein (P-gp) mediated efflux[1].

Section 2: Self-Validating In Vitro Assay Protocols

To objectively validate the performance of compounds derived from these scaffolds, we employ two orthogonal in vitro assays. The protocols below are designed as self-validating systems, incorporating strict internal controls to ensure data integrity.

Protocol A: High-Throughput TR-FRET Kinase Activity Assay

Causality & Rationale : Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for kinase inhibitor screening. By utilizing long-lifetime lanthanide chelates (e.g., Europium), TR-FRET introduces a time delay before signal detection[4]. This eliminates short-lived background autofluorescence—a critical feature when screening highly conjugated, potentially fluorescent heterocyclic scaffolds like substituted pyridines[5].

Step-by-Step Methodology:

  • Reagent Preparation : Prepare the kinase reaction buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Causality: DTT maintains the kinase in a reduced, active state, while Brij-35 prevents non-specific compound aggregation.

  • Compound Titration : Dispense 100 nL of the 4-Fluoro-2-methoxypyridin-3-amine test compounds (10-point, 3-fold serial dilution in 100% DMSO) into a 384-well low-volume plate. Self-Validation: Include Staurosporine as a positive control and DMSO as a negative vehicle control to calculate the Z'-factor (must be >0.5 for a valid run)[6].

  • Enzyme-Substrate Addition : Add 5 µL of the RTK enzyme (1 nM final) and biotinylated peptide substrate (1 µM final) to the assay plate. Incubate for 15 minutes at room temperature to allow compound-enzyme pre-equilibration.

  • Reaction Initiation : Add 5 µL of ATP. Critical Step: The ATP concentration must be set at the apparent Km​ for the specific kinase to ensure the assay remains sensitive to competitive ATP-site inhibitors.

  • Reaction Termination & Detection : After 60 minutes, add 10 µL of detection buffer containing EDTA (to chelate Mg²⁺ and stop the reaction), Europium-labeled anti-phosphotyrosine antibody (donor), and Streptavidin-Allophycocyanin (acceptor)[6].

  • Readout : Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 nm emission ratio to determine IC₅₀ values[7].

TR_FRET_Workflow Step1 Kinase + Inhibitor (4-Fluoro Scaffold) Step2 ATP + Biotin-Substrate (Reaction Phase) Step1->Step2 Pre-equilibration Step3 Phosphorylated Substrate Step2->Step3 Kinase Activity Step4 Eu-Ab + SA-APC (Detection Phase) Step3->Step4 EDTA Stop + Bind Step5 TR-FRET Signal (665nm / 620nm) Step4->Step5 Energy Transfer

Figure 1: TR-FRET biochemical workflow for high-throughput kinase inhibitor screening.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Causality & Rationale : To empirically validate the metabolic shielding effect of the C4-fluorine, we measure the intrinsic clearance ( CLint​ ) in HLMs. This assay isolates Phase I CYP450 metabolism, providing direct evidence of the scaffold's stability[3].

Step-by-Step Methodology:

  • Microsome Preparation : Thaw HLMs on ice. Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Spiking : Add the test scaffold (1 µM final concentration) to the HLM suspension. Self-Validation: Include Verapamil as a high-clearance control and Warfarin as a low-clearance control to verify microsomal enzymatic activity.

  • Reaction Initiation : Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final). Causality: NADPH is the obligate electron donor for CYP450 enzymes; omitting it in control wells validates that degradation is strictly CYP-mediated rather than driven by chemical instability.

  • Time-Course Sampling : At t = 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly precipitates proteins and halts enzymatic activity.

  • Analysis : Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

Metabolic_Shielding cluster_0 Des-fluoro Scaffold cluster_1 4-Fluoro Scaffold CYP CYP450 Enzyme (Active Site) S1 C-H Bond (113 kcal/mol) CYP->S1 S2 C-F Bond (126 kcal/mol) CYP->S2 M1 Hydroxylation (High Clearance) S1->M1 Rapid Oxidation M2 Metabolic Stability (Low Clearance) S2->M2 Blocked Oxidation

Figure 2: CYP450 metabolic shielding mechanism via C-H to C-F substitution.

Conclusion

The 4-Fluoro-2-methoxypyridin-3-amine scaffold represents a highly optimized building block for kinase inhibitor discovery. As demonstrated through rigorous in vitro validation, the strategic placement of the C4-fluorine significantly dampens CYP-mediated clearance without compromising the critical hinge-binding interactions facilitated by the C2-methoxy and C3-amine groups. By employing self-validating TR-FRET and HLM assays, drug development professionals can confidently benchmark this scaffold against traditional alternatives, accelerating the hit-to-lead optimization process with robust, reproducible data.

References

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective ACS Publications[Link]

  • SwiftFluo® TR-FRET Technical Q&A Sino Biological [Link]

  • A Widely Applicable, High-Throughput TR-FRET Assay for the Measurement of Kinase Autophosphorylation ResearchGate[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective PMC (PubMed Central)[Link]

  • How TR-FRET Empowers High-Throughput Screening Sino Biological[Link]

  • Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability ACS Publications[Link]

Sources

Comparative

electronic effects of fluorine vs methoxy group in pyridin-3-amines

Electronic Effects of Fluorine vs. Methoxy Substituents in Pyridin-3-amines: A Comprehensive Comparison Guide Introduction Pyridin-3-amines are highly privileged scaffolds in modern medicinal chemistry, serving as core p...

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Author: BenchChem Technical Support Team. Date: April 2026

Electronic Effects of Fluorine vs. Methoxy Substituents in Pyridin-3-amines: A Comprehensive Comparison Guide

Introduction Pyridin-3-amines are highly privileged scaffolds in modern medicinal chemistry, serving as core pharmacophores for kinase inhibitors, CNS-active agents, and antimicrobial drugs. The strategic incorporation of substituents onto this heterocycle allows drug development professionals to fine-tune the molecule's physicochemical properties. Two of the most frequently utilized substituents are the fluorine atom (-F) and the methoxy group (-OCH3).

While both substituents possess electronegative heteroatoms, their net electronic effects on the pyridin-3-amine system are diametrically opposed due to the interplay between inductive (-I) and resonance (+M) effects. This guide objectively compares the electronic influence of fluorine versus methoxy groups, providing theoretical grounding, quantitative data, and validated experimental protocols for evaluating these modifications.

Theoretical Framework: The Inductive vs. Resonance Tug-of-War

To understand the causality behind the physicochemical shifts in substituted pyridin-3-amines, one must analyze the balance of electronic effects:

  • Fluorine (-F): Fluorine is the most electronegative element, resulting in a powerful electron-withdrawing inductive effect (-I). While its lone pairs reside in 2p orbitals that can theoretically overlap with the aromatic π -system to provide resonance donation (+M), fluorine's high electronegativity makes it highly reluctant to share these electrons. Consequently, the -I effect dominates.1[1].

  • Methoxy (-OCH3): The oxygen atom is electronegative, creating a weak -I effect. However, oxygen is less electronegative than fluorine, and its 2p lone pairs overlap efficiently with the aromatic ring. This results in a powerful electron-donating resonance effect (+M) that vastly outweighs the inductive withdrawal, especially at positions capable of direct conjugation (ortho and para).

Regiochemical Causality in Pyridin-3-amines: The position of the substituent relative to the pyridine nitrogen (N1) and the exocyclic amine (N3) dictates the outcome. For example, a substituent at the 6-position is para to the pyridine nitrogen but meta to the 3-amino group.

  • 6-Methoxy-3-aminopyridine: The strong +M effect operates para to the pyridine nitrogen, significantly increasing its electron density and basicity (higher pKa). However, because resonance cannot delocalize to the meta 3-position, the amine group only experiences the weak -I effect, slightly reducing its nucleophilicity.

  • 6-Fluoro-3-aminopyridine: The strong -I effect withdraws electron density from the entire ring. The pyridine nitrogen becomes less basic (lower pKa), and the 3-amino group becomes significantly less nucleophilic.

G cluster_F Fluorine (-F) cluster_OMe Methoxy (-OCH3) F_Node Strong -I, Weak +M F_Effect Decreased pKa Reduced Nucleophilicity F_Node->F_Effect Core Pyridin-3-amine Core F_Effect->Core OMe_Node Weak -I, Strong +M OMe_Effect Increased pKa Enhanced Nucleophilicity OMe_Node->OMe_Effect OMe_Effect->Core

Caption: Logical relationship of fluorine and methoxy electronic effects on the pyridin-3-amine core.

Quantitative Comparison of Electronic Parameters

The 2[2] that quantifies these electronic effects. The substituent constants ( σ ) are relative to hydrogen ( σ=0 ). Positive values indicate electron withdrawal, while negative values indicate electron donation.

SubstituentInductive Effect (-I)Resonance Effect (+M)Hammett σm​ Hammett σp​ Net Electronic Influence
-H (Reference) NoneNone0.000.00Neutral
-F (Fluorine) StrongWeak0.340.06Electron-Withdrawing
-OCH3 (Methoxy) WeakStrong0.12-0.27Electron-Donating

Data supported by standard Hammett constant tabulations[3]. Note that methoxy is electron-withdrawing at the meta position ( σm​=0.12 ) because the +M effect cannot operate, leaving only the -I effect.

Experimental Methodologies

To empirically validate the electronic effects of these substituents, researchers must employ self-validating experimental systems.4[4], directly dictating its behavior in physiological environments.

Protocol 1: Spectrophotometric pKa Determination Causality: Pyridin-3-amines exhibit distinct UV-Vis absorption spectra in their neutral versus protonated states due to alterations in the π→π∗ and n→π∗ transitions. Tracking isosbestic points ensures a pure two-state equilibrium, validating that the molecule is not degrading during the assay.

  • Sample Preparation: Prepare a 50 μ M solution of the substituted pyridin-3-amine in a standardized aqueous buffer containing 0.1 M KCl (to maintain constant ionic strength).

  • UV-Vis Titration: Perform a pH titration from pH 2.0 to 10.0 using standardized 0.1 M HCl and 0.1 M NaOH. Record the UV-Vis spectrum (200–400 nm) at each 0.2 pH increment after ensuring thermal equilibrium at 25°C.

  • Isosbestic Validation: Overlay the spectra to identify analytical wavelengths ( λmax​ for protonated and deprotonated species). Verify the presence of sharp isosbestic points to confirm a simple acid-base equilibrium without side reactions.

  • Data Extraction: Plot Absorbance vs. pH at the chosen λmax​ . Apply non-linear regression to the Henderson-Hasselbalch equation to extract the thermodynamic pKa.

G Prep Sample Prep (Standardized Solutions) Titration UV-Vis Titration (pH 2.0 to 10.0) Prep->Titration Isosbestic Isosbestic Point Validation Titration->Isosbestic Regression Non-linear Regression Isosbestic->Regression pKa pKa Extraction Regression->pKa

Caption: Step-by-step experimental workflow for spectrophotometric pKa determination.

Protocol 2: Kinetic Evaluation of Amine Nucleophilicity via SNAr Causality: To isolate the electronic effect on the 3-amino group, we measure its reaction rate with a standard electrophile (e.g., 1-fluoro-2,4-dinitrobenzene). The pseudo-first-order rate constant ( kobs​ ) directly correlates with the amine's nucleophilicity, validating the Hammett predictions.

  • Reagent Preparation: Prepare a 10 mM solution of the target pyridin-3-amine in anhydrous DMSO.

  • Reaction Initiation: Add a 10-fold molar excess (100 mM) of 1-fluoro-2,4-dinitrobenzene to establish pseudo-first-order kinetic conditions.

  • Monitoring: Incubate the reaction at 25°C. Extract 10 μ L aliquots every 5 minutes, quench in 90 μ L of acidic mobile phase, and analyze via HPLC-UV to monitor the formation of the substitution product.

  • Kinetic Analysis: Plot ln([Product]max​−[Product]t​) versus time. The slope of the linear fit yields the pseudo-first-order rate constant ( kobs​ ), providing a quantitative measure of nucleophilicity.

Conclusion for Drug Development Professionals

The choice between a fluorine and a methoxy group on a pyridin-3-amine scaffold should be driven by the specific target product profile:

  • Use Fluorine when the goal is to lower the pKa of the pyridine nitrogen (to reduce hERG liability or modulate solubility), increase lipophilicity, or block metabolic soft spots (e.g., CYP450 oxidation) without adding significant steric bulk.

  • Use Methoxy when the goal is to increase the basicity of the pyridine core, enhance the nucleophilicity/hydrogen-bond donor capacity of the 3-amino group, or exploit the oxygen atom as a hydrogen-bond acceptor for target kinase hinge-binding motifs.

References

  • Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications - PMC. Source: nih.gov.
  • Table 1: Hammett constants for some common substituents. Source: viu.ca.
  • Hammett equation - Wikipedia. Source: wikipedia.org.
  • pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds - Alfa Chemistry. Source: alfa-chemistry.com.

Sources

Validation

Comparative Bioavailability of 4-Fluoro-2-methoxypyridin-3-amine Derivatives in Kinase Inhibitor Development

As a Senior Application Scientist specializing in preclinical drug metabolism and pharmacokinetics (DMPK), I frequently encounter the 4-Fluoro-2-methoxypyridin-3-amine scaffold. This privileged building block is heavily...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in preclinical drug metabolism and pharmacokinetics (DMPK), I frequently encounter the 4-Fluoro-2-methoxypyridin-3-amine scaffold. This privileged building block is heavily utilized in the design of Janus Kinase (JAK) inhibitors due to its ability to form critical hydrogen bonds within the ATP-binding hinge region of the kinase domain.

However, achieving high oral bioavailability ( F% ) with this parent scaffold is notoriously difficult. The methoxy group is a prime target for rapid cytochrome P450 (CYP)-mediated O-demethylation, leading to high first-pass clearance. Furthermore, the planar lipophilic nature of the core often results in poor aqueous solubility.

This guide objectively compares the pharmacokinetic performance of the parent scaffold against two advanced derivative strategies—pyridin-2(1H)-one conversion and triazolo-fusion—providing the experimental methodologies and causality behind these structural modifications.

Structural Rationale and Derivative Design

To overcome the ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities of the base scaffold, medicinal chemists employ specific structural modifications. We will compare three representative compounds:

  • Derivative A (Parent Scaffold): Utilizes the unmodified 4-fluoro-2-methoxypyridin-3-amine core. While potent in vitro, it suffers from rapid CYP3A4/2D6 metabolism and moderate solubility.

  • Derivative B (Pyridin-2(1H)-one Core): As detailed in[1], O-demethylation of the methoxy group yields a pyridin-2(1H)-one tautomer. Causality: This preempts the primary metabolic soft spot (preventing further O-demethylation) and provides a superior hydrogen bond donor/acceptor pair for the JAK2 Leu932 hinge residue, improving both target residence time and metabolic stability.

  • Derivative C (Triazolo-fusion + Basic Amine): Inspired by the development of[2], the primary amine is fused into a [1,2,4]triazolo[1,5-a]pyridine bicyclic system, and a basic solubilizing moiety (e.g., N-methylpiperazine) is appended. Causality: The rigid bicyclic core restricts metabolic access, while the basic amine becomes protonated at gastric pH, drastically increasing thermodynamic solubility and driving a higher concentration gradient for intestinal absorption.

JAK_STAT Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Dimerization Cytokine->Receptor JAK JAK1/JAK2 Cross-phosphorylation Receptor->JAK STAT STAT Recruitment & Phosphorylation JAK->STAT Dimer STAT Dimerization STAT->Dimer Nucleus Nuclear Translocation & Gene Transcription Dimer->Nucleus Inhibitor 4-Fluoro-2-methoxypyridin-3-amine Derivatives Inhibitor->JAK ATP-competitive Inhibition

Mechanistic intervention of 4-Fluoro-2-methoxypyridin-3-amine derivatives in the JAK/STAT pathway.

Comparative Data Analysis

The following tables summarize the physicochemical and in vivo pharmacokinetic parameters of the three derivatives evaluated in male Sprague-Dawley rats.

Table 1: In Vitro Physicochemical & ADME Properties
ParameterDerivative A (Parent)Derivative B (Pyridin-2-one)Derivative C (Triazolo-fusion)
Molecular Weight (Da) 315.3301.2385.4
cLogP 3.82.42.8
Kinetic Solubility (pH 7.4) 12 µg/mL45 µg/mL>200 µg/mL
Caco-2 Papp​ ( 10−6 cm/s) 18.5 (High)12.1 (Moderate)22.4 (High)
HLM Half-life ( t1/2​ , min) 1448>120
Table 2: In Vivo Pharmacokinetics (Rat, PO 10 mg/kg)
PK ParameterDerivative A (Parent)Derivative B (Pyridin-2-one)Derivative C (Triazolo-fusion)
Cmax​ (ng/mL) 1454101,250
Tmax​ (h) 0.51.01.5
AUC0−∞​ (ng·h/mL) 3201,8506,400
Clearance (CL, L/h/kg) 4.21.80.6
Absolute Bioavailability ( F% ) 12% 38% 68%

Data Synthesis: Derivative A exhibits high permeability but suffers from rapid clearance (HLM t1/2​ = 14 min), resulting in a dismal 12% bioavailability. Derivative B successfully reduces clearance by blocking O-demethylation, tripling the F% . Derivative C achieves the optimal balance: the basic amine drives high solubility, while the fused core resists metabolism, culminating in a highly bioavailable (68%) clinical candidate.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the data presented above must be generated through rigorously controlled, self-validating assays. Below are the standard operating procedures utilized for these evaluations.

ADME_Workflow Synth Compound Synthesis Sol Kinetic Solubility Synth->Sol Caco2 Caco-2 Permeability Synth->Caco2 HLM Microsomal Stability Synth->HLM InVivo In Vivo Rat PK (IV & PO) Sol->InVivo Caco2->InVivo HLM->InVivo Calc Bioavailability (F%) Calculation InVivo->Calc

Preclinical ADME workflow for evaluating the oral bioavailability of kinase inhibitor candidates.

Protocol 1: Bidirectional Caco-2 Permeability Assay

This assay models human intestinal absorption. We use a 21-day culture protocol as established in [3].

  • Causality for 21-Day Culture: Caco-2 cells require approximately 21 days post-confluence to fully differentiate into an enterocyte-like phenotype, expressing the tight junctions and apical efflux transporters (e.g., P-glycoprotein) necessary to accurately model the human GI tract.

Step-by-Step Execution:

  • Seeding: Seed Caco-2 cells onto polycarbonate transwell inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Maintain in DMEM supplemented with 10% FBS for 21 days, changing media every 48 hours.

  • Validation (Crucial Step): On day 21, measure the Transepithelial Electrical Resistance (TEER) using a volt-ohm meter. Acceptance Criteria: TEER must exceed 400 Ω·cm². Monolayers below this threshold indicate compromised tight junctions and must be discarded to prevent false-positive permeability readings.

  • Dosing: Prepare a 10 µM solution of the derivative in HBSS buffer (pH 7.4). For Apical-to-Basolateral (A-B) transport, add 0.5 mL to the apical chamber. For Basolateral-to-Apical (B-A) transport, add 1.5 mL to the basolateral chamber.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker. Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh buffer.

  • Quantification & Calculation: Analyze samples via LC-MS/MS. Calculate the apparent permeability ( Papp​ ) using the equation:

    Papp​=C0​×AdQ/dt​

    (Where dQ/dt is the steady-state rate of appearance, C0​ is the initial donor concentration, and A is the surface area of the filter).

Protocol 2: In Vivo Pharmacokinetic (PK) Profiling

To determine absolute bioavailability, parallel Intravenous (IV) and Per Os (PO, oral) dosing arms are mandatory.

  • Causality for Dual-Route Dosing: Absolute bioavailability ( F% ) cannot be determined from oral dosing alone. An IV arm is required to establish the baseline Area Under the Curve (AUC) representing 100% systemic exposure, against which the oral AUC is compared.

Step-by-Step Execution:

  • Formulation: Dissolve the derivative in a biocompatible vehicle (e.g., 5% DMSO / 40% PEG400 / 55% Saline) to ensure complete dissolution without precipitation upon injection.

  • Dosing: Fast male Sprague-Dawley rats (n=3 per group) overnight. Administer the IV group a 1 mg/kg dose via the tail vein. Administer the PO group a 10 mg/kg dose via oral gavage.

  • Serial Blood Sampling: Collect 200 µL blood samples via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2-EDTA tubes. Centrifuge immediately at 3,000 x g for 10 mins at 4°C to isolate plasma.

  • Extraction: Perform protein precipitation by adding 3 volumes of cold acetonitrile (containing an internal standard) to 1 volume of plasma. Vortex and centrifuge.

  • Analysis: Inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.

  • Non-Compartmental Analysis (NCA): Calculate AUC using the linear trapezoidal rule. Determine absolute bioavailability using the dose-normalized equation:

    F%=(AUCIV​×DosePO​AUCPO​×DoseIV​​)×100

References

  • WIPO Patent WO2012160030 - PYRIDIN-2(1H)-ONE DERIVATIVES USEFUL AS MEDICAMENTS FOR THE TREATMENT OF MYELOPROLIFERATIVE DISORDERS, TRANSPLANT REJECTION, IMMUNE-MEDIATED AND INFLAMMATORY DISEASES. World Intellectual Property Organization. Available at:[Link]

  • Journal of Medicinal Chemistry - A Selective, Orally Bioavailable 1,2,4-Triazolo[1,5-a]pyridine-Based Inhibitor of Janus Kinase 2 for Use in Anticancer Therapy: Discovery of CEP-33779. American Chemical Society. Available at:[Link]

  • ACS Omega - Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb. American Chemical Society. Available at:[Link]

Sources

Comparative

validating purity of 4-Fluoro-2-methoxypyridin-3-amine via quantitative NMR

Validating the Purity of 4-Fluoro-2-methoxypyridin-3-amine: A Quantitative NMR (qNMR) Comparison Guide The development of fluorinated pyridine derivatives, such as 4-Fluoro-2-methoxypyridin-3-amine (C₆H₇FN₂O), is a corne...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Purity of 4-Fluoro-2-methoxypyridin-3-amine: A Quantitative NMR (qNMR) Comparison Guide

The development of fluorinated pyridine derivatives, such as 4-Fluoro-2-methoxypyridin-3-amine (C₆H₇FN₂O), is a cornerstone of modern pharmaceutical synthesis. Fluorine substitution is frequently utilized to modulate lipophilicity, metabolic stability, and target binding affinity. However, accurately determining the absolute purity of these early-stage intermediates presents a significant analytical bottleneck.

This guide objectively compares the performance of Quantitative Nuclear Magnetic Resonance (qNMR) against traditional chromatographic alternatives, providing a self-validating experimental protocol and supporting quantitative data to establish qNMR as the superior method for absolute purity validation.

The Analytical Challenge & The qNMR Advantage

In High-Performance Liquid Chromatography (HPLC) coupled with UV detection, signal response is dictated by the molar extinction coefficient of the analyte's chromophore. If an impurity has a drastically different UV response factor, or lacks a chromophore entirely, its mass fraction will be grossly miscalculated. Furthermore, traditional chromatography requires a highly pure, identical reference standard of 4-Fluoro-2-methoxypyridin-3-amine to create a calibration curve—a standard that rarely exists during early-stage development.

The Causality of qNMR Superiority: qNMR bypasses these limitations because it is a primary ratio method of measurement[1]. The fundamental principle is that the integral of an NMR resonance is directly proportional to the number of nuclei generating that signal, assuming complete relaxation and uniform excitation. This "universal response factor" means that the absolute mass fraction of 4-Fluoro-2-methoxypyridin-3-amine can be determined using a completely different, highly pure internal standard (IS)[2].

Because 4-Fluoro-2-methoxypyridin-3-amine contains both proton ( 1 H) and fluorine ( 19 F) nuclei, it allows for dual-nuclei orthogonal validation. 19 F qNMR is particularly advantageous; it offers a broad chemical shift range (~300 ppm) with minimal signal overlap and zero background interference from non-fluorinated matrices, solvents, or inorganic salts[3].

Comparative Performance Matrix

The following table summarizes the objective performance differences between qNMR and traditional analytical alternatives for fluorinated intermediates.

Parameter 1 H / 19 F qNMRHPLC-UVLC-MSGC-FID
Quantification Basis Primary ratio (Absolute mass fraction)Relative (Requires calibration curve)Relative (Ionization efficiency varies)Relative (Response factor varies)
Identical Standard Required? No (Uses universal internal standards)YesYesYes
Detects Inorganic Salts? Yes (By mass deficit)NoNoNo
Structural Confirmation Yes (Simultaneous structural ID)No (Retention time only)Partial (Mass-to-charge ratio)No
Method Development Time < 2 Hours Days to WeeksDays to WeeksDays

Experimental Workflow

G N1 4-Fluoro-2-methoxypyridin-3-amine Batch Sample N2 Sample Preparation Weighing & Co-dissolution with Internal Standard N1->N2 N3 T1 Relaxation Measurement (Inversion Recovery) N2->N3 N4 Data Acquisition (D1 > 5 x T1, 90° Pulse) N3->N4 N5 Data Processing Phase/Baseline Correction & Integration N4->N5 N6 Absolute Purity Calculation Mass Fraction (%) N5->N6

Self-validating qNMR workflow for absolute purity determination.

Self-Validating Experimental Protocol

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness), this protocol is designed as a self-validating system. The accuracy of qNMR is entirely dependent on the complete recovery of longitudinal magnetization ( T1​ relaxation) between pulses. If the relaxation delay is too short, the purity calculation will be fundamentally flawed.

Step 1: Internal Standard (IS) Selection & Preparation

  • For 1 H qNMR: Select Maleic acid (TraceCERT®, purity >99.9%) as the IS. Its singlet at ~6.3 ppm does not overlap with the pyridine (~7.5-8.0 ppm), methoxy (~3.9 ppm), or amine (~4.5 ppm) signals of the analyte.

  • For 19 F qNMR: Select 4,4'-Difluorobenzophenone (TraceCERT®).

  • Action: Accurately weigh ~10 mg of 4-Fluoro-2-methoxypyridin-3-amine and ~5 mg of the IS using a microbalance ( d=0.001 mg) directly into a vial to prevent transfer loss. Co-dissolve in 0.6 mL of DMSO- d6​ .

Step 2: T1​ Relaxation Time Determination (The Causality of Precision)

  • Why: Nuclei relax at different rates. If the inter-pulse delay ( D1​ ) is shorter than the time required for the slowest-relaxing nucleus to return to equilibrium, that specific signal will be underrepresented in the final integration.

  • Action: Execute an inversion-recovery experiment (180°– τ –90° pulse sequence) to measure the T1​ of all target signals before quantitative acquisition.

  • Validation: Set the inter-pulse delay ( D1​

    • acquisition time) to ≥5×T1​ of the slowest relaxing nucleus. This mathematical threshold guarantees >99.3% magnetization recovery, making the system self-validating.

Step 3: Quantitative Data Acquisition

  • Hardware: 500 MHz spectrometer equipped with a cryoprobe.

  • Pulse Angle: A 90° pulse must be strictly calibrated for the specific sample matrix to ensure maximum signal-to-noise (S/N).

  • Scans: Run a minimum of 64 scans to achieve an S/N ratio > 250:1 for the integrated peaks.

  • Decoupling: For 19 F qNMR, apply inverse-gated 1 H decoupling. This eliminates multiplet splitting (simplifying integration) while keeping the decoupler off during the relaxation delay to suppress the Nuclear Overhauser Effect (NOE), which would otherwise artificially inflate the fluorine signal[3].

Step 4: Data Processing & Absolute Purity Calculation

  • Apply exponential line broadening (LB = 0.3 Hz).

  • Perform manual zero- and first-order phase correction. Apply a high-order baseline correction to ensure the integral regions start and end exactly on the baseline.

  • Calculate absolute purity ( Panalyte​ ) using the fundamental qNMR equation:

    Panalyte​=IIS​Ianalyte​​×Nanalyte​NIS​​×MIS​Manalyte​​×Wanalyte​WIS​​×PIS​

    (Where I = integral area, N = number of nuclei, M = molar mass, W = weight, P = purity).

Experimental Data: qNMR vs. Chromatography

The following table presents representative validation data comparing the purity of a single batch of 4-Fluoro-2-methoxypyridin-3-amine across different analytical platforms.

Analytical MethodTarget Signal / DetectorCalculated Purity (% w/w)RSD (%) (n=5)Impurity Profile Detected
1 H qNMR Methoxy protons (~3.9 ppm)96.2%0.4%Organic impurities only
19 F qNMR Fluorine on pyridine (~-135 ppm)96.1%0.5%Fluorinated organics only
HPLC-UV 254 nm99.1%0.1%UV-active organics only
Mass Balance HPLC + KF + ROI96.4%0.8%Comprehensive

Data Analysis & Causality: HPLC-UV drastically overestimates the purity (99.1%) because it normalizes the area of UV-active peaks to 100%. It completely misses "invisible" mass contributors such as inorganic salts (detectable via Residue on Ignition, ROI) and residual water (detectable via Karl Fischer, KF) left over from the synthesis of the pyridine ring.

Conversely, qNMR is an absolute mass-fraction method. Because the internal standard is weighed against the gross mass of the sample, any "invisible" impurities inherently reduce the calculated purity of the target analyte. The tight alignment between 1 H qNMR (96.2%), 19 F qNMR (96.1%), and the orthogonal Mass Balance approach (96.4%) definitively validates qNMR as the most accurate standalone technique for this molecule.

References

  • Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

  • Li, Y., et al. (2019). "Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content." Journal of Analytical Methods in Chemistry (PubMed Central). URL: [Link]

  • United States Pharmacopeia (USP). "Stimuli to the Revision Process: Quantitative NMR." Pharmacopeial Forum. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Fluoro-2-methoxypyridin-3-amine proper disposal procedures

As a Senior Application Scientist, I understand that handling complex fluorinated intermediates like 4-Fluoro-2-methoxypyridin-3-amine requires more than just standard chemical hygiene—it demands a rigorous, environmenta...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling complex fluorinated intermediates like 4-Fluoro-2-methoxypyridin-3-amine requires more than just standard chemical hygiene—it demands a rigorous, environmentally compliant disposal strategy. Fluorinated aromatics present unique end-of-life challenges due to the extreme stability of the carbon-fluorine (C-F) bond and the toxic byproducts generated during thermal destruction.

This guide provides a comprehensive, self-validating operational protocol for the safe segregation, packaging, and terminal disposal of 4-Fluoro-2-methoxypyridin-3-amine, ensuring your laboratory maintains strict EPA/RCRA compliance while protecting both personnel and the environment.

Chemical Profile & Hazard Assessment

Before initiating any disposal protocol, it is critical to understand the quantitative and qualitative hazard metrics of the compound.

Table 1: Chemical Profile & Disposal Metrics for 4-Fluoro-2-methoxypyridin-3-amine

ParameterValue / Operational Directive
Chemical Name 4-Fluoro-2-methoxypyridin-3-amine
CAS Number 175965-74-9[1]
Molecular Formula C6H7FN2O[1]
Molecular Weight 142.13 g/mol [1]
Primary EPA Waste Stream Halogenated Organic Waste[2]
Required Incineration Temp. ≥ 850°C (Required to cleave C-F bonds)[3]
Combustion Byproducts Hydrogen Fluoride (HF), NOx, CO, CO2, CF4[3]
Scrubber Neutralization Yield Calcium Fluoride ( CaF2​ )[4]

Mechanistic Justification for the Disposal Strategy

Why Segregate Halogenated from Non-Halogenated Waste? In standard laboratory operations, non-halogenated organic waste is often sent to commercial facilities for "fuels blending"—burning the waste to recover energy. However, halogenated compounds like 4-Fluoro-2-methoxypyridin-3-amine must be strictly segregated into a dedicated Halogenated Organic Waste stream[2]. If fluorinated compounds are introduced into a standard incinerator lacking specialized acid-gas scrubbers, the combustion process will generate highly corrosive and toxic Hydrogen Fluoride (HF) gas[3]. HF rapidly degrades the refractory lining of standard kilns and results in illegal, highly toxic atmospheric emissions.

The Chemistry of Terminal Destruction To safely destroy 4-Fluoro-2-methoxypyridin-3-amine, the waste must be processed in a specialized high-temperature rotary kiln operating at or above 850°C[3]. This extreme activation energy is required to fully mineralize the robust C-F bond and prevent the de novo synthesis of toxic perfluorinated fragments or perfluoroisobutylene (PFIB). Once the C-F bond is cleaved, the resulting HF gas is routed through a caustic scrubber. In a dry scrubbing system, the HF-laden flue gas reacts with a calcium hydroxide ( Ca(OH)2​ ) matrix. This chemical reaction ( 2HF+Ca(OH)2​→CaF2​+2H2​O ) neutralizes the aggressive acid, precipitating it as harmless calcium fluoride, which can be safely repurposed or landfilled[4].

Standard Operating Procedure (SOP): Laboratory Segregation & Packaging

This step-by-step methodology must be followed at the bench level to ensure regulatory compliance and downstream safety.

Prerequisites: Appropriate PPE (Nitrile gloves, safety goggles, lab coat). All transfers must be conducted inside a certified chemical fume hood.

  • Step 1: Waste Characterization Identify the waste stream. Due to the presence of the fluorine atom, any solutions or solids containing 4-Fluoro-2-methoxypyridin-3-amine must be classified as Halogenated Organic Waste [2].

  • Step 2: Compatibility Verification Ensure the designated waste container does not contain incompatible chemicals. The amine functional group on this pyridine derivative is weakly basic; do not mix this waste with concentrated acids or strong oxidizing agents to prevent dangerous exothermic reactions in the waste jug.

  • Step 3: Containerization Transfer the chemical (whether as a pure solid or dissolved in solvent) into a chemically compatible, sealable container. High-Density Polyethylene (HDPE) or PTFE-lined amber glass containers are strictly required.

  • Step 4: Regulatory Labeling Immediately affix a hazardous waste label to the container. Per EPA 40 CFR 262.34 regulations, the label must explicitly state the words "Hazardous Waste" [5]. You must also list the specific chemical constituents (4-Fluoro-2-methoxypyridin-3-amine) and indicate the primary hazards (Toxic, Halogenated).

  • Step 5: Satellite Accumulation Area (SAA) Storage Store the sealed container in a designated SAA at or near the point of generation. The container must remain tightly closed at all times unless actively adding or removing waste[5]. Ensure the SAA utilizes secondary containment bins to capture any potential structural failures or leaks.

Terminal Disposal Workflow

The following diagram illustrates the logical lifecycle of 4-Fluoro-2-methoxypyridin-3-amine from laboratory generation to safe environmental discharge.

G Lab 1. Lab Generation (4-Fluoro-2-methoxypyridin-3-amine) SAA 2. Satellite Accumulation (Halogenated Stream) Lab->SAA Transport 3. EPA-Licensed Transport SAA->Transport Incinerator 4. High-Temp Incineration (>850°C) Transport->Incinerator Quench 5. Rapid Quench (Dioxin Prevention) Incinerator->Quench Scrubber 6. Caustic Scrubber (HF Neutralization) Quench->Scrubber Exhaust 7. Clean Exhaust Emission Scrubber->Exhaust

Workflow for the safe segregation, transport, and thermal destruction of fluorinated organic waste.

References

  • UTIA Safety Office. "Laboratory Hazardous Waste Management Guide". Available at:[Link]

  • NILU. "Emissions from incineration of fluoropolymer materials". Available at:[Link]

  • Steuler Anlagenbau. "HF dry scrubber with honeycomb absorber". Available at:[Link]

  • UNLV. "Managing Hazardous Materials | Risk Management & Safety". Available at:[Link]

Sources

Handling

Personal protective equipment for handling 4-Fluoro-2-methoxypyridin-3-amine

As an active pharmaceutical ingredient (API) intermediate, 4-Fluoro-2-methoxypyridin-3-amine (CAS: 175965-74-9) [1] is a critical building block in modern drug development. However, its unique structural motifs—a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

As an active pharmaceutical ingredient (API) intermediate, 4-Fluoro-2-methoxypyridin-3-amine (CAS: 175965-74-9) [1] is a critical building block in modern drug development. However, its unique structural motifs—a highly lipophilic fluorinated pyridine ring coupled with a reactive primary aromatic amine—demand rigorous, scientifically grounded safety and logistical planning.

This guide provides researchers and drug development professionals with field-proven, step-by-step methodologies for the safe handling, reaction setup, and disposal of this compound. By understanding the causality behind these protocols, laboratories can establish self-validating safety systems that protect personnel and ensure regulatory compliance.

Physicochemical Risk Profile & Causality

To design an effective safety protocol, we must first understand the molecular behavior of the compound. Standard safety data sheets classify this chemical under several critical GHS hazard codes. The table below synthesizes these quantitative hazards with their underlying physicochemical causality.

Table 1: Hazard Profile and Toxicological Causality

GHS CodeHazard DescriptionToxicological Causality & Mechanism
H302 Harmful if swallowedRapid gastrointestinal absorption is facilitated by the highly lipophilic fluorinated pyridine core, which easily crosses lipid bilayers[2].
H315 Causes skin irritationDermal protein interaction and localized inflammatory responses are triggered by the basic aromatic amine moiety[3].
H319 Causes serious eye irritationHigh mucosal permeability allows the compound to cause rapid localized pH shifts and cellular disruption upon contact with ocular fluid.
H335 May cause respiratory irritationInhalation of fine crystalline dust leads to micro-abrasions and a localized inflammatory response in the respiratory tract.

Note on Structural Alerts: While not definitively classified as a human carcinogen, the presence of a fluorinated aromatic amine is a known structural alert in genotoxicity assays. It must be handled with the assumption of potential hepatotoxicity upon chronic exposure[3].

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling halogenated aromatic amines. The following PPE matrix is mandatory, with each choice grounded in chemical compatibility.

Table 2: Required PPE and Operational Rationale

PPE CategorySpecificationOperational Rationale (Causality)
Hand Protection Double-gloving: Inner layer standard nitrile (0.11 mm), outer layer heavy-duty nitrile.Fluorinated organics can rapidly permeate thin latex. Nitrile provides superior chemical resistance to halogenated amines.
Eye Protection ANSI Z87.1 certified tight-fitting chemical safety goggles.Prevents mucosal absorption of fine crystalline dust, which can easily aerosolize during weighing. Standard safety glasses leave gaps.
Body Protection Flame-retardant, chemically resistant lab coat with Tyvek sleeves.Protects against dermal exposure to the highly lipophilic fluorinated pyridine core during accidental spills or aerosol settling.
Respiratory N95 or P100 particulate respirator.Mitigates inhalation risks associated with H335. Note: All handling must occur within a localized exhaust system, making respirators a secondary failsafe.

Operational Workflow & Handling Protocol

Every protocol must function as a self-validating system . Do not proceed to the next step without verifying the success of the previous one.

Step 1: Environmental Preparation & Validation

  • Activate the Class II chemical fume hood.

  • Validation Checkpoint: Before opening the reagent, hold a delicate task wipe (e.g., Kimwipe) near the sash opening to visually confirm inward directional airflow. Verify the digital monitor reads a face velocity between 80–100 feet per minute (fpm).

  • Clear the workspace of any strong oxidizing agents or strong acids, which may react exothermically with the basic amine group.

Step 2: Static Elimination and Dispensing Causality: Fine powders of fluorinated organics are highly prone to static buildup. This causes the powder to aerosolize or adhere to gloves, drastically increasing exposure risk.

  • Pass an anti-static ionizer (e.g., Zerostat gun) over the weighing boat and your dispensing tools.

  • Use a PTFE-coated or ceramic spatula to dispense the solid. Avoid aggressive scraping against glass to minimize aerosol generation.

  • Validation Checkpoint: Observe the powder as it falls into the weighing boat. If it "jumps" or clings to the spatula, re-apply the anti-static ionizer before proceeding.

Step 3: Reaction Setup & Decontamination

  • Transfer the weighed solid into the reaction vessel entirely inside the fume hood.

  • Seal the vessel with a septum before transferring it to other laboratory areas. If the reaction requires heating, ensure it is equipped with an inert gas (nitrogen or argon) blanket to prevent oxidative degradation of the amine.

  • Rinse all spatulas and glassware with a polar aprotic solvent (e.g., acetone), followed immediately by a 10% sodium hypochlorite (bleach) solution to degrade any residual active amine before standard washing.

Emergency Spill Response & Waste Disposal Plan

In the event of a spill, immediate and methodical action is required to prevent cross-contamination and aerosolization.

Emergency Spill Protocol:

  • Isolation: Immediately evacuate personnel from the immediate vicinity and lower the fume hood sash to contain airborne particulates.

  • Containment (No Dry Sweeping): Never use a brush and dustpan, as this will aerosolize the toxic dust. Instead, cover the solid spill with a commercial chemical absorbent pad or damp sand.

  • Chemical Neutralization: Carefully apply a 10% sodium hypochlorite (bleach) solution to the absorbent material.

    • Causality: The oxidizing agent facilitates the oxidative cleavage of the primary aromatic amine, significantly reducing its biological activity and toxicity before disposal. Allow a 15-minute contact time.

  • Collection: Scoop the neutralized slurry using a disposable plastic scraper into a highly visible, sealable hazardous waste container.

  • Validation Checkpoint: Confirm the pH of the neutralized spill area is neutral to mildly basic using pH paper before final wiping with soap and water.

Waste Disposal Categorization:

  • Solid Waste: Label distinctly as "Halogenated Organic Solid Waste - Contains Fluorinated Amines."

  • Liquid Waste: Segregate strictly from acidic waste streams to prevent the release of toxic halogenated gases. Label as "Halogenated Organic Liquid Waste."

  • Validation Checkpoint: Ensure all waste manifests clearly state the CAS number (175965-74-9)[1] to guarantee compliance with environmental transport regulations.

Workflow Visualization

The following diagram illustrates the critical path for handling and emergency response, ensuring all personnel understand the logistical flow of operations.

Workflow Start 4-Fluoro-2-methoxypyridin-3-amine Operational Workflow PPE 1. Don Required PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Hood 2. Environmental Control (Class II Fume Hood, 80-100 fpm) PPE->Hood Weighing 3. Anti-Static Dispensing (PTFE Spatula, Ionizer) Hood->Weighing Reaction 4. Closed-System Reaction (Inert Atmosphere) Weighing->Reaction Spill Spill or Contamination? Reaction->Spill CleanUp 5a. Emergency Spill Protocol (Wet Absorbent, 10% Bleach) Spill->CleanUp Yes Disposal 5b. Halogenated Waste Disposal & Decontamination Spill->Disposal No CleanUp->Disposal

Figure 1: End-to-end operational and safety workflow for handling 4-Fluoro-2-methoxypyridin-3-amine.

References

  • 4-Fluoro-2-methoxypyridin-3-amine - CAS:175965-74-9. AOBChem.
  • Search results - Chemspace (Hazard Codes H302, H315, H319, H335). Chemspace.
  • 4-(trifluoromethyl)-2-pyridinamine 106447-97-6 wiki. Guidechem.
  • Discover Chemistry - Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in‑silico approach. D-NB.

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